molecular formula C41H72N7O17P3S B15551595 (13Z)-icosenoyl-CoA

(13Z)-icosenoyl-CoA

Cat. No.: B15551595
M. Wt: 1060.0 g/mol
InChI Key: UZVWVONIQVFUPF-VNNCJAHTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(13Z)-icosenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (13Z)-icosenoic acid. It is a long-chain fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C41H72N7O17P3S

Molecular Weight

1060.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-icos-13-enethioate

InChI

InChI=1S/C41H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h9-10,28-30,34-36,40,51-52H,4-8,11-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b10-9-/t30-,34-,35-,36+,40-/m1/s1

InChI Key

UZVWVONIQVFUPF-VNNCJAHTSA-N

Origin of Product

United States

Foundational & Exploratory

The Structure and Metabolism of (13Z)-Icosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(13Z)-Icosenoyl-Coenzyme A , a long-chain monounsaturated fatty acyl-CoA, plays a pivotal role in lipid metabolism. This technical guide provides an in-depth analysis of its structure, physicochemical properties, and its involvement in metabolic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biochemistry and therapeutic potential of fatty acid metabolism.

Chemical Structure and Identification

(13Z)-Icosenoyl-CoA is an acyl-CoA derivative formed from the activation of (13Z)-icosenoic acid. The structure consists of two main components: the coenzyme A (CoA) moiety and the fatty acyl chain.

  • Coenzyme A (CoA): A complex molecule derived from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine. It functions as a carrier of acyl groups in numerous enzymatic reactions.

  • (13Z)-Icosenoyl Chain: This is a 20-carbon fatty acyl chain with a single cis (Z) double bond located between the 13th and 14th carbon atoms. This fatty acid is also known as paullinic acid[1]. The systematic IUPAC name for the fatty acid component is (13Z)-icos-13-enoic acid[2][3].

The thioester bond between the sulfhydryl group of coenzyme A and the carboxyl group of (13Z)-icosenoic acid is a high-energy bond, making the acyl group readily transferable in metabolic reactions.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and its constituent fatty acid, (13Z)-icosenoic acid, is presented in the table below.

PropertyThis compound(13Z)-Icosenoic Acid (Paullinic Acid)
Synonyms (13Z)-Eicosenoyl-CoA, Paullinoyl-CoA[4](Z)-icos-13-enoic acid, 13Z-eicosenoic acid[3]
Molecular Formula C41H72N7O17P3SC20H38O2[3]
Molecular Weight 1060.03 g/mol 310.5 g/mol [3]
CAS Number Not explicitly found17735-94-3[5][6]

Experimental Protocols

The synthesis and analysis of long-chain fatty acyl-CoAs like this compound are critical for studying their biological functions. Below are detailed methodologies for these procedures, adapted from established protocols for similar molecules.

Chemical Synthesis of this compound

The synthesis of long-chain fatty acyl-CoAs can be achieved through various methods. One common approach involves the activation of the fatty acid followed by its reaction with coenzyme A. A general protocol is outlined below:

Objective: To synthesize this compound from (13Z)-icosenoic acid and coenzyme A.

Materials:

  • (13Z)-Icosenoic acid

  • Coenzyme A, trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) like EDC

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or other suitable organic solvent

  • Argon or nitrogen gas

  • Thin-layer chromatography (TLC) supplies

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of (13Z)-Icosenoic Acid:

    • Dissolve (13Z)-icosenoic acid and a slight molar excess of N-Hydroxysuccinimide (NHS) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

    • Add a molar equivalent of a carbodiimide coupling agent (e.g., DCC) to the solution.

    • Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of the fatty acid.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction with Coenzyme A:

    • In a separate vessel, dissolve coenzyme A trilithium salt in an appropriate buffer (e.g., sodium bicarbonate buffer, pH 8.0).

    • Add the activated NHS-ester of (13Z)-icosenoic acid (dissolved in a minimal amount of a water-miscible solvent like DMF) to the coenzyme A solution.

    • Stir the reaction mixture at room temperature for several hours.

  • Purification:

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of long-chain fatty acyl-CoAs from biological samples[4][7].

Objective: To detect and quantify this compound in a biological matrix (e.g., cell lysate, tissue homogenate).

Materials:

  • Biological sample

  • Internal standard (e.g., a stable isotope-labeled or odd-chain fatty acyl-CoA)

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Ammonium hydroxide (B78521) or formic acid for mobile phase modification

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the tissue or lyse the cells in a suitable buffer on ice.

    • Add the internal standard to the homogenate.

    • Extract the acyl-CoAs using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction with organic solvents (e.g., butanol/water).

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography Separation:

    • Inject the extracted sample onto a reversed-phase column (e.g., C18).

    • Use a gradient elution with a mobile phase system, for instance, Mobile Phase A: water with 10 mM ammonium hydroxide, and Mobile Phase B: acetonitrile with 10 mM ammonium hydroxide[4].

    • The gradient will separate the different acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound and a specific product ion.

    • A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion (507 Da)[7]. The precursor ion would be [M+H]+, and a characteristic product ion would be monitored.

    • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

Metabolic Pathways and Biological Significance

This compound, as a long-chain fatty acyl-CoA, is a central intermediate in lipid metabolism. Its primary roles include serving as a substrate for energy production via β-oxidation and as a precursor for the synthesis of more complex lipids.

Fatty Acid Activation

Before entering metabolic pathways, fatty acids must be activated to their corresponding acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA synthetases (ACS) and occurs in the cytoplasm.

Fatty_Acid_Activation FA (13Z)-Icosenoic Acid ACS Acyl-CoA Synthetase FA->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS PPi PPi AMP AMP ACS->PPi ACS->AMP AcylCoA This compound ACS->AcylCoA

Caption: Activation of (13Z)-icosenoic acid to this compound.

Beta-Oxidation

Once activated, this compound is transported into the mitochondria (via the carnitine shuttle) where it undergoes β-oxidation. This process sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for further energy production.

Beta_Oxidation_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix AcylCoA_cyto This compound AcylCoA_mito This compound AcylCoA_cyto->AcylCoA_mito Carnitine Shuttle BetaOx β-Oxidation Spiral AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Energy NADH, FADH2 BetaOx->Energy TCA Citric Acid Cycle AcetylCoA->TCA

Caption: Entry of this compound into mitochondrial β-oxidation.

Incorporation into Complex Lipids

This compound can also be used as a substrate for the synthesis of various classes of lipids, such as triglycerides for energy storage and phospholipids, which are essential components of cellular membranes. The incorporation of this specific fatty acyl-CoA can influence the physical properties and signaling functions of these complex lipids.

References

An In-depth Technical Guide to the Mammalian Biosynthesis of (13Z)-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Icosenoyl-CoA, also known as gondolectyl-CoA, is the activated form of gondoic acid, a monounsaturated omega-9 fatty acid. In mammals, this very-long-chain fatty acyl-CoA plays a role in various physiological processes and is a constituent of certain lipids. Its biosynthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in mammals, detailing the enzymatic reactions, presenting available quantitative data, and outlining key experimental protocols for its study.

Core Biosynthesis Pathway

The synthesis of this compound in mammals commences with the readily available oleoyl-CoA (C18:1 n-9) and proceeds through two successive two-carbon elongation steps. This pathway is catalyzed by members of the Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes.

The key steps are:

  • Elongation of Oleoyl-CoA to (11Z)-Eicosenoyl-CoA: The initial step involves the elongation of oleoyl-CoA (18:1-CoA) to (11Z)-eicosenoyl-CoA (20:1-CoA). This reaction is primarily catalyzed by ELOVL5 or ELOVL6 . Both enzymes have demonstrated activity towards C18 monounsaturated fatty acyl-CoAs. The selection of ELOVL5 versus ELOVL6 may depend on tissue-specific expression and regulatory factors.

  • Elongation of (11Z)-Eicosenoyl-CoA to this compound: The second and final elongation step converts (11Z)-eicosenoyl-CoA (20:1-CoA) to this compound (22:1-CoA). This reaction is catalyzed by ELOVL1 , which exhibits high substrate specificity for C20 and C22 acyl-CoAs.[1][2]

Signaling Pathway Diagram

Biosynthesis_of_13Z_Icosenoyl_CoA cluster_pathway Biosynthesis of this compound Oleoyl_CoA Oleoyl-CoA (C18:1) Eicosenoyl_CoA (11Z)-Eicosenoyl-CoA (C20:1) Oleoyl_CoA->Eicosenoyl_CoA ELOVL5 / ELOVL6 Malonyl-CoA NADPH Icosenoyl_CoA This compound (C22:1) Eicosenoyl_CoA->Icosenoyl_CoA ELOVL1 Malonyl-CoA NADPH

Caption: Biosynthesis pathway of this compound in mammals.

Quantitative Data

Precise kinetic parameters for the enzymes involved in the biosynthesis of this compound are crucial for understanding the regulation and efficiency of this pathway. While comprehensive data for the exact substrates in this pathway are limited in the literature, the following table summarizes the available and relevant enzyme kinetic data.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)OrganismReference
ELOVL6 Hexadecanoyl-CoA (C16:0)1.220.79Human[3]
ELOVL7 α-Linolenoyl-CoA (C18:3)2.60.33Human[4]
ELOVL7 Malonyl-CoA11.70.31Human[4]

Experimental Protocols

Heterologous Expression of ELOVL Enzymes in Yeast

This protocol describes the expression of mammalian ELOVL enzymes in Saccharomyces cerevisiae to characterize their substrate specificity and activity.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • S. cerevisiae strain (e.g., INVSc1)

  • Complete minimal medium (CM) lacking uracil (B121893) (for selection)

  • Galactose-containing medium for induction

  • Fatty acid substrates (e.g., oleic acid)

  • Standard yeast transformation reagents

Procedure:

  • Cloning: Subclone the full-length cDNA of the mammalian ELOVL of interest into the yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

  • Transformation: Transform the recombinant plasmid into the host S. cerevisiae strain using the lithium acetate (B1210297) method.

  • Selection: Select for transformants by plating on CM medium lacking uracil.

  • Expression: a. Grow a pre-culture of the transformed yeast in glucose-containing selective medium overnight. b. Inoculate a larger culture in galactose-containing selective medium to an OD600 of ~0.4. c. Add the fatty acid substrate (e.g., 50 µM oleic acid) to the culture medium. d. Induce protein expression by adding galactose to a final concentration of 2% (w/v). e. Incubate the culture at 30°C for 24-48 hours.

  • Harvesting: Harvest the yeast cells by centrifugation.

  • Analysis: Proceed with fatty acid extraction and analysis (as described in Protocol 4) to determine the elongation products.

Preparation of Microsomal Fractions for Elongase Assays

This protocol details the isolation of microsomal fractions from mammalian tissues or cells, which are enriched in ELOVL enzymes.

Materials:

  • Mammalian tissue (e.g., liver) or cultured cells

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Tissue/Cell Preparation:

    • Tissue: Mince the fresh or frozen tissue on ice.

    • Cells: Harvest cultured cells and wash with ice-cold PBS.

  • Homogenization: a. Resuspend the tissue or cell pellet in ice-cold homogenization buffer. b. Homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Differential Centrifugation: a. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris. b. Carefully collect the supernatant (post-mitochondrial supernatant). c. Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Washing and Storage: a. Discard the supernatant and gently wash the microsomal pellet with homogenization buffer. b. Resuspend the pellet in a suitable buffer (e.g., homogenization buffer without EDTA). c. Determine the protein concentration using a standard protein assay (e.g., BCA assay). d. Aliquot and store the microsomal fractions at -80°C.

In Vitro Fatty Acid Elongase Assay

This protocol measures the activity of ELOVL enzymes in isolated microsomes.

Materials:

  • Microsomal fraction (from Protocol 2)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.2, 1 mM MgCl2, 1 mM ATP, 0.5 mM CoASH, 1 mM NADPH)

  • Fatty acyl-CoA substrate (e.g., oleoyl-CoA)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled)

  • Reaction termination solution (e.g., 2.5 M KOH in 50% ethanol)

  • Acidification solution (e.g., concentrated HCl)

  • Organic solvent for extraction (e.g., hexane)

  • Scintillation cocktail

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), and fatty acyl-CoA substrate. b. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding [2-¹⁴C]Malonyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination and Saponification: Stop the reaction by adding the termination solution and heat at 70°C for 1 hour to saponify the fatty acids.

  • Extraction: a. Cool the tubes and acidify the mixture with the acidification solution. b. Extract the fatty acids by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases. c. Transfer the organic phase containing the radiolabeled elongated fatty acids to a new tube.

  • Quantification: a. Evaporate the solvent. b. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol describes the extraction of acyl-CoAs from mammalian cells for subsequent quantification by liquid chromatography-tandem mass spectrometry.

Materials:

  • Cultured mammalian cells

  • Ice-cold PBS

  • Extraction solvent (e.g., 10% trichloroacetic acid or cold methanol)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Add the cold extraction solvent and scrape the cells.

  • Extraction: a. Add internal standards to the cell lysate. b. Homogenize or sonicate the sample on ice. c. Centrifuge to pellet the protein and debris.

  • Purification: a. Purify the acyl-CoAs from the supernatant using SPE columns according to the manufacturer's instructions. b. Elute the acyl-CoAs and evaporate the solvent.

  • Analysis: a. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis. b. Inject the sample onto the LC-MS/MS system for separation and quantification based on the specific mass-to-charge ratios of the parent and fragment ions of the target acyl-CoAs.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of total fatty acid composition, which can be used to identify the products of elongase activity.

Materials:

  • Cell or tissue samples

  • Chloroform/methanol (2:1, v/v)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Methanolic HCl or BF₃-methanol for transesterification

  • Hexane (B92381)

  • GC-MS system

Procedure:

  • Lipid Extraction: a. Homogenize the sample in chloroform/methanol. b. Add the internal standard. c. Add water to induce phase separation. d. Collect the lower organic phase containing the lipids.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the lipid extract. b. Add methanolic HCl or BF₃-methanol and heat at 80-100°C for 1-2 hours to convert fatty acids to FAMEs.

  • Extraction of FAMEs: a. Add water and hexane to the reaction mixture. b. Vortex and centrifuge to separate the phases. c. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: a. Inject the FAME sample into the GC-MS. b. Separate the FAMEs on a suitable capillary column. c. Identify and quantify the individual fatty acids based on their retention times and mass spectra compared to known standards.

Logical Workflow for Studying this compound Biosynthesis

Experimental_Workflow cluster_workflow Experimental Workflow start Hypothesize Pathway expression Heterologous Expression of ELOVLs (Protocol 1) start->expression microsome Microsome Preparation (Protocol 2) start->microsome fa_analysis Fatty Acid Analysis (GC-MS, Protocol 5) expression->fa_analysis assay In Vitro Elongase Assay (Protocol 3) microsome->assay acyl_coa_analysis Acyl-CoA Analysis (LC-MS/MS, Protocol 4) assay->acyl_coa_analysis assay->fa_analysis confirmation Confirm Pathway and Enzyme Function acyl_coa_analysis->confirmation fa_analysis->confirmation

Caption: A logical workflow for investigating the biosynthesis of this compound.

References

The Role of (13Z)-Icosenoyl-CoA in Plant Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(13Z)-Icosenoyl-CoA, also known as cis-11-eicosenoyl-CoA, is a pivotal intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants, particularly in species from the Brassicaceae family such as rapeseed (Brassica napus). This technical guide provides a comprehensive overview of the function of this compound, detailing its synthesis, subsequent metabolic fate, and the enzymatic machinery involved. The document presents quantitative data on acyl-CoA pool composition, detailed experimental protocols for the analysis of VLCFA biosynthesis, and visual diagrams of the pertinent metabolic pathways to facilitate a deeper understanding of this critical aspect of plant lipid metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, play crucial roles in plant biology. They are integral components of various lipids, including seed storage oils (triacylglycerols), membrane lipids (sphingolipids), and protective surface layers like cuticular waxes and suberin.[1] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[2]

This compound (20:1Δ13-CoA) is a key intermediate in the elongation pathway leading to the synthesis of erucic acid (22:1Δ13), a VLCFA of significant industrial importance. The synthesis of erucic acid begins with the elongation of oleoyl-CoA (18:1Δ9-CoA).[2] This guide focuses on the specific functions and metabolic context of this compound in plant lipid synthesis.

Biosynthesis and Metabolism of this compound

The formation of this compound is the first elongation step in the pathway from oleic acid to erucic acid. This process is catalyzed by the FAE complex, which carries out a cycle of four sequential reactions for each two-carbon addition.

The Fatty Acid Elongase (FAE) Complex

The FAE complex, located in the ER membrane, consists of four key enzymes:

  • β-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme and determines the substrate specificity of the elongation complex. It catalyzes the condensation of an acyl-CoA with malonyl-CoA.[2] In the context of erucic acid synthesis in Brassica napus, the FAE1 gene encodes the KCS responsible for the elongation of C18 and C20 acyl-CoAs.[3]

  • β-Ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • β-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA.

  • trans-2,3-Enoyl-CoA Reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a two-carbon elongated acyl-CoA.[2]

The Metabolic Pathway

The synthesis of this compound and its subsequent conversion to erucoyl-CoA can be summarized as follows:

  • Initiation: Oleoyl-CoA (18:1Δ9-CoA), synthesized in the plastid and transported to the ER, serves as the initial substrate for the FAE complex.

  • First Elongation Cycle (Formation of this compound):

    • The FAE1 KCS condenses oleoyl-CoA with malonyl-CoA to form β-ketoacyl-CoA (20:1).

    • The KCR, HCD, and ECR enzymes sequentially modify this intermediate to produce this compound (20:1Δ11-CoA). Note that the double bond position shifts during elongation.

  • Second Elongation Cycle (Formation of Erucoyl-CoA):

    • This compound then serves as the substrate for a second round of elongation.

    • The FAE1 KCS condenses this compound with another molecule of malonyl-CoA.

    • The subsequent actions of KCR, HCD, and ECR result in the formation of erucoyl-CoA (22:1Δ13-CoA).[3]

Data Presentation: Acyl-CoA Pool Composition

The relative abundance of different acyl-CoA species provides insight into the metabolic flux through lipid synthesis pathways. Studies on developing seeds of Brassica napus and transgenic Arabidopsis have quantified these pools, revealing the impact of genetic modifications on the levels of VLCFA intermediates like this compound.

Table 1: Acyl Composition of the Total Acyl-CoA Pool in Developing Seeds of Wild-Type and Transgenic Arabidopsis Expressing a Brassica napus Acyl-CoA-Binding Protein (ACBP) [4]

Acyl-CoA SpeciesWild-Type (mol %)Transgenic (ACBP) (mol %)Fold Change
16:0-CoA10.512.1+1.15
18:0-CoA5.26.8+1.31
18:1-CoA45.138.5-0.85
18:2-CoA12.317.8+1.45
18:3-CoA8.97.5-0.84
20:1-CoA 15.8 5.3 -0.34
22:1-CoA2.22.0-0.91

Data presented is for developing seeds at 20 days after flowering (DAF). The expression of the B. napus ACBP alters the acyl-CoA pool, leading to a significant decrease in 20:1-CoA, which includes this compound.

Experimental Protocols

Extraction and Analysis of Acyl-CoAs from Plant Tissues

This protocol is adapted from established methods for the extraction and quantification of acyl-CoAs from plant material.

Materials:

  • Plant tissue (e.g., developing seeds)

  • Liquid nitrogen

  • Extraction buffer: Isopropanol with 0.1% acetic acid

  • Internal standards (e.g., heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) columns (e.g., Oasis MAX)

  • LC-MS/MS system

Procedure:

  • Harvest and Flash-Freeze: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: Resuspend the powdered tissue in ice-cold extraction buffer containing the internal standard. Vortex vigorously and incubate on ice.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Purification: Apply the supernatant to a pre-conditioned SPE column. Wash the column with an appropriate solvent to remove interfering compounds.

  • Elution: Elute the acyl-CoAs from the SPE column using an elution buffer (e.g., methanol (B129727) with 5% ammonium (B1175870) hydroxide).

  • Analysis: Analyze the eluted acyl-CoAs by LC-MS/MS. Separation is typically achieved using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid). Quantification is performed by comparing the peak areas of the endogenous acyl-CoAs to that of the internal standard.

In Vitro Fatty Acid Elongase Assay

This assay measures the activity of the FAE complex in microsomal preparations from plant tissues.

Materials:

  • Plant tissue (e.g., developing embryos)

  • Microsome isolation buffer

  • Assay buffer containing ATP, CoA, and malonyl-CoA

  • Radiolabeled substrate (e.g., [1-14C]oleoyl-CoA)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Microsome Isolation: Homogenize plant tissue in ice-cold isolation buffer. Centrifuge the homogenate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. Resuspend the microsomal pellet in assay buffer.

  • Enzyme Assay: Initiate the reaction by adding the radiolabeled acyl-CoA substrate to the microsomal suspension in the presence of malonyl-CoA and reducing equivalents (NADH or NADPH). Incubate at the optimal temperature (e.g., 30°C).

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol). Saponify the lipids by heating.

  • Fatty Acid Extraction: Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analysis: Separate the fatty acid methyl esters (after derivatization) by TLC or radio-GC. Quantify the radioactivity in the elongated products (e.g., 20:1 and 22:1 fatty acids) using a scintillation counter or radio-detector.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the total fatty acid composition of plant tissues.[5][6]

Materials:

  • Plant tissue

  • Lipid extraction solvent (e.g., chloroform (B151607):methanol, 2:1, v/v)

  • Internal standard (e.g., heptadecanoic acid)

  • Transmethylation reagent (e.g., methanolic HCl)

  • GC-MS system

Procedure:

  • Lipid Extraction: Homogenize the plant tissue in the lipid extraction solvent containing the internal standard.

  • Phase Separation: Add water to the extract to induce phase separation. The lipids will partition into the lower chloroform phase.

  • Transmethylation: Evaporate the solvent from the lipid extract and add the transmethylation reagent. Heat the sample to convert the fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction: Extract the FAMEs with an organic solvent (e.g., hexane).

  • GC-MS Analysis: Inject the FAMEs into the GC-MS system. Separation is achieved on a capillary column (e.g., DB-23), and the FAMEs are identified based on their retention times and mass spectra. Quantification is performed by comparing the peak area of each FAME to that of the internal standard.[5][6]

Visualization of Metabolic Pathways

Erucic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of erucic acid, highlighting the central role of this compound.

Erucic_Acid_Biosynthesis Oleoyl_CoA Oleoyl-CoA (18:1Δ9-CoA) FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) Oleoyl_CoA->FAE_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Complex Icosenoyl_CoA This compound (20:1Δ11-CoA) Icosenoyl_CoA->FAE_Complex Erucoyl_CoA Erucoyl-CoA (22:1Δ13-CoA) TAG Triacylglycerols (TAGs) Erucoyl_CoA->TAG Acyltransferases FAE_Complex->Icosenoyl_CoA Elongation Cycle 1 FAE_Complex->Erucoyl_CoA Elongation Cycle 2

Caption: Biosynthesis of Erucoyl-CoA from Oleoyl-CoA.

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the general workflow for the extraction and analysis of acyl-CoAs from plant tissue.

Acyl_CoA_Workflow Start Plant Tissue Collection (e.g., Developing Seeds) Freeze Flash-Freezing in Liquid N2 Start->Freeze Homogenize Homogenization Freeze->Homogenize Extract Acyl-CoA Extraction (Isopropanol/Acetic Acid) Homogenize->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze Data Data Processing and Quantification Analyze->Data

Caption: Workflow for Acyl-CoA Profiling in Plants.

Conclusion

This compound is a crucial, albeit transient, intermediate in the biosynthesis of erucic acid and other very-long-chain fatty acids in plants. Its synthesis and subsequent elongation are tightly regulated by the fatty acid elongase complex, with the β-ketoacyl-CoA synthase playing a key role in determining the final fatty acid profile. Understanding the function and metabolism of this compound is essential for metabolic engineering efforts aimed at modifying the oil composition of crops for nutritional or industrial purposes. The methodologies and data presented in this guide provide a foundation for researchers and professionals working to unravel the complexities of plant lipid synthesis.

References

The Cellular Landscape of (13Z)-Icosenoyl-CoA: A Technical Guide to Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-Icosenoyl-CoA, the activated form of gondoic acid, is a C20:1 monounsaturated very-long-chain acyl-CoA (VLCFA-CoA) implicated in various cellular processes, including membrane biology and signaling. Understanding its subcellular distribution is paramount for elucidating its precise functions and for the development of targeted therapeutics. This technical guide synthesizes the current understanding of the metabolic pathways that govern the localization of VLCFA-CoA pools, providing a framework for investigating this compound. We detail the primary sites of its synthesis and degradation, and describe advanced methodologies for quantifying its distribution across distinct organelles. While specific quantitative data for this compound remains a burgeoning area of research, this paper presents the established principles of VLCFA metabolism as a robust proxy and outlines the experimental approaches necessary to define the specific subcellular landscape of this important lipid metabolite.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated CoA-esters are integral components of cellular lipid networks. This compound, a C20:1 VLCFA-CoA, is derived from gondoic acid. As with other acyl-CoAs, its metabolic fate and functional role are intrinsically linked to its location within the cell. The compartmentalization of this compound pools dictates their access to specific enzymes and metabolic pathways, thereby influencing their incorporation into complex lipids, their degradation for energy production, or their participation in signaling cascades. This guide provides an in-depth overview of the known cellular localization of VLCFA-CoA pools and the experimental methodologies to precisely determine their subcellular distribution.

Metabolic Pathways Dictating Subcellular Localization

The subcellular distribution of this compound is primarily controlled by the distinct locations of its synthesis and catabolism.

Synthesis in the Endoplasmic Reticulum

The biosynthesis of VLCFAs, including the elongation of oleoyl-CoA (C18:1-CoA) to this compound (C20:1-CoA), occurs predominantly in the endoplasmic reticulum (ER). This process is carried out by a multi-enzyme complex known as the fatty acid elongase (ELOVL) system. The localization of the ELOVL enzymes to the ER membrane firmly establishes this organelle as the primary site of this compound synthesis. Once synthesized, it is available for esterification into various lipid species, such as phospholipids (B1166683) and triacylglycerols, which are also synthesized in the ER.

Degradation in Peroxisomes

The catabolism of VLCFAs, including presumably this compound, is exclusively handled by peroxisomes through a process of β-oxidation. Mitochondria, the primary site of short- and long-chain fatty acid oxidation, are not equipped to metabolize VLCFAs. The transport of VLCFA-CoAs from the cytosol into the peroxisomal matrix is a critical step and is mediated by specific ATP-binding cassette (ABC) transporters, such as ABCD1. Deficiencies in these transporters lead to the accumulation of VLCFAs, as seen in X-linked adrenoleukodystrophy. This compartmentalization of degradation prevents the futile cycling of VLCFA metabolism and allows for independent regulation of their synthesis and breakdown.

Quantitative Analysis of Subcellular Acyl-CoA Pools

While the sites of synthesis and degradation provide a foundational understanding of localization, the dynamic distribution of the this compound pool across various organelles requires sophisticated quantitative methods.

Experimental Protocols

A state-of-the-art method for the quantitative analysis of subcellular acyl-CoA pools is Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) coupled with liquid chromatography-mass spectrometry (LC-MS).

Principle: This technique involves metabolic labeling of cells with a stable isotope-labeled precursor of Coenzyme A, such as ¹³C-labeled pantothenate (Vitamin B5). This results in the in-vivo synthesis of heavy-labeled acyl-CoAs, which can serve as internal standards for their corresponding endogenous, light-labeled counterparts. Following labeling, subcellular fractionation is performed to isolate different organelles. The light and heavy acyl-CoA pools are then extracted from each fraction and quantified by LC-MS.

Detailed Methodology for SILEC-SF:

  • Metabolic Labeling:

    • Culture cells in a medium containing a stable isotope-labeled precursor of Coenzyme A (e.g., ¹³C₃,¹⁵N₁-Pantothenic acid) for a sufficient duration to achieve isotopic steady-state labeling of the CoA pool.

  • Subcellular Fractionation:

    • Harvest the labeled cells and resuspend them in an isotonic fractionation buffer.

    • Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.

    • Perform differential centrifugation to separate the different subcellular fractions. A typical scheme would be:

      • Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.

      • Medium-speed centrifugation (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

      • High-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (ER).

      • The final supernatant represents the cytosolic fraction.

    • Validate the purity of each fraction using marker proteins (e.g., histone H3 for nucleus, cytochrome c for mitochondria, calreticulin (B1178941) for ER).

  • Acyl-CoA Extraction:

    • To the isolated fractions, add an ice-cold extraction solvent, typically a mixture of isopropanol, water, and a strong acid (e.g., formic acid).

    • Include an internal standard for a class of acyl-CoAs not expected to be present in the sample (e.g., a C17:0-CoA) to control for extraction efficiency.

    • Vortex vigorously and incubate on ice.

    • Centrifuge to pellet the protein precipitate.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS Analysis:

    • Analyze the extracted acyl-CoAs using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution.

    • Detect and quantify the light (endogenous) and heavy (stable isotope-labeled internal standard) acyl-CoAs using multiple reaction monitoring (MRM).

Data Presentation

While specific quantitative data for the subcellular distribution of this compound is not yet available in the published literature, the following table illustrates how such data would be presented based on studies of other VLCFA-CoAs.

Subcellular FractionThis compound Concentration (pmol/mg protein)Percentage of Total Cellular Pool
NucleusData not availableData not available
MitochondriaData not availableData not available
Endoplasmic ReticulumData not availableData not available
PeroxisomesData not availableData not available
CytosolData not availableData not available

Table 1: Hypothetical quantitative data presentation for the subcellular distribution of this compound. The values are placeholders pending experimental determination.

Visualization of Pathways and Workflows

Signaling and Metabolic Pathways

cluster_ER cluster_Peroxisome ER Endoplasmic Reticulum Elongation Fatty Acid Elongation (ELOVL) Peroxisome Peroxisome Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation Mitochondria Mitochondria Cytosol Cytosol Activation Acyl-CoA Synthetase Cytosol->Activation Activation Complex_Lipids Complex Lipids (Phospholipids, Sphingolipids) Gondoic_Acid Gondoic Acid (C20:1) Icosenoyl_CoA This compound Icosenoyl_CoA->ER Trafficking Icosenoyl_CoA->Peroxisome Transport (e.g., ABCD1) Icosenoyl_CoA->Complex_Lipids Esterification Elongation->Icosenoyl_CoA Synthesis (from C18:1-CoA) Activation->Icosenoyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Shortened_Acyl_CoA->Mitochondria Further Oxidation Acetyl_CoA->Mitochondria

Caption: Metabolic pathways of this compound.

Experimental Workflow

start Start: Cell Culture labeling Metabolic Labeling with ¹³C-Pantothenate start->labeling harvest Cell Harvesting labeling->harvest homogenization Homogenization harvest->homogenization fractionation Differential Centrifugation homogenization->fractionation nucleus Nuclear Fraction fractionation->nucleus mitochondria Mitochondrial Fraction fractionation->mitochondria microsomes Microsomal (ER) Fraction fractionation->microsomes cytosol Cytosolic Fraction fractionation->cytosol extraction Acyl-CoA Extraction nucleus->extraction mitochondria->extraction microsomes->extraction cytosol->extraction lcms LC-MS Analysis extraction->lcms quantification Quantification of Light and Heavy Acyl-CoA Pools lcms->quantification end End: Subcellular Distribution Data quantification->end

Caption: SILEC-SF workflow for acyl-CoA analysis.

Conclusion and Future Directions

The subcellular localization of this compound is a critical determinant of its function. Current knowledge of VLCFA metabolism points to the endoplasmic reticulum as the primary site of its synthesis and peroxisomes as the exclusive site of its degradation. This compartmentalization suggests a dynamic trafficking of this compound between organelles, which is essential for maintaining cellular lipid homeostasis.

The application of advanced analytical techniques, particularly SILEC-SF coupled with LC-MS, will be instrumental in obtaining precise quantitative data on the distribution of this compound across different subcellular compartments. Such studies are crucial for a complete understanding of its role in health and disease and will pave the way for the development of novel therapeutic strategies targeting VLCFA metabolism. Future research should focus on elucidating the specific transport mechanisms that govern the movement of this compound between organelles and identifying the protein-protein interactions that influence its subcellular partitioning.

The Metabolic Relationship Between Gondoic Acid and Its Activated Form, Icosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical relationship between gondoic acid and its metabolically active counterpart, (13Z)-icosenoyl-CoA. Focusing on the core principles of fatty acid metabolism, this document outlines the activation process, relevant enzymatic players, and the subsequent metabolic fate of this very-long-chain monounsaturated fatty acid.

Introduction to Gondoic Acid and this compound

Gondoic acid, systematically known as (11Z)-eicosenoic acid, is a monounsaturated omega-9 fatty acid with a 20-carbon chain.[1][2][3][4] It is found in various plant oils, notably jojoba oil, and nuts.[1][2][3] Like other fatty acids, gondoic acid serves as an energy source and a component of cellular membranes.[1] For gondoic acid to be utilized in most metabolic pathways, it must first be "activated."

This activation process involves the attachment of Coenzyme A (CoA) to the carboxyl group of the fatty acid, forming a thioester bond. The resulting molecule is a fatty acyl-CoA, in this case, icosenoyl-CoA. Specifically, the activation of (13Z)-eicosenoic acid (paullinic acid), an isomer of gondoic acid, results in this compound.[5] The fundamental relationship is that a free fatty acid is the precursor to its corresponding fatty acyl-CoA.

The Activation of Gondoic Acid: A Prerequisite for Metabolism

The conversion of a fatty acid to its acyl-CoA derivative is the initial and committing step for its entry into major metabolic pathways, including β-oxidation for energy production and incorporation into complex lipids like triacylglycerols and phospholipids (B1166683).[6][7][8] This process is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs) or fatty acid CoA ligases.[6][9]

The reaction proceeds in two steps:

  • Adenylation: The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification: The sulfhydryl group of Coenzyme A attacks the acyl-adenylate, displacing AMP and forming the thioester bond of the fatty acyl-CoA.

Acyl-CoA Synthetases (ACSs)

There are multiple isoforms of ACSs, each with varying substrate specificities for fatty acids of different chain lengths and degrees of saturation.[7] Very-long-chain acyl-CoA synthetases (ACSVLs) are responsible for activating fatty acids with more than 20 carbons, although they also act on long-chain fatty acids.[7] The specific ACSVL isoform that preferentially activates gondoic acid would be a subject of specific enzymatic assays.

Metabolic Fates of Icosenoyl-CoA

Once gondoic acid is converted to its activated form, icosenoyl-CoA, it can enter several metabolic pathways:

  • β-Oxidation: Icosenoyl-CoA can be transported into the mitochondria and peroxisomes for β-oxidation, where it is sequentially broken down to generate acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP production.[8][10]

  • Lipid Synthesis: Icosenoyl-CoA can be used as a substrate for the synthesis of various complex lipids, including phospholipids for membrane formation and triacylglycerols for energy storage.[7][8]

  • Chain Elongation and Desaturation: Icosenoyl-CoA can be further modified by elongase and desaturase enzymes to produce longer and more unsaturated fatty acids.[11][12][13][14][15] For instance, gondoic acid (20:1ω9) is a precursor for the synthesis of erucic acid (22:1ω9).[16]

Experimental Protocols

In Vitro Acyl-CoA Synthetase Activity Assay

This protocol is designed to measure the activity of an Acyl-CoA synthetase in converting gondoic acid to gondoil-CoA.

Materials:

  • Purified or partially purified Acyl-CoA synthetase

  • Gondoic acid

  • Coenzyme A (CoA)

  • ATP

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Radiolabeled gondoic acid (e.g., [³H]gondoic acid) or a method for detecting the product (e.g., HPLC)

  • Scintillation counter (if using radiolabel)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and MgCl₂.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding gondoic acid (containing a tracer amount of [³H]gondoic acid).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., an acidic solution to precipitate protein).

  • Extract the lipids from the reaction mixture using an organic solvent (e.g., Dole's reagent).

  • Separate the unreacted [³H]gondoic acid from the [³H]gondoil-CoA product using thin-layer chromatography (TLC) or HPLC.

  • Quantify the amount of product formed by scintillation counting of the product spot/peak or by integrating the peak area from the HPLC chromatogram.

Analysis of Cellular Fatty Acyl-CoAs by Mass Spectrometry

This protocol outlines a general workflow for the extraction and quantification of intracellular fatty acyl-CoAs, including icosenoyl-CoA, from cell cultures or tissue samples.

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., isopropanol (B130326) with acetic acid)

  • Internal standards (e.g., a panel of odd-chain or deuterated fatty acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the cell or tissue sample in the cold extraction solvent containing the internal standards.

  • Centrifuge the homogenate to pellet the cellular debris.

  • Isolate the fatty acyl-CoAs from the supernatant using solid-phase extraction.

  • Elute the fatty acyl-CoAs from the SPE cartridge.

  • Analyze the eluted sample by LC-MS/MS. The LC separates the different fatty acyl-CoA species, and the MS/MS allows for their specific detection and quantification based on their mass-to-charge ratio and fragmentation patterns.

  • Quantify the endogenous icosenoyl-CoA by comparing its peak area to that of the relevant internal standard.

Data Presentation

Table 1: Physicochemical Properties of Gondoic Acid and this compound

PropertyGondoic AcidThis compound
Systematic Name (11Z)-Eicosenoic acid(13Z)-Icosenoyl-Coenzyme A
Molecular Formula C₂₀H₃₈O₂C₄₁H₇₂N₇O₁₇P₃S
Molecular Weight 310.51 g/mol [17]~1079.1 g/mol
Fatty Acid Class Very-Long-Chain Monounsaturated (ω-9)Activated Very-Long-Chain Monounsaturated (ω-7)
Key Functional Group Carboxylic AcidThioester

Table 2: Substrate Specificity of Selected Acyl-CoA Synthetases (Illustrative)

Enzyme IsoformPreferred Substrate(s)Cellular Location
ACSS Short-chain fatty acids (C2-C4)Cytosol, Mitochondria
ACSM Medium-chain fatty acids (C6-C10)Mitochondria
ACSL Long-chain fatty acids (C12-C20)ER, Mitochondria, Peroxisomes
ACSVL Very-long-chain fatty acids (>C20)ER, Peroxisomes

Note: This table provides a general overview. Specific substrate preferences can vary between isoforms within each family.

Visualizations

Metabolic_Activation_of_Gondoic_Acid cluster_reaction Enzymatic Reaction Gondoic_Acid Gondoic Acid ((11Z)-Eicosenoic Acid) Icosenoyl_CoA (11Z)-Icosenoyl-CoA Gondoic_Acid->Icosenoyl_CoA Activation Metabolism Metabolic Pathways (β-Oxidation, Lipid Synthesis) Icosenoyl_CoA->Metabolism Enzyme Acyl-CoA Synthetase (ACSVL) AMP_PPi AMP + PPi Enzyme->AMP_PPi ATP ATP ATP->Enzyme CoA CoA-SH CoA->Enzyme

Caption: Metabolic activation of gondoic acid to icosenoyl-CoA.

Experimental_Workflow_for_Acyl_CoA_Analysis Sample Cell/Tissue Sample Extraction Homogenization & Extraction (with Internal Standards) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Isolate Acyl-CoAs) Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for fatty acyl-CoA analysis by LC-MS/MS.

References

(13Z)-Icosenoyl-CoA: A Pivotal Intermediate in Lipid Metabolism and Its Implications for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-Icosenoyl-CoA, a 20-carbon monounsaturated very-long-chain acyl-CoA, sits (B43327) at a critical juncture of fatty acid metabolism. While its direct roles in cellular signaling and disease are still being elucidated, its position as a substrate for very-long-chain acyl-CoA dehydrogenase (VLCAD) places it at the center of inherited metabolic disorders. This technical guide provides a comprehensive overview of this compound, detailing its metabolic context, analytical methodologies for its quantification, and its potential involvement in metabolic diseases, with a particular focus on VLCAD deficiency. Furthermore, this document explores the putative signaling roles of very-long-chain acyl-CoAs and outlines experimental approaches to unravel the specific functions of this compound, offering a roadmap for future research and therapeutic development.

Introduction to this compound

This compound, also known as gondoic acid-CoA, is the activated form of (13Z)-icosenoic acid, a monounsaturated omega-7 fatty acid. As an acyl-CoA thioester, it is a key intermediate in cellular lipid metabolism, participating in both anabolic and catabolic pathways. Its chain length of 20 carbons classifies it as a very-long-chain fatty acid (VLCFA), a group of lipids increasingly recognized for their diverse biological roles beyond simple energy storage.

The metabolism of VLCFAs is compartmentalized between mitochondria and peroxisomes. The initial and rate-limiting step in the mitochondrial beta-oxidation of long-chain and very-long-chain fatty acids is catalyzed by a family of acyl-CoA dehydrogenases with distinct substrate specificities. This compound is a substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), an enzyme critical for energy production from fats, particularly in high-energy-demand tissues like the heart, skeletal muscle, and liver.

Involvement in Metabolic Diseases: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

The most direct link between this compound and metabolic disease is through the inherited disorder, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. This autosomal recessive condition results from mutations in the ACADVL gene, leading to a dysfunctional or deficient VLCAD enzyme.[1] Consequently, the beta-oxidation of fatty acids with chain lengths of 14 to 20 carbons is impaired.[1]

This enzymatic block is expected to lead to the accumulation of upstream substrates, including this compound, and their derivatives. While direct quantitative data on this compound accumulation in VLCAD deficiency is not extensively reported in the literature, the well-established diagnostic marker for this disease is the elevation of C14:1 acylcarnitine in plasma and dried blood spots.[2][3] Acylcarnitines are formed from their corresponding acyl-CoAs for transport and to buffer the intracellular acyl-CoA pool. Therefore, the elevated C14:1 acylcarnitine strongly suggests a "backlog" in the beta-oxidation pathway, leading to an increase in the intracellular concentrations of longer-chain acyl-CoAs, including C20:1-CoA.

The clinical manifestations of VLCAD deficiency are heterogeneous, ranging from severe neonatal-onset cardiomyopathy and hypoglycemia to later-onset myopathy and rhabdomyolysis, often triggered by fasting or illness.[1] The pathophysiology is attributed to a combination of energy deficiency in tissues reliant on fatty acid oxidation and the potential lipotoxicity of accumulated acyl-CoAs and their metabolites.

Quantitative Data

Direct quantitative measurements of this compound in human metabolic diseases are currently limited in publicly available literature. However, studies performing lipidomic and metabolomic analyses in patient-derived cells and animal models of VLCAD deficiency provide a strong rationale for its accumulation. The following table summarizes hypothetical quantitative data that would be expected in such studies, based on the known pathophysiology of VLCAD deficiency.

AnalyteControl (Fibroblasts)VLCAD Deficient (Fibroblasts)Fold ChangePutative Significance
This compound (C20:1-CoA) Low / UndetectableElevated >1Accumulation due to enzymatic block.
Tetradecenoyl-CoA (C14:1-CoA)LowElevated>1Accumulation of a downstream product that cannot be efficiently oxidized.
Palmitoyl-CoA (C16:0-CoA)NormalElevated>1General disruption of long-chain fatty acid oxidation.
C14:1-AcylcarnitineLowSignificantly Elevated >10Established diagnostic biomarker, reflecting the underlying acyl-CoA accumulation.

This table represents expected trends. Actual values would need to be determined experimentally.

Experimental Protocols

The quantification of this compound and other acyl-CoAs requires sensitive and specific analytical methods due to their low abundance and inherent instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Extraction of Acyl-CoAs from Cultured Cells (e.g., Fibroblasts)

This protocol is adapted from methodologies described for the analysis of acyl-CoAs in cellular extracts.

Materials:

  • Cultured fibroblasts (adherent)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard solution (e.g., C17:0-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Ammonium (B1175870) acetate (B1210297) solution

  • Acetonitrile

Procedure:

  • Wash adherent cell monolayers twice with ice-cold PBS.

  • Immediately add ice-cold 10% TCA to the culture dish to precipitate proteins and quench metabolic activity.

  • Scrape the cells and transfer the cell lysate/TCA mixture to a microcentrifuge tube.

  • Add a known amount of the internal standard (e.g., C17:0-CoA) to each sample for normalization.

  • Vortex the samples and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an aqueous solution to remove salts and polar contaminants.

  • Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol with ammonium acetate).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile).

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For this compound, the precursor ion will be its protonated molecular ion [M+H]+, and a characteristic product ion resulting from fragmentation (e.g., the Coenzyme A fragment) will be monitored.

Data Analysis:

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of a this compound standard.

Putative Signaling Pathways

While direct evidence for this compound as a signaling molecule is scarce, long-chain acyl-CoAs, in general, are known to influence key metabolic transcription factors. The accumulation of this compound in metabolic diseases like VLCAD deficiency could potentially dysregulate these pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that function as ligand-activated transcription factors. They are master regulators of lipid and glucose metabolism. Fatty acids and their derivatives, including acyl-CoAs, are known to be natural ligands for PPARs.

  • PPARα: Highly expressed in the liver, heart, and muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. It is plausible that this compound, or its corresponding free fatty acid, could act as a ligand for PPARα, although this has not been definitively demonstrated. In the context of VLCAD deficiency, the accumulation of this compound could lead to aberrant PPARα activation, potentially creating a futile cycle of upregulating fatty acid oxidation genes in the face of an enzymatic block.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. SREBP-1c, in particular, is a key regulator of lipogenesis. The activity of SREBPs is tightly regulated by cellular sterol levels and other metabolic signals.

Polyunsaturated fatty acids are known to suppress the processing and activation of SREBP-1c, thereby reducing lipogenesis. While the effect of monounsaturated very-long-chain acyl-CoAs like this compound on SREBP signaling is not well-defined, it is an important area for future investigation. Dysregulation of SREBP activity by accumulating acyl-CoAs could contribute to the hepatic steatosis observed in some fatty acid oxidation disorders.

Visualizations

Metabolic Pathway of this compound

Icosenoic_Acid (13Z)-Icosenoic Acid (Gondoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Icosenoic_Acid->Acyl_CoA_Synthetase Icosenoyl_CoA This compound VLCAD VLCAD Icosenoyl_CoA->VLCAD Acyl_CoA_Synthetase->Icosenoyl_CoA Beta_Oxidation Mitochondrial Beta-Oxidation Energy Energy Production (Acetyl-CoA) Beta_Oxidation->Energy VLCAD->Beta_Oxidation Disease VLCAD Deficiency VLCAD->Disease Accumulation Accumulation of This compound Disease->Accumulation Metabolites Downstream Metabolites (e.g., C14:1-Acylcarnitine) Accumulation->Metabolites

Caption: Metabolic fate of this compound and its disruption in VLCAD deficiency.

Experimental Workflow for this compound Quantification

Start Cell Culture (e.g., Fibroblasts) Quench Metabolic Quenching & Protein Precipitation (Cold TCA) Start->Quench Spike Internal Standard Spiking (e.g., C17:0-CoA) Quench->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Quantify Quantification (Calibration Curve) Analyze->Quantify Result Concentration of This compound Quantify->Result

Caption: Workflow for the quantification of this compound from cell culture.

Putative Signaling Role of this compound

Accumulation Accumulation of This compound (in VLCAD Deficiency) PPARa PPARα Accumulation->PPARa ? SREBP1c SREBP-1c Accumulation->SREBP1c ? Gene_Expression_FAO Gene Expression (Fatty Acid Oxidation) PPARa->Gene_Expression_FAO Gene_Expression_Lipo Gene Expression (Lipogenesis) SREBP1c->Gene_Expression_Lipo Cell_Response Altered Cellular Metabolism Gene_Expression_FAO->Cell_Response Gene_Expression_Lipo->Cell_Response

Caption: Hypothetical signaling pathways influenced by this compound accumulation.

Future Directions and Conclusion

The role of this compound in metabolic diseases is an area ripe for further investigation. While its accumulation in VLCAD deficiency is strongly implied, direct quantitative evidence is needed to solidify this link and to explore its potential as a biomarker. Key future research directions should include:

  • Quantitative acyl-CoA profiling: Performing targeted LC-MS/MS analysis of this compound and a broad range of other acyl-CoAs in patient-derived cells (fibroblasts, myotubes), animal models, and patient tissues (with appropriate ethical considerations).

  • Signaling pathway elucidation: Utilizing in vitro ligand-binding assays and reporter gene assays to determine if this compound or its free fatty acid form directly binds to and activates/inhibits nuclear receptors such as PPARs.

  • Transcriptomic and proteomic analyses: Investigating the global changes in gene and protein expression in response to elevated levels of this compound to identify novel downstream signaling pathways.

  • Therapeutic targeting: Exploring whether strategies to reduce the accumulation of this compound, either through dietary intervention or pharmacological means, can ameliorate the cellular phenotypes of VLCAD deficiency.

References

A Technical Guide to the Discovery and History of Long-Chain Acyl-CoA Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism and signaling, acting as activated forms of long-chain fatty acids. Their discovery and the elucidation of their multifaceted roles represent a cornerstone of modern biochemistry, with profound implications for our understanding of metabolic diseases and the development of novel therapeutics. This technical guide provides an in-depth exploration of the historical milestones, key experimental methodologies, and foundational quantitative data that have shaped our understanding of these critical molecules.

A Historical Journey: From "Activated Acetic Acid" to a Central Metabolic Hub

The story of long-chain acyl-CoA is intrinsically linked to the discovery of its constituent parts: fatty acids and Coenzyme A. Early nutritional studies in the 1920s by George and Mildred Burr established that certain fatty acids are essential for health, dispelling the notion that fats were solely a source of calories.[1] This laid the groundwork for investigating their metabolic activation.

The pivotal breakthrough came with the work of Fritz Lipmann, who, in the 1940s, was investigating the mechanism of glucose metabolism. His experiments with pigeon liver extracts led to the discovery of a heat-stable cofactor essential for acetylation reactions, which he named Coenzyme A (CoA).[2][3][4] Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953 for this discovery.[5][6]

Building on Lipmann's work, Feodor Lynen, a German biochemist, focused on what was then termed "activated acetic acid." In 1951, Lynen and his colleagues successfully isolated and determined the chemical structure of acetyl-CoA, revealing it to be a thioester of acetic acid and Coenzyme A.[6][7] This discovery was a monumental step, as it provided the chemical basis for understanding how two-carbon units are transferred in various metabolic pathways. Lynen's meticulous work on the mechanism and regulation of cholesterol and fatty acid metabolism, which heavily involved acetyl-CoA and other acyl-CoAs, earned him the Nobel Prize in Physiology or Medicine in 1964, shared with Konrad Bloch.[3][6][8][9]

These foundational discoveries opened the floodgates for research into the broader family of acyl-CoA molecules, including the long-chain variants that are the focus of this guide. Scientists soon realized that the activation of long-chain fatty acids to their CoA esters was a prerequisite for their metabolism through beta-oxidation and for their incorporation into complex lipids.

Quantitative Data Summary

The following tables summarize key quantitative data from early and contemporary studies on long-chain acyl-CoA molecules, providing a comparative overview of their properties and cellular abundance.

Table 1: Kinetic Properties of Long-Chain Acyl-CoA Synthetases (ACSL)

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Rat Liver NucleiPalmitic acid (16:0)~12.8Not specified[10]
Rat Liver NucleiLinoleic acid (18:2n-6)>12.8Not specified[10]
Rat Liver Nuclei8,11,14-Eicosatrienoic acid (20:3n-6)>12.8Not specified[10]
Saccharomyces cerevisiae (Faa1p)Oleate (18:1)71.1158.2[8][11]
Saccharomyces cerevisiae (Faa1p)Coenzyme A18.3Not specified[8][11]
Saccharomyces cerevisiae (Faa1p)ATP51.6Not specified[8][11]
Murine FATP1Palmitic acid (16:0)Not specifiedNot specified[12]
Murine FATP1Lignoceric acid (24:0)Not specifiedNot specified[12]

Table 2: Tissue Concentrations of Long-Chain Acyl-CoA Esters

TissueSpeciesTotal Long-Chain Acyl-CoA (nmol/g wet weight)Key Acyl-CoA SpeciesReference
LiverRat (fed)83 ± 1116:0, 18:1, 18:2[5]
HeartHamster61 ± 9Not specified[5]
Muscle (red)Rat4-8Not specified[13]
Adipose TissueRat0.4-0.9Not specified[13]
Liver MitochondriaRat (oxidizing palmitate)VariablePalmitoyl-CoA, Acetyl-CoA[7][14]
LiverRat (Bile Duct Ligated)128 ± 5Reduced CoASH, short- and long-chain acyl-CoA[14]
LiverRat (Control)210 ± 9CoASH, short- and long-chain acyl-CoA[14]
HeartRat (DCA-treated)14.0 ± 0.6 (nmol/g dry weight)Malonyl-CoA[15]
HeartRat (Control)10.0 ± 0.7 (nmol/g dry weight)Malonyl-CoA[15]

Key Experimental Protocols

The discovery and characterization of long-chain acyl-CoA molecules were underpinned by the development of novel and ingenious experimental techniques. Below are detailed methodologies for some of the key experiments cited in the historical context.

Isolation of Coenzyme A from Pigeon Liver Extracts (Adapted from Lipmann's approach)

Fritz Lipmann's pioneering work to isolate Coenzyme A involved a multi-step purification process from a readily available and metabolically active source.

Objective: To isolate and purify Coenzyme A.

Materials:

  • Fresh pigeon livers

  • Boiling water bath

  • Cold acetone (B3395972)

  • Centrifuge

  • Adsorption chromatography columns (e.g., charcoal, ion-exchange resins)

  • Various buffers and elution solvents

  • Enzymatic assay system to test for acetylating activity (e.g., sulfanilamide (B372717) acetylation assay)

Protocol:

  • Tissue Homogenization and Heat Treatment: Homogenize fresh pigeon livers in a suitable buffer. Heat the homogenate in a boiling water bath to denature and precipitate proteins. Centrifuge to collect the heat-stable supernatant containing Coenzyme A.

  • Acetone Precipitation: Add cold acetone to the supernatant to precipitate nucleic acids and other impurities. Centrifuge and collect the supernatant.

  • Adsorption Chromatography: Pass the supernatant through a series of adsorption columns. For example, charcoal adsorption can be used to bind Coenzyme A, which is then eluted with an appropriate solvent.

  • Further Purification: Employ further chromatographic steps, such as ion-exchange chromatography, to separate Coenzyme A from other nucleotides and cofactors.

  • Activity Assay: At each purification step, test the fractions for their ability to support the acetylation of a substrate like sulfanilamide in a suitable enzymatic assay. This allows for the tracking of Coenzyme A activity throughout the purification process.

  • Characterization: Once a highly purified fraction is obtained, subject it to chemical analysis to determine its composition, which Lipmann found to include pantothenic acid, adenine (B156593), ribose, and a sulfur-containing moiety.

Elucidation of the Structure of Acetyl-CoA (Adapted from Lynen's methodology)

Feodor Lynen's determination of the structure of "activated acetic acid" as acetyl-CoA was a landmark achievement in biochemistry.

Objective: To determine the chemical linkage between the acetyl group and Coenzyme A.

Materials:

  • Purified Coenzyme A

  • Source of "activated acetic acid" (e.g., from yeast extracts)

  • Chemical reagents for cleavage of thioester bonds (e.g., hydroxylamine)

  • Paper chromatography system

  • Spectrophotometer

  • Reagents for colorimetric assays (e.g., for thiols and esters)

Protocol:

  • Isolation of "Activated Acetic Acid": Isolate the "activated acetic acid" from a biological source like yeast, following a purification scheme similar to that for Coenzyme A.

  • Chemical Cleavage: Treat the purified "activated acetic acid" with reagents known to cleave different types of chemical bonds. Lynen's key insight was to use reagents that would specifically react with a thioester bond. Treatment with hydroxylamine, for instance, would form a hydroxamate from a thioester, which could be detected colorimetrically.

  • Identification of Cleavage Products: Separate the products of the cleavage reaction using techniques like paper chromatography.[16][17]

  • Analysis of Products: Identify the separated products. The key finding was the release of acetate (B1210297) and the unmasking of a free sulfhydryl group on Coenzyme A.

  • Spectrophotometric Analysis: Utilize spectrophotometry to follow the reaction. The cleavage of the thioester bond in acetyl-CoA can be monitored by the decrease in absorbance at a specific wavelength (around 232 nm).

  • Structural Deduction: Based on the results of the chemical cleavage and product analysis, Lynen deduced that the acetyl group was linked to the sulfur atom of Coenzyme A, forming a high-energy thioester bond.

Enzymatic Assay of Long-Chain Acyl-CoA Synthetase

The activity of the enzymes that produce long-chain acyl-CoA is crucial for fatty acid metabolism. Early assays relied on the incorporation of radiolabeled fatty acids into their CoA esters.

Objective: To measure the activity of long-chain acyl-CoA synthetase.

Materials:

  • Cell or tissue homogenate/lysate containing the enzyme

  • Buffer solution (e.g., Tris-HCl)

  • ATP and MgCl2

  • Coenzyme A

  • Radiolabeled long-chain fatty acid (e.g., [14C]palmitate or [3H]oleate) bound to bovine serum albumin (BSA)

  • Organic solvents for extraction (e.g., isopropanol/heptane/sulfuric acid)

  • Scintillation counter

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, ATP, MgCl2, Coenzyme A, and the cell/tissue lysate.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid-BSA complex. Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Termination of Reaction: Stop the reaction by adding an acidic organic solvent mixture. This also serves to precipitate proteins.

  • Phase Separation: Add water and a nonpolar solvent (e.g., heptane) to the mixture and vortex. This will partition the unreacted radiolabeled fatty acid into the upper organic phase, while the more polar radiolabeled long-chain acyl-CoA will remain in the lower aqueous/alcoholic phase.

  • Quantification: Take an aliquot of the lower phase and measure the radioactivity using a scintillation counter.

  • Calculation of Activity: The amount of radioactivity in the aqueous phase is proportional to the amount of long-chain acyl-CoA produced, and thus to the enzyme activity. The activity is typically expressed as nmol of product formed per minute per mg of protein.[3]

Signaling Pathways and Experimental Workflows

Long-chain acyl-CoA molecules are not merely metabolic intermediates; they also function as important signaling molecules that regulate a variety of cellular processes.

Regulation of Protein Kinase C (PKC) by Long-Chain Acyl-CoA

Long-chain acyl-CoAs have been shown to modulate the activity of different isoforms of Protein Kinase C (PKC), a key family of enzymes in signal transduction.

PKC_Regulation LC_Acyl_CoA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) aPKC Atypical PKC (aPKC) (e.g., PKC-ζ) LC_Acyl_CoA->aPKC Activates nPKC Novel PKC (nPKC) LC_Acyl_CoA->nPKC Inhibits Insulin_Secretion Insulin (B600854) Secretion aPKC->Insulin_Secretion Potentiates

Caption: Regulation of PKC isoforms by long-chain acyl-CoA.

Studies have demonstrated that long-chain acyl-CoAs, such as palmitoyl-CoA, can directly activate atypical PKC (aPKC) isoforms while inhibiting novel PKC (nPKC) isoforms.[2][8][18] This differential regulation has important implications for cellular processes like insulin secretion, where the activation of aPKC is thought to play a potentiating role.[2][8][18]

Long-Chain Acyl-CoA in the Regulation of Nuclear Receptors

Long-chain acyl-CoAs and their derivatives can act as ligands or modulators of nuclear receptors, which are a class of transcription factors that regulate gene expression in response to small lipophilic molecules.

Nuclear_Receptor_Regulation LC_Acyl_CoA Long-Chain Acyl-CoA Nuclear_Receptor Nuclear Receptor (e.g., PPARs, LXRs) LC_Acyl_CoA->Nuclear_Receptor Binds and Activates DNA DNA (Promoter Region) Nuclear_Receptor->DNA Binds to Response Element Gene_Expression Target Gene Expression (Lipid Metabolism Genes) DNA->Gene_Expression Regulates Transcription

Caption: Regulation of gene expression by long-chain acyl-CoA via nuclear receptors.

Nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs) can be activated by fatty acids and their CoA derivatives.[19][20] Upon activation, these receptors bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. This mechanism is crucial for the long-term regulation of lipid metabolism.[21]

Experimental Workflow: Measuring Long-Chain Acyl-CoA Levels by HPLC

The development of High-Performance Liquid Chromatography (HPLC) methods revolutionized the ability to separate and quantify individual long-chain acyl-CoA species in biological samples.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction HPLC_Column Reverse-Phase HPLC Column Extraction->HPLC_Column Inject Extract Gradient_Elution Gradient Elution HPLC_Column->Gradient_Elution UV_Detector UV Detector (254 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Generate Signal Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Workflow for the analysis of long-chain acyl-CoA by HPLC.

This workflow illustrates the key steps involved in the analysis of long-chain acyl-CoA esters from biological tissues. The process begins with sample preparation, involving homogenization and extraction to isolate the acyl-CoA molecules. The extract is then injected into an HPLC system equipped with a reverse-phase column. A gradient elution with a suitable mobile phase separates the different acyl-CoA species based on their hydrophobicity. A UV detector, typically set at 254 nm (the absorbance maximum for the adenine ring of CoA), detects the eluting compounds. The resulting chromatogram shows distinct peaks for each acyl-CoA species, and the area under each peak is integrated to quantify its concentration.

Conclusion

The discovery and subsequent investigation of long-chain acyl-CoA molecules have been a journey of fundamental importance in biochemistry. From their initial identification as activated intermediates in fatty acid metabolism to their recognition as key signaling molecules, our understanding of their roles continues to expand. The pioneering work of scientists like Lipmann and Lynen, coupled with the development of sophisticated analytical techniques, has provided the foundation for current research in metabolic diseases, including obesity, diabetes, and cardiovascular disorders. As we continue to unravel the complexities of cellular metabolism and signaling, the study of long-chain acyl-CoA molecules will undoubtedly remain a central focus, offering new avenues for therapeutic intervention.

References

(13Z)-Icosenoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Icosenoyl-CoA, an unsaturated fatty acyl-coenzyme A, plays a role in various metabolic processes. This technical guide provides an in-depth overview of its synonyms, metabolic pathways, and the experimental methodologies used for its study. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the biochemistry and therapeutic potential of fatty acyl-CoAs.

Nomenclature: Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and databases. Understanding these synonyms is crucial for comprehensive literature searches and clear scientific communication.

Systematic Name Common Synonyms Related Fatty Acid
(13Z)-Icosenoyl-coenzyme A(13Z)-Eicosenoyl-CoA[1], Paullinoyl-CoAcis-13-Eicosenoic acid, Paullinic acid

Metabolic Pathways Involving this compound

This compound is an intermediate in fatty acid metabolism, participating in biosynthesis, degradation, and modification pathways. The primary pathways are fatty acid elongation, desaturation, and β-oxidation, as well as its incorporation into more complex lipids.

Biosynthesis of this compound

The synthesis of this compound primarily occurs through the elongation of a pre-existing monounsaturated fatty acyl-CoA, oleoyl-CoA (18:1(9Z)-CoA). This process involves a multi-enzyme complex known as the fatty acid elongase system, located in the endoplasmic reticulum.

Biosynthesis_of_13Z_Icosenoyl_CoA cluster_elongase Fatty Acid Elongase System Oleoyl-CoA (18:1(9Z)-CoA) Oleoyl-CoA (18:1(9Z)-CoA) 3-Ketoacyl-CoA 3-Ketoacyl-CoA Oleoyl-CoA (18:1(9Z)-CoA)->3-Ketoacyl-CoA + Malonyl-CoA - CO2 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA + NADPH - NADP+ trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA - H2O This compound (20:1(13Z)-CoA) This compound (20:1(13Z)-CoA) trans-2-Enoyl-CoA->this compound (20:1(13Z)-CoA) + NADPH - NADP+

Figure 1: Biosynthesis of this compound via fatty acid elongation.
Catabolism: β-Oxidation

This compound can be broken down through the β-oxidation pathway in the mitochondria to generate acetyl-CoA, which can then enter the citric acid cycle for energy production. As an unsaturated fatty acyl-CoA, its degradation requires additional enzymatic steps compared to saturated fatty acyl-CoAs to handle the double bond.

Beta_Oxidation_of_13Z_Icosenoyl_CoA cluster_products Products This compound This compound Beta_Oxidation_Cycle_1 Beta_Oxidation_Cycle_1 This compound->Beta_Oxidation_Cycle_1 Acyl-CoA Dehydrogenase Beta_Oxidation_Cycle_2 Beta_Oxidation_Cycle_2 Beta_Oxidation_Cycle_1->Beta_Oxidation_Cycle_2 Enoyl-CoA Hydratase Beta_Oxidation_Cycle_3 Beta_Oxidation_Cycle_3 Beta_Oxidation_Cycle_2->Beta_Oxidation_Cycle_3 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA_1 Acetyl-CoA Beta_Oxidation_Cycle_3->Acetyl-CoA_1 Thiolase Shorter_Acyl_CoA Shorter_Acyl_CoA Beta_Oxidation_Cycle_3->Shorter_Acyl_CoA Thiolase Further_Beta_Oxidation Multiple Acetyl-CoA NADH, FADH2 Shorter_Acyl_CoA->Further_Beta_Oxidation

Figure 2: Overview of the β-oxidation of this compound.
Metabolic Fates and Interactions

Beyond its role in core energy metabolism, this compound can be utilized in other significant metabolic pathways. It serves as a substrate for the formation of cholesterol esters and can be transported into the mitochondria for oxidation via the carnitine shuttle.

Reaction ID (Metabolic Atlas) Reactants Products Enzymes (Genes) Compartment
MAR02968(13Z)-eicosenoic acid, ATP, CoAPPi, AMP, (13Z)-eicosenoyl-CoASLC27A2, ACSL6, ACSL1, ACSL4, ACSL5, ACSL3, ACSBG1, ACSBG2Endoplasmic reticulum
MAR03647cholesterol, (13Z)-eicosenoyl-CoAcholesterol-ester-13-eicose, CoASOAT2, SOAT1Endoplasmic reticulum
MAR02844L-carnitine, (13Z)-eicosenoyl-CoAeicosenoylcarnitine(7), CoACPT1A, CPT1B, CPT1C, CPT2Mitochondria

digraph "Metabolic_Fates_of_13Z_Icosenoyl_CoA" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5, height=4];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12, penwidth=2, color="#5F6368"];
edge [penwidth=2, color="#4285F4", fontname="Arial", fontsize=11];

"cis-13-Eicosenoic_Acid" [label="cis-13-Eicosenoic Acid"]; "Icosenoyl_CoA" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Cholesterol_Ester" [label="Cholesterol Ester"]; "Eicosenoylcarnitine" [label="Eicosenoylcarnitine"]; "Mitochondrial_Beta_Oxidation" [label="Mitochondrial β-Oxidation"];

"cis-13-Eicosenoic_Acid" -> "Icosenoyl_CoA" [label="Acyl-CoA Synthetases\n(ACSL/SLC27A family)"]; "Icosenoyl_CoA" -> "Cholesterol_Ester" [label="SOAT1/SOAT2"]; "Icosenoyl_CoA" -> "Eicosenoylcarnitine" [label="CPT1"]; "Eicosenoylcarnitine" -> "Mitochondrial_Beta_Oxidation" [label="CPT2"]; }

Figure 3: Key metabolic transformations of this compound.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological samples is essential for understanding its metabolic roles. Due to its low abundance and chemical properties, sensitive and specific analytical techniques are required.

Sample Preparation and Extraction

A critical first step in the analysis of acyl-CoAs is the efficient extraction from biological matrices while minimizing degradation.

Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 10 mM KH2PO4, pH 7.2) containing an internal standard (e.g., a deuterated or odd-chain fatty acyl-CoA).

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetic acid.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an aqueous buffer.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an aqueous buffer to remove polar impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using an organic solvent, typically methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the subsequent analytical method (e.g., 50% methanol in water).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.

Instrumentation and Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of fatty acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard.

Workflow for LC-MS/MS Analysis:

LC_MS_MS_Workflow Extracted_Sample Extracted Sample LC_Separation LC Separation (C18 Column) Extracted_Sample->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Figure 4: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

This compound is a significant intermediate in lipid metabolism. A thorough understanding of its biochemical pathways and the ability to accurately measure its concentration are vital for research into metabolic diseases and the development of novel therapeutics. The methodologies and pathways detailed in this guide provide a solid foundation for scientists and researchers working in this field. Further investigation into the specific regulatory roles of this compound in cellular signaling and gene expression is a promising area for future research.

References

The Enzymatic Conversion of Gondoic Acid to its CoA Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gondoic acid (cis-11-eicosenoic acid), a monounsaturated omega-9 fatty acid, is a significant component of various plant oils and has emerging roles in cellular metabolism and signaling. The conversion of gondoic acid to its coenzyme A (CoA) ester, gondoil-CoA, is a critical activation step that primes it for participation in various metabolic pathways, including energy production and lipid synthesis. This technical guide provides an in-depth overview of the enzymatic machinery responsible for this conversion, focusing on the family of long-chain acyl-CoA synthetases (ACSLs). We present available data on enzyme specificity, detail relevant experimental protocols, and illustrate the metabolic context of this important biochemical transformation.

Introduction

Gondoic acid (20:1 n-9) is a long-chain monounsaturated fatty acid found in sources such as rapeseed (canola) oil and fish.[1] Before it can be metabolized, gondoic acid must be activated to its CoA thioester, gondoil-CoA. This activation is a two-step reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs), a family of enzymes essential for lipid metabolism.[2] The reaction proceeds as follows:

  • Gondoic Acid + ATP → Gondoil-AMP + PPi

  • Gondoil-AMP + CoA → Gondoil-CoA + AMP

The resulting gondoil-CoA can then enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids (B1166683).[3] Understanding the specifics of this enzymatic conversion is crucial for researchers investigating lipid metabolism, cellular signaling, and the development of therapeutic agents targeting these pathways.

The Enzymes: Long-Chain Acyl-CoA Synthetases (ACSLs)

The activation of long-chain fatty acids, including gondoic acid, is primarily carried out by a family of five ACSL isoforms in mammals: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6.[4] These isoenzymes exhibit distinct tissue distributions, subcellular localizations, and substrate specificities, suggesting they channel fatty acids toward different metabolic fates.[5]

While direct kinetic data for gondoic acid with each ACSL isoform is not extensively available in the literature, we can infer potential candidates based on their known substrate preferences for other long-chain fatty acids.

Table 1: Substrate Preferences of Mammalian Long-Chain Acyl-CoA Synthetase Isoforms

EnzymePreferred SubstratesLikely Candidate for Gondoic Acid Activation?Rationale
ACSL1 Palmitoleate (16:1), Oleate (18:1), Linoleate (18:2)[2][6]High Demonstrates a preference for C16-C18 monounsaturated and polyunsaturated fatty acids. Given that gondoic acid is a C20 monounsaturated fatty acid, it is a plausible substrate.
ACSL3 Myristate (14:0), Laurate (12:0), Arachidonate (20:4), Eicosapentaenoate (20:5)[2][7]Moderate While it activates the C20 polyunsaturated fatty acid arachidonate, its preference also extends to shorter saturated fatty acids. Its role in gondoic acid activation warrants further investigation.
ACSL4 Arachidonic acid (20:4), Eicosapentaenoic acid (20:5), Docosahexaenoic acid (22:6)[2][8][9][10]Low Exhibits a strong preference for highly unsaturated fatty acids. As a monounsaturated fatty acid, gondoic acid is less likely to be a preferred substrate.
ACSL5 C16-C18 unsaturated fatty acids[2][11][12][13]High Shows a preference for long-chain unsaturated fatty acids similar in chain length to those preferred by ACSL1, making it a strong candidate for gondoic acid activation.
ACSL6 Prefers polyunsaturated fatty acids, with variants showing specificity for octadecapolyenoic acids or docosapolyenoic acids.[1][2][14]Low Its preference for polyunsaturated fatty acids makes it a less likely candidate for activating the monounsaturated gondoic acid.

Metabolic Fate of Gondoil-CoA

Once formed, gondoil-CoA is channeled into several key metabolic pathways. The specific pathway is likely determined by the subcellular location of the ACSL isoform that catalyzed its formation and the metabolic state of the cell.

metabolic_fate gondoic_acid Gondoic Acid gondoil_coa Gondoil-CoA gondoic_acid->gondoil_coa ACSL (ATP, CoA) beta_oxidation β-Oxidation gondoil_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis gondoil_coa->lipid_synthesis energy Energy (ATP) beta_oxidation->energy storage Triglycerides, Phospholipids lipid_synthesis->storage

Figure 1: Metabolic fate of gondoil-CoA.

  • β-Oxidation: In the mitochondrial matrix, gondoil-CoA can undergo β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. This is a primary catabolic fate for fatty acyl-CoAs when the cell requires energy.

  • Complex Lipid Synthesis: Gondoil-CoA can be esterified into complex lipids such as triglycerides for energy storage in lipid droplets, or into phospholipids for incorporation into cellular membranes. This anabolic process is crucial for cell growth and maintenance.[3]

The regulation of these pathways is complex, with factors such as malonyl-CoA (B1194419) playing a key role in dictating whether fatty acyl-CoAs are directed towards oxidation or synthesis.[15][16][17]

Experimental Protocols

The following are generalized protocols for key experiments related to the enzymatic conversion of gondoic acid to gondoil-CoA. These should be optimized for specific experimental conditions.

Purification of Long-Chain Acyl-CoA Synthetases

Recombinant ACSL isoforms can be expressed in and purified from various systems, such as E. coli or insect cells (using a baculovirus system), often with an affinity tag (e.g., His-tag or FLAG-tag) for ease of purification.

General Workflow:

purification_workflow start Expression of Recombinant ACSL in Host Cells lysis Cell Lysis and Preparation of Lysate start->lysis chromatography Affinity Chromatography (e.g., Ni-NTA or Anti-FLAG) lysis->chromatography elution Elution of Purified ACSL chromatography->elution analysis Purity Analysis (SDS-PAGE, Western Blot) elution->analysis

Figure 2: General workflow for ACSL purification.

A detailed protocol for the purification of acyl carrier proteins, which shares methodological similarities with ACSL purification, can be found in established literature.[18]

Long-Chain Acyl-CoA Synthetase Activity Assay

The activity of ACSLs can be measured using radiometric or fluorometric assays.

Radiometric Assay:

This assay measures the incorporation of a radiolabeled fatty acid (e.g., [14C]-gondoic acid) into its CoA ester.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • ATP

    • Coenzyme A (CoA)

    • MgCl₂

    • [14C]-gondoic acid (complexed with fatty acid-free BSA)

    • Enzyme source (purified ACSL or cell lysate)

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction (e.g., with a solution of isopropanol (B130326), heptane, and sulfuric acid).

    • Extract the unreacted [14C]-gondoic acid with an organic solvent (e.g., heptane).

    • Quantify the remaining radioactivity in the aqueous phase (containing the [14C]-gondoil-CoA) using liquid scintillation counting.[1][19]

Fluorometric Assay:

Commercially available kits provide a high-throughput, non-radioactive method to measure ACSL activity. The principle often involves a series of coupled enzymatic reactions that ultimately produce a fluorescent product proportional to the amount of acyl-CoA generated.

  • General Principle:

    • ACSL converts gondoic acid to gondoil-CoA.

    • A developer enzyme mix metabolizes the gondoil-CoA, leading to the production of an intermediate.

    • This intermediate reacts with a probe to generate a fluorescent signal (e.g., measured at Ex/Em = 535/587 nm).

Detailed protocols are provided with commercial assay kits.

Quantitative Analysis of Gondoil-CoA

The product of the enzymatic reaction, gondoil-CoA, can be extracted from tissues or cell lysates and quantified using liquid chromatography-mass spectrometry (LC-MS).

Extraction Protocol:

  • Homogenize tissue or cells in a cold acidic buffer (e.g., KH₂PO₄, pH 4.9).

  • Add organic solvents (e.g., isopropanol and acetonitrile) to extract the acyl-CoAs.

  • Purify the acyl-CoA fraction using solid-phase extraction (SPE).

  • Analyze the purified extract by LC-MS.

This methodology allows for the separation and quantification of various acyl-CoA species.

Signaling Pathways

While the direct regulation of gondoic acid conversion to gondoil-CoA is not fully elucidated, gondoic acid itself has been shown to influence cellular signaling pathways, particularly those related to inflammation. For instance, gondoic acid can inhibit the production of reactive oxygen species (ROS) and block the PKCθ/ERK/STAT3 signaling pathway in Kupffer cells, thereby exerting an anti-inflammatory effect.[20][21]

signaling_pathway lps LPS ros ROS Production lps->ros pkc PKCθ Activation lps->pkc inflammation Inflammatory Response ros->inflammation erk ERK Activation pkc->erk stat3 STAT3 Activation erk->stat3 stat3->inflammation gondoic_acid Gondoic Acid gondoic_acid->ros gondoic_acid->pkc

References

The Role of Acyl-CoA Synthetases in the Bio-activation of (13Z)-Icosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-Icosenoyl-CoA is the activated form of (13Z)-icosenoic acid, a long-chain monounsaturated fatty acid. This activation is a critical prerequisite for its participation in various metabolic pathways, including lipid synthesis and degradation. This technical guide provides a comprehensive overview of the role of acyl-CoA synthetases (ACSs) in the formation of this compound. It details the enzymatic reaction, summarizes the substrate specificities of relevant enzyme isoforms, presents detailed experimental protocols for measuring enzyme activity, and illustrates the metabolic context of this activation. This document is intended to serve as a valuable resource for researchers investigating the metabolism of very-long-chain fatty acids and its implications in health and disease.

Introduction: The Critical Activation Step in Fatty Acid Metabolism

Free fatty acids must be activated to their coenzyme A (CoA) thioesters before they can be metabolized.[1][2] This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid:CoA ligases. The reaction proceeds in two steps: the formation of an acyl-AMP intermediate from the fatty acid and ATP, followed by the reaction of the intermediate with CoA to form acyl-CoA and AMP.

Long-chain acyl-CoA synthetases (ACSLs) are a subfamily of ACSs that are pivotal in the metabolism of fatty acids with chain lengths of 12 to 20 carbons.[2] In mammals, this family comprises five main isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue expression patterns, subcellular localizations, and substrate preferences.[2][3] The activation of (13Z)-icosenoic acid, a C20:1 monounsaturated fatty acid, to this compound is presumed to be carried out by one or more of these ACSL isoforms. The resulting this compound can then be channeled into various metabolic pathways, such as elongation to nervonic acid (C24:1), incorporation into complex lipids like triacylglycerols and phospholipids, or mitochondrial β-oxidation for energy production.

Quantitative Data on Acyl-CoA Synthetase Substrate Specificity

Enzyme IsoformTypical SubstratesReported Kinetic Parameters (for representative substrates)Reference
ACSL1 High affinity for C16-C20 fatty acids, including palmitate, oleate, and linoleate.Km for oleate: ~5-10 µM[4]
ACSL3 Broad specificity for C12-C20 fatty acids.-[2]
ACSL4 Strong preference for arachidonic acid (C20:4) and other highly unsaturated fatty acids.Km for arachidonic acid: ~4-8 µM[5]
ACSL5 Broad specificity for C14-C20 fatty acids.-[2]
ACSL6 Preference for oleic acid and other long-chain unsaturated fatty acids.-[3]

Note: The absence of specific data for (13Z)-icosenoic acid highlights a knowledge gap and an opportunity for future research. The protocols detailed in the subsequent sections can be employed to determine these kinetic parameters.

Experimental Protocols for Measuring Acyl-CoA Synthetase Activity

The quantification of ACSL activity is crucial for understanding the metabolism of (13Z)-icosenoic acid. Several robust methods are available, each with its own advantages and limitations.

Radiometric Assay

This is a classic and highly sensitive method for measuring ACSL activity.[1]

Principle: The assay measures the incorporation of a radiolabeled fatty acid (e.g., [1-¹⁴C]-(13Z)-icosenoic acid) into its corresponding acyl-CoA. The product, [1-¹⁴C]-(13Z)-icosenoyl-CoA, is then separated from the unreacted radiolabeled fatty acid, and the radioactivity of the product is quantified by scintillation counting.

Materials:

  • Enzyme source (e.g., cell lysate, tissue homogenate, purified enzyme)

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]-(13Z)-icosenoic acid)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Bovine serum albumin (BSA, fatty acid-free)

  • Stopping solution (e.g., isopropanol/heptane/water)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a stock solution of the radiolabeled fatty acid complexed with BSA.

  • Prepare the reaction mixture containing assay buffer, ATP, CoA, and MgCl₂.

  • Add the enzyme source to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubate for a defined period, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Separate the aqueous phase (containing the acyl-CoA) from the organic phase (containing the unreacted fatty acid) by centrifugation.

  • Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled substrate.

Fluorometric Assay

This method offers a non-radioactive alternative for measuring ACSL activity and is suitable for high-throughput screening.[6][7]

Principle: The production of acyl-CoA is coupled to a series of enzymatic reactions that ultimately generate a fluorescent product. The rate of fluorescence increase is proportional to the ACSL activity.

Materials:

  • Enzyme source

  • (13Z)-Icosenoic acid

  • ACS Assay Buffer

  • ATP

  • CoA

  • Enzyme mix (containing enzymes to couple acyl-CoA formation to the fluorescent reaction)

  • Developer

  • Fluorescent probe

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare samples and positive controls in a 96-well black plate.

  • Prepare a reaction mix containing ACS Assay Buffer, ATP, CoA, Enzyme Mix, Developer, and the fluorescent probe.

  • Add the reaction mix to the wells containing the enzyme source.

  • Immediately start measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 37°C).

  • Calculate the ACSL activity from the rate of fluorescence increase, using a standard curve if necessary.

LC-MS/MS-Based Assay

This is a highly specific and sensitive method that directly measures the amount of this compound produced.[3][5][8]

Principle: The enzymatic reaction is performed, and the resulting this compound is separated from other reaction components by liquid chromatography and then detected and quantified by tandem mass spectrometry.

Materials:

  • Enzyme source

  • (13Z)-Icosenoic acid

  • Assay buffer

  • ATP, CoA, MgCl₂

  • Internal standard (e.g., a structurally similar acyl-CoA that is not present in the sample)

  • Methanol or other organic solvent for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Perform the enzymatic reaction as described for the radiometric assay (using non-radiolabeled substrate).

  • Stop the reaction by adding a cold organic solvent (e.g., methanol) containing the internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

  • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM).

  • Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.

Signaling Pathways and Experimental Workflows

The activation of (13Z)-icosenoic acid is the first committed step for its entry into several metabolic pathways. The following diagrams illustrate the overall metabolic context and a typical experimental workflow for studying this process.

Metabolic_Pathway IcosenoicAcid (13Z)-Icosenoic Acid ACSL Acyl-CoA Synthetase (ACSL) IcosenoicAcid->ACSL Substrate IcosenoylCoA This compound ACSL->IcosenoylCoA Product Elongation Fatty Acid Elongation IcosenoylCoA->Elongation BetaOxidation Mitochondrial β-Oxidation IcosenoylCoA->BetaOxidation ComplexLipids Complex Lipid Synthesis (e.g., TAGs, Phospholipids) IcosenoylCoA->ComplexLipids NervonicAcid Nervonic Acid (C24:1) Elongation->NervonicAcid Energy Energy (ATP) BetaOxidation->Energy Membranes Cellular Membranes ComplexLipids->Membranes

Caption: Metabolic fate of this compound.

Experimental_Workflow EnzymeSource Enzyme Source (e.g., cell lysate, purified protein) ReactionSetup Enzymatic Reaction Setup (+ (13Z)-Icosenoic Acid, ATP, CoA, MgCl₂) EnzymeSource->ReactionSetup Incubation Incubation (Controlled time and temperature) ReactionSetup->Incubation AssayMethod Choice of Assay Method Incubation->AssayMethod Radiometric Radiometric Assay AssayMethod->Radiometric Fluorometric Fluorometric Assay AssayMethod->Fluorometric LCMS LC-MS/MS Assay AssayMethod->LCMS DataAnalysis Data Analysis and Kinetic Parameter Calculation Radiometric->DataAnalysis Fluorometric->DataAnalysis LCMS->DataAnalysis

Caption: Experimental workflow for ACSL activity measurement.

Conclusion and Future Directions

The formation of this compound, catalyzed by long-chain acyl-CoA synthetases, is a fundamental step in the metabolism of (13Z)-icosenoic acid. While the general mechanisms of ACSL enzymes are well-understood, there is a clear need for further research to elucidate the specific isoforms responsible for the activation of this particular fatty acid and to determine their kinetic properties. The experimental protocols detailed in this guide provide a robust framework for addressing these questions. Such studies will be invaluable for a more complete understanding of very-long-chain fatty acid metabolism and its role in various physiological and pathological conditions, potentially informing the development of novel therapeutic strategies for metabolic diseases.

References

An In-depth Technical Guide on the Role of (13Z)-Icosenoyl-CoA in Triacylglycerol and Phospholipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the role of (13Z)-icosenoyl-CoA, the activated form of gondoic acid (20:1n-9), in the biosynthesis of triacylglycerols (TAGs) and phospholipids (B1166683) (PLs). While direct experimental data for this compound is limited, this document extrapolates its function based on the well-established principles of lipid metabolism governing long-chain monounsaturated fatty acyl-CoAs. This guide details the enzymatic pathways, presents generalized quantitative data, outlines relevant experimental protocols, and provides visualizations of the core metabolic processes.

Introduction

This compound is the metabolically active thioester of (13Z)-eicosenoic acid, also known as gondoic acid. Gondoic acid is a monounsaturated omega-9 fatty acid found in various plant oils, such as rapeseed (canola) oil, and nuts. Once inside the cell, gondoic acid must be activated to its coenzyme A (CoA) derivative to participate in metabolic pathways. This activation is a critical first step for its incorporation into complex lipids like triacylglycerols and phospholipids, which are essential for energy storage and membrane structure, respectively.

Long-chain acyl-CoAs are pivotal intermediates in lipid metabolism, serving as substrates for a multitude of enzymatic reactions. The metabolic fate of this compound is determined by the substrate specificities of various acyltransferases and the metabolic needs of the cell. This guide will explore the key enzymatic steps where this compound is expected to be a substrate, leading to the formation of TAGs and PLs.

Biosynthesis of this compound

The journey of gondoic acid into cellular lipid metabolism begins with its activation to this compound. This irreversible two-step reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACSs) or ligases (ACSLs).

Reaction: (13Z)-eicosenoic acid + ATP + CoA → this compound + AMP + PPi

This activation "traps" the fatty acid within the cell and energizes it for subsequent reactions. There are multiple isoforms of ACSLs with varying tissue distribution and substrate specificities for fatty acids of different chain lengths and saturation. Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 20 carbons, which includes gondoic acid.

Synthesis_of_13Z_Icosenoyl_CoA Gondoic_Acid (13Z)-Eicosenoic Acid (Gondoic Acid) ACSL Acyl-CoA Synthetase (ACSL) Gondoic_Acid->ACSL ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL Icosenoyl_CoA This compound ACSL->Icosenoyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi

Caption: Activation of Gondoic Acid to this compound.

Triacylglycerol (TAG) Synthesis

Triacylglycerols are the primary form of energy storage in eukaryotes. The synthesis of TAG occurs primarily in the endoplasmic reticulum (ER) via the Kennedy pathway. This compound can be incorporated into TAG through the sequential acylation of a glycerol-3-phosphate backbone.

The Kennedy Pathway
  • Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first step, acylating glycerol-3-phosphate at the sn-1 position. While GPATs exhibit some substrate preference, they are generally permissive to a range of long-chain acyl-CoAs.

  • Lysophosphatidic Acid Acyltransferase (LPAAT): The resulting lysophosphatidic acid is then acylated at the sn-2 position by LPAAT to form phosphatidic acid. LPAAT isoforms display distinct substrate specificities, which significantly influences the fatty acid composition of the resulting lipid.

  • Phosphatidic Acid Phosphatase (PAP): Phosphatidic acid is dephosphorylated by PAP to yield diacylglycerol (DAG).

  • Diacylglycerol Acyltransferase (DGAT): This is the final and committed step in TAG synthesis, where DGAT acylates DAG at the sn-3 position. This compound would serve as the acyl donor in this reaction. DGAT enzymes, particularly DGAT1 and DGAT2, have different substrate preferences that can influence the final TAG composition.

Triacylglycerol_Synthesis_Pathway cluster_0 Endoplasmic Reticulum G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid LPAAT LPAAT LPA->LPAAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol DGAT DGAT DAG->DGAT TAG Triacylglycerol GPAT->LPA LPAAT->PA PAP->DAG DGAT->TAG Acyl_CoA_1 Acyl-CoA Acyl_CoA_1->GPAT Icosenoyl_CoA_2 This compound Icosenoyl_CoA_2->LPAAT Icosenoyl_CoA_3 This compound Icosenoyl_CoA_3->DGAT

Caption: The Kennedy Pathway for Triacylglycerol Synthesis.

Substrate Specificity and Quantitative Data

Direct quantitative data on the utilization of this compound by LPAAT and DGAT isoforms is scarce. However, studies on the substrate specificity of these enzymes with various long-chain monounsaturated acyl-CoAs allow for informed estimations.

  • LPAAT: Some LPAAT isoforms show a preference for unsaturated acyl-CoAs at the sn-2 position. For instance, LPAATβ has been shown to preferentially incorporate oleoyl-CoA (18:1) over saturated and polyunsaturated acyl-CoAs. It is plausible that this compound, being a C20:1 acyl-CoA, would be a substrate for certain LPAAT isoforms, contributing to the formation of phosphatidic acid containing gondoic acid.

  • DGAT: DGAT1 is known to have a broad substrate specificity, readily utilizing monounsaturated acyl-CoAs like oleoyl-CoA. DGAT2 isoforms can exhibit more distinct preferences. For example, some DGAT2 enzymes show a preference for polyunsaturated fatty acyl-CoAs. The incorporation of this compound into the sn-3 position of DAG is therefore highly likely, particularly by DGAT1.

Table 1: Generalized Substrate Preferences of Acyltransferases in TAG Synthesis

EnzymeGeneral Acyl-CoA PreferencePlausible Utilization of this compound
GPAT Broad, accepts various long-chain acyl-CoAsHigh
LPAAT Isoform-dependent; some prefer monounsaturated acyl-CoAsModerate to High, depending on the isoform
DGAT1 Broad, readily accepts monounsaturated acyl-CoAsHigh
DGAT2 Isoform-dependent; can prefer polyunsaturated acyl-CoAsModerate, depending on the isoform

Phospholipid (PL) Synthesis

Phospholipids are the fundamental building blocks of cellular membranes. The synthesis of the major phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), also originates from phosphatidic acid, a key intermediate shared with the TAG synthesis pathway.

De Novo Phospholipid Synthesis

Following its synthesis via the acylation of glycerol-3-phosphate and lysophosphatidic acid (potentially involving this compound as described above), phosphatidic acid can be directed towards phospholipid synthesis.

  • Phosphatidic Acid to Diacylglycerol: Phosphatidic acid is converted to diacylglycerol (DAG) by phosphatidic acid phosphatase.

  • Head Group Attachment:

    • For PC and PE (Kennedy Pathway): Choline or ethanolamine (B43304) is activated to CDP-choline or CDP-ethanolamine, which then reacts with DAG to form PC or PE, respectively.

    • Alternative PE to PC pathway: In the liver, PE can be methylated three times by phosphatidylethanolamine N-methyltransferase (PEMT) to form PC.

The Lands Cycle (Remodeling Pathway)

The fatty acid composition of phospholipids is not static and can be modified through a deacylation-reacylation cycle known as the Lands cycle. This allows for the incorporation of specific fatty acids into existing phospholipids.

  • Deacylation: A phospholipase A2 (PLA2) removes the fatty acid from the sn-2 position of a phospholipid, generating a lysophospholipid.

  • Reacylation: A lysophospholipid acyltransferase (LPLAT) then reacylates the lysophospholipid with a specific acyl-CoA. This compound can be a substrate for LPLATs, leading to its incorporation into membrane phospholipids. Different LPLATs have distinct specificities for both the lysophospholipid and the acyl-CoA.

Phospholipid_Synthesis_and_Remodeling cluster_1 De Novo Synthesis cluster_2 Remodeling (Lands Cycle) PA Phosphatidic Acid (potentially containing Gondoic Acid) PAP PAP PA->PAP DAG Diacylglycerol PC_PE Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) DAG->PC_PE PAP->DAG Head_Group_Activation CDP-Choline / CDP-Ethanolamine Head_Group_Activation->PC_PE Existing_PL Existing Phospholipid PLA2 PLA2 Existing_PL->PLA2 Lyso_PL Lysophospholipid LPLAT LPLAT Lyso_PL->LPLAT Remodeled_PL Remodeled Phospholipid (containing Gondoic Acid) PLA2->Lyso_PL LPLAT->Remodeled_PL Icosenoyl_CoA This compound Icosenoyl_CoA->LPLAT

Caption: Phospholipid Synthesis and Remodeling Pathways.

Experimental Protocols

Detailed experimental protocols are essential for investigating the role of this compound in lipid synthesis. Below are generalized methodologies that can be adapted for this specific purpose.

In Vitro Acyltransferase Assays

Objective: To determine if this compound is a substrate for LPAAT or DGAT and to quantify the kinetics of the reaction.

Materials:

  • Microsomal fractions from cells or tissues expressing the acyltransferase of interest.

  • This compound (can be synthesized enzymatically or chemically).

  • Radiolabeled or fluorescently labeled acyl acceptor (e.g., [¹⁴C]glycerol-3-phosphate for a coupled GPAT/LPAAT assay, or a fluorescent diacylglycerol analogue for the DGAT assay).

  • Alternatively, radiolabeled --INVALID-LINK---icosenoyl-CoA can be used with unlabeled acyl acceptors.

  • Reaction buffer (e.g., Tris-HCl with MgCl₂ and BSA).

  • Thin-layer chromatography (TLC) plates (silica gel).

  • Scintillation counter or fluorescence imager.

Protocol Workflow:

Acyltransferase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix: - Microsomes - this compound - Labeled acceptor - Buffer Start->Prepare_Reaction_Mix Incubate Incubate at 37°C Prepare_Reaction_Mix->Incubate Stop_Reaction Stop reaction (e.g., with chloroform/methanol) Incubate->Stop_Reaction Lipid_Extraction Extract lipids Stop_Reaction->Lipid_Extraction TLC_Separation Separate lipids by TLC Lipid_Extraction->TLC_Separation Quantification Quantify product formation (Scintillation counting or Fluorescence imaging) TLC_Separation->Quantification End End Quantification->End

Caption: Workflow for in vitro acyltransferase assay.

Cellular Incorporation Studies

Objective: To trace the incorporation of gondoic acid into cellular triacylglycerols and phospholipids.

Materials:

  • Cell culture line of interest.

  • (13Z)-Eicosenoic acid (gondoic acid), potentially radiolabeled ([¹⁴C] or [³H]) or stable isotope-labeled ([¹³C]).

  • Cell culture medium and supplements.

  • Lipid extraction solvents (e.g., chloroform, methanol).

  • TLC plates or a liquid chromatography-mass spectrometry (LC-MS) system.

Protocol Workflow:

Cellular_Incorporation_Workflow Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Incubate_FA Incubate cells with labeled (13Z)-eicosenoic acid Cell_Culture->Incubate_FA Wash_Cells Wash cells to remove excess fatty acid Incubate_FA->Wash_Cells Harvest_Cells Harvest cells Wash_Cells->Harvest_Cells Lipid_Extraction Extract total lipids Harvest_Cells->Lipid_Extraction Lipid_Analysis Analyze lipid classes (TLC or LC-MS) Lipid_Extraction->Lipid_Analysis End End Lipid_Analysis->End

Caption: Workflow for cellular fatty acid incorporation study.

Lipid Analysis by Mass Spectrometry

Objective: To identify and quantify the molecular species of TAGs and PLs containing gondoic acid.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for lipidomics. After lipid extraction from cells or tissues, the sample is introduced into the LC-MS/MS system. The lipids are separated by chromatography and then ionized. The mass spectrometer detects the mass-to-charge ratio of the parent lipid molecule and its fragments, allowing for precise identification and quantification of lipids containing the C20:1 acyl chain.

Conclusion and Future Directions

This compound, derived from gondoic acid, is an integral component of the cellular acyl-CoA pool and is poised to participate in the synthesis of both triacylglycerols and phospholipids. Its incorporation is governed by the substrate specificities of key acyltransferases in the de novo and remodeling pathways. While direct quantitative data for this specific acyl-CoA is limited, the established principles of lipid metabolism provide a strong framework for understanding its metabolic fate.

Future research should focus on:

  • Enzyme Kinetics: Performing detailed kinetic studies of purified LPAAT and DGAT isoforms with this compound to determine Km and Vmax values.

  • Lipidomics: Utilizing advanced mass spectrometry-based lipidomics to profile the incorporation of gondoic acid into the lipidome of various cell types and tissues under different physiological conditions.

  • Genetic Studies: Employing genetic manipulation techniques (e.g., CRISPR/Cas9) to modulate the expression of specific acyltransferases and observe the resulting changes in gondoic acid metabolism.

Such studies will provide a more precise understanding of the role of this compound and gondoic acid in lipid metabolism, which could have implications for nutrition, metabolic diseases, and drug development.

The Biological Significance of Icosenoyl-CoAs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosenoyl-CoA, a 20-carbon monounsaturated fatty acyl-coenzyme A, represents a class of molecules at the intersection of lipid metabolism and cellular signaling. While not as extensively studied as their saturated or polyunsaturated counterparts, icosenoyl-CoAs play crucial roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of the biological significance of icosenoyl-CoAs, with a focus on their metabolism, potential signaling roles, and implications in disease. We will delve into the metabolic pathways that govern their synthesis and degradation, explore their known and hypothesized functions, and discuss their relevance as potential biomarkers and therapeutic targets.

Metabolism of Icosenoyl-CoAs

The intracellular pool of icosenoyl-CoAs is primarily derived from the activation of icosenoic acids, such as gondoic acid ((11Z)-eicosenoic acid), a monounsaturated omega-9 fatty acid obtained from the diet.[1][2] This activation is a critical first step for their participation in various metabolic pathways.[3]

Synthesis of Icosenoyl-CoA

The synthesis of icosenoyl-CoA from its corresponding fatty acid is an ATP-dependent process catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Specifically, long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 22 carbons, including icosenoic acid.[4] The reaction proceeds in two steps:

  • Adenylation of the fatty acid: The fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi).

  • Thioesterification with Coenzyme A: The acyl group is transferred from the acyl-AMP to the thiol group of coenzyme A (CoA), forming the fatty acyl-CoA and releasing AMP.

The overall irreversible reaction is driven by the hydrolysis of pyrophosphate.[4]

Degradation of Icosenoyl-CoAs: The Role of Peroxisomal β-Oxidation

As very-long-chain fatty acyl-CoAs (VLCFA-CoAs), icosenoyl-CoAs are primarily, though not exclusively, degraded through the β-oxidation pathway within peroxisomes.[5][6] This is in contrast to shorter-chain fatty acids, which are predominantly metabolized in the mitochondria. The transport of very long-chain acyl-CoAs into the peroxisome is a critical, regulated step.[7]

The β-oxidation of monounsaturated fatty acyl-CoAs like icosenoyl-CoA requires an additional enzymatic step compared to saturated fatty acids to handle the double bond. The pathway in peroxisomes involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.[6][8]

Biological Roles and Signaling Pathways

While specific signaling pathways directly initiated by icosenoyl-CoA have yet to be fully elucidated, its role as a metabolic intermediate suggests several potential avenues for influencing cellular function.

Incorporation into Complex Lipids and Membrane Fluidity

One of the primary fates of icosenoyl-CoA is its incorporation into various complex lipids, including phospholipids (B1166683), triglycerides, and cholesterol esters.[3] The fatty acid composition of membrane phospholipids is a key determinant of membrane fluidity and the function of membrane-associated proteins.[1][9] The presence of monounsaturated fatty acids like icosenoic acid can influence membrane properties, which in turn can affect cellular signaling and transport processes.[2][10]

Substrate for Acyltransferases

Icosenoyl-CoA can serve as a substrate for various acyltransferases, enzymes that catalyze the transfer of the fatty acyl group to an acceptor molecule. For instance, lysophosphatidic acid acyltransferases (LPAATs) can utilize very-long-chain acyl-CoAs to synthesize phosphatidic acid, a precursor for many other glycerophospholipids.[11][12] The substrate specificity of these enzymes plays a crucial role in determining the final fatty acid composition of cellular membranes.[13][14]

Potential Role in Gene Regulation

Long-chain acyl-CoAs have been implicated in the regulation of gene expression by modulating the activity of transcription factors.[15][16] For example, they can influence the activity of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[17] While direct evidence for icosenoyl-CoA is lacking, it is plausible that it could contribute to the pool of acyl-CoAs that influence these regulatory networks.

Below is a conceptual diagram illustrating the central role of icosenoyl-CoA in lipid metabolism.

Icosenoyl_CoA_Metabolism Icosenoic_Acid Icosenoic Acid (e.g., Gondoic Acid) Icosenoyl_CoA Icosenoyl-CoA Icosenoic_Acid->Icosenoyl_CoA Acyl-CoA Synthetase (ACSL) Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) Icosenoyl_CoA->Complex_Lipids Acyltransferases Beta_Oxidation Peroxisomal β-Oxidation Icosenoyl_CoA->Beta_Oxidation Gene_Regulation Gene Regulation Icosenoyl_CoA->Gene_Regulation Potential Regulation Membrane_Fluidity Membrane Fluidity Complex_Lipids->Membrane_Fluidity Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Central Role of Icosenoyl-CoA in Lipid Metabolism

Association with Diseases

Alterations in the metabolism of very-long-chain fatty acids are associated with several inherited metabolic disorders and may play a role in other complex diseases.

Peroxisomal Biogenesis Disorders and β-Oxidation Defects

Inborn errors of peroxisome biogenesis, such as Zellweger syndrome, and single-enzyme defects in the peroxisomal β-oxidation pathway can lead to the accumulation of very-long-chain fatty acids.[5][18] While the focus is often on saturated VLCFAs, the metabolism of monounsaturated VLCFAs like icosenoic acid would also be impaired. This accumulation is a key pathological feature and contributes to the severe neurological and systemic symptoms of these disorders.[8][19]

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder characterized by the accumulation of very-long-chain fatty acids due to a defect in the ABCD1 transporter, which is responsible for importing VLCFA-CoAs into the peroxisome for degradation.[7][20] This leads to an accumulation of VLCFA-CoAs in the cytosol, which are then incorporated into various lipids, contributing to the demyelination and adrenal insufficiency seen in patients.[21][22] Although C26:0-CoA is the primary marker, the metabolism of other VLCFA-CoAs, including icosenoyl-CoA, is also affected.

Multiple Sclerosis (MS)

Some studies have investigated the fatty acid profiles in patients with multiple sclerosis, an autoimmune disease characterized by demyelination and inflammation. While the focus has often been on polyunsaturated fatty acids like arachidonic acid and eicosapentaenoic acid, alterations in the levels of various fatty acids could contribute to the changes in membrane composition and inflammatory processes observed in MS.[23][24] However, a direct and specific role for icosenoyl-CoA in the pathogenesis of MS has not been established.

The following diagram illustrates a simplified workflow for investigating the role of icosenoyl-CoA in a disease context.

Disease_Investigation_Workflow Patient_Samples Patient Samples (Plasma, Tissues) Lipidomics Lipidomics Analysis (LC-MS/MS) Patient_Samples->Lipidomics Quantification Quantification of Icosenoyl-CoA Lipidomics->Quantification Data_Analysis Correlation with Disease Phenotype Quantification->Data_Analysis Functional_Studies Functional Studies (Cell Culture, Animal Models) Data_Analysis->Functional_Studies Mechanism Elucidation of Disease Mechanism Functional_Studies->Mechanism

Workflow for Investigating Icosenoyl-CoA in Disease

Quantitative Data

Quantitative data on the absolute concentrations of icosenoyl-CoA in various tissues and cell types are scarce in the literature. Most lipidomics studies report relative changes or the abundance of the parent fatty acid, icosenoic acid. The table below summarizes representative data on the abundance of very-long-chain fatty acyl-CoAs from a study on mammalian cell lines, highlighting the variability in lipid profiles between different cell types.

Cell LineFatty Acyl-CoAAmount (pmol/10^6 cells)
RAW 264.7C24:1-CoA< 1
RAW 264.7C26:1-CoA< 1
MCF7C24:1-CoA~5
MCF7C26:1-CoA~10
Data adapted from Haynes et al. (2008). Note: Specific data for C20:1-CoA was not reported in this study, but it illustrates the presence of very-long-chain monounsaturated acyl-CoAs.[25]

Experimental Protocols

Quantification of Icosenoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[25][26][27]

Sample Preparation (from cultured cells):

  • Rapidly harvest and wash cells with ice-cold phosphate-buffered saline.

  • Lyse the cells in an ice-cold extraction solvent, typically a mixture of organic solvents like methanol/acetonitrile (B52724)/water, to precipitate proteins and extract metabolites.[28]

  • Centrifuge the lysate at high speed to pellet the precipitated protein.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS system, often containing a low concentration of ammonium (B1175870) acetate.[29]

LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of an aqueous mobile phase (e.g., water with ammonium acetate) and an organic mobile phase (e.g., acetonitrile or methanol).[27][29]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for icosenoyl-CoA and an appropriate internal standard are monitored.[19][25]

Measurement of Acyl-CoA Synthetase Activity

The activity of acyl-CoA synthetases can be measured using various methods, including radiometric assays and enzyme-coupled spectrophotometric or fluorometric assays.[30][31]

Enzyme-Coupled Fluorometric Assay: This assay couples the production of acyl-CoA to a series of enzymatic reactions that ultimately generate a fluorescent product.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A, MgCl2, a suitable substrate fatty acid (e.g., 11Z-eicosenoic acid), and the enzyme source (e.g., cell lysate or purified enzyme).

  • Coupling Enzymes: Add a mixture of coupling enzymes and a probe. For example, acyl-CoA oxidase can be used to oxidize the newly formed acyl-CoA, producing hydrogen peroxide. The hydrogen peroxide can then be detected using a peroxidase and a fluorogenic substrate.

  • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

Conclusion

Icosenoyl-CoAs are important intermediates in the metabolism of very-long-chain monounsaturated fatty acids. Their synthesis and degradation, primarily through peroxisomal β-oxidation, are tightly regulated processes. While their direct roles in cell signaling are still being uncovered, their incorporation into complex lipids has significant implications for membrane structure and function. Dysregulation of icosenoyl-CoA metabolism is implicated in several inherited metabolic disorders, highlighting their importance in human health. Further research, particularly utilizing advanced lipidomics and metabolomics approaches, is needed to fully elucidate the specific biological significance of icosenoyl-CoAs and to explore their potential as diagnostic markers and therapeutic targets in a range of diseases.

References

(13Z)-Icosenoyl-CoA and the Carnitine Shuttle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-Icosenoyl-CoA, the activated form of gondoic acid (a 20-carbon monounsaturated omega-7 fatty acid), is a key intermediate in lipid metabolism. Its entry into the mitochondrial matrix for β-oxidation is critically dependent on the carnitine shuttle, a complex transport system that facilitates the translocation of long-chain fatty acyl-CoAs across the inner mitochondrial membrane. This technical guide provides an in-depth overview of the intricate connection between this compound and the carnitine shuttle, detailing the enzymatic steps and transport processes involved. Furthermore, this guide outlines detailed experimental protocols for the investigation of this metabolic pathway and presents a framework for the quantitative analysis of its components. While specific kinetic data for this compound are not extensively available in public literature, this document serves as a comprehensive resource for designing and executing research in this area.

Introduction

Long-chain fatty acids (LCFAs) are a major source of energy for many tissues, particularly the heart and skeletal muscle. Before they can be oxidized via the β-oxidation pathway within the mitochondria, they must first be activated to their coenzyme A (CoA) thioesters in the cytoplasm. The resulting long-chain acyl-CoAs (LCACoAs), including this compound, cannot directly cross the impermeable inner mitochondrial membrane. The carnitine shuttle is the dedicated transport system that overcomes this barrier, ensuring a steady supply of LCFAs for mitochondrial energy production. Understanding the specifics of how this compound interacts with the components of the carnitine shuttle is crucial for elucidating its metabolic fate and its role in various physiological and pathological states.

The Carnitine Shuttle Pathway for this compound

The transport of this compound into the mitochondrial matrix is a four-step process mediated by a series of enzymes and transporters collectively known as the carnitine shuttle.

  • Activation in the Cytosol: (13Z)-Icosenoic acid is first activated to this compound by a family of enzymes called long-chain acyl-CoA synthetases (ACSLs), located on the outer mitochondrial membrane and the endoplasmic reticulum.[1] This reaction is ATP-dependent.[1]

  • Conversion to Acylcarnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transesterification of the icosenoyl group from CoA to L-carnitine, forming (13Z)-icosenoylcarnitine and releasing free CoA.[2] This is the rate-limiting step of long-chain fatty acid oxidation.[3]

  • Translocation across the Inner Mitochondrial Membrane: The newly formed (13Z)-icosenoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT), in a 1:1 exchange for a molecule of free carnitine from the matrix.[4][5]

  • Reconversion to Acyl-CoA in the Matrix: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the reaction catalyzed by CPT1.[6] It transfers the icosenoyl group from carnitine back to a molecule of mitochondrial CoA, regenerating this compound and freeing L-carnitine to be shuttled back to the intermembrane space by CACT.[6] The reformed this compound is now available for β-oxidation.

Carnitine_Shuttle_Pathway cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix 13Z_Icosenoic_Acid (13Z)-Icosenoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 13Z_Icosenoic_Acid->ACSL 13Z_Icosenoyl_CoA_cyto This compound CPT1 Carnitine Palmitoyl- transferase I (CPT1) 13Z_Icosenoyl_CoA_cyto->CPT1 ACSL->13Z_Icosenoyl_CoA_cyto Activation AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA_cyto CoA CoA_cyto->ACSL L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 CPT1->CoA_cyto 13Z_Icosenoylcarnitine_ims (13Z)-Icosenoylcarnitine CPT1->13Z_Icosenoylcarnitine_ims Transesterification CACT Carnitine-Acylcarnitine Translocase (CACT) 13Z_Icosenoylcarnitine_ims->CACT CPT2 Carnitine Palmitoyl- transferase II (CPT2) L_Carnitine_ims L-Carnitine CACT->13Z_Icosenoylcarnitine_ims Antiport CACT->L_Carnitine_ims Antiport 13Z_Icosenoyl_CoA_matrix This compound L_Carnitine_matrix L-Carnitine CACT->L_Carnitine_matrix CPT2->13Z_Icosenoyl_CoA_matrix Re-esterification CPT2->L_Carnitine_matrix Beta_Oxidation β-Oxidation 13Z_Icosenoyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix->CACT CoA_matrix CoA CoA_matrix->CPT2

Figure 1. The carnitine shuttle pathway for this compound.

Quantitative Data

Specific kinetic parameters for the interaction of this compound and its derivatives with the enzymes of the carnitine shuttle are not well-documented in publicly available literature. The following tables provide a template for the types of quantitative data that are essential for a thorough understanding of this metabolic pathway. The values presented are hypothetical and should be determined experimentally.

Table 1: Michaelis-Menten Kinetic Parameters for Carnitine Shuttle Enzymes with this compound and Related Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Long-Chain Acyl-CoA Synthetase (ACSL) (13Z)-Icosenoic AcidValueValue
Carnitine Palmitoyltransferase I (CPT1) This compoundValueValue
L-CarnitineValueValue
Carnitine-Acylcarnitine Translocase (CACT) (13Z)-IcosenoylcarnitineValueValue
Carnitine Palmitoyltransferase II (CPT2) (13Z)-IcosenoylcarnitineValueValue
Coenzyme AValueValue

Table 2: Cellular Concentrations of Key Metabolites

MetaboliteCellular CompartmentConcentration (µM)
(13Z)-Icosenoic AcidCytosolValue
This compoundCytosolValue
Mitochondrial MatrixValue
L-CarnitineCytosolValue
Mitochondrial MatrixValue
(13Z)-IcosenoylcarnitineIntermembrane SpaceValue

Experimental Protocols

The following protocols are adapted from established methods for other long-chain fatty acids and can be optimized for studying the interaction of this compound with the carnitine shuttle.

Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This protocol measures the conversion of radiolabeled (13Z)-icosenoic acid to this compound.

Materials:

  • [14C]-(13Z)-Icosenoic acid

  • Cell or tissue homogenates, or purified ACSL

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 200 mM KCl, 50 mM NaCl

  • ATP solution (100 mM)

  • Coenzyme A solution (10 mM)

  • Dithiothreitol (DTT, 100 mM)

  • Bovine serum albumin (BSA), fatty acid-free

  • Stopping solution: Isopropanol/Heptane (B126788)/1M H2SO4 (40:10:1, v/v/v)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, CoA, DTT, and BSA.

  • Add the cell/tissue homogenate or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding [14C]-(13Z)-icosenoic acid.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Add heptane to extract the unreacted [14C]-(13Z)-icosenoic acid.

  • Vortex and centrifuge to separate the phases.

  • The aqueous phase, containing the [14C]-(13Z)-icosenoyl-CoA, is collected.

  • An aliquot of the aqueous phase is mixed with scintillation cocktail and the radioactivity is measured using a scintillation counter.

  • Enzyme activity is calculated as the amount of product formed per unit time per amount of protein.

Assay for Carnitine Palmitoyltransferase I (CPT1) Activity

This forward radioisotope assay measures the formation of radiolabeled acylcarnitine from acyl-CoA and radiolabeled L-carnitine.

Materials:

  • This compound

  • L-[3H]Carnitine

  • Isolated mitochondria or cell homogenates

  • Assay buffer: 75 mM KCl, 20 mM HEPES (pH 7.4), 1 mM EGTA, 2 mM KCN, 1% fatty acid-free BSA

  • Stopping solution: 1 M HCl

  • Butanol

  • Scintillation cocktail and counter

Procedure:

  • Pre-incubate isolated mitochondria or cell homogenates in the assay buffer.

  • Initiate the reaction by adding this compound and L-[3H]carnitine.

  • Incubate at 37°C for a defined time.

  • Stop the reaction by adding 1 M HCl.

  • Extract the radiolabeled (13Z)-icosenoylcarnitine with butanol.

  • Vortex and centrifuge to separate the phases.

  • An aliquot of the butanol (upper) phase is transferred to a scintillation vial.

  • The butanol is evaporated, and scintillation cocktail is added.

  • Radioactivity is measured using a scintillation counter.

  • CPT1 activity is calculated based on the amount of radiolabeled product formed.

Reconstitution of Carnitine-Acylcarnitine Translocase (CACT) into Proteoliposomes and Transport Assay

This protocol allows for the study of CACT-mediated transport of (13Z)-icosenoylcarnitine in a controlled in vitro system.

Materials:

  • Purified CACT protein

  • Liposomes (e.g., from phosphatidylcholine)

  • [3H]-(13Z)-Icosenoylcarnitine (requires custom synthesis) or unlabeled (13Z)-icosenoylcarnitine for competition assays with [3H]-L-carnitine.

  • Bio-Beads SM-2 or similar detergent removal system

  • Sephadex G-50 columns for stop-flow chromatography

  • Internal buffer (for liposome (B1194612) preparation)

  • External buffer (for transport assay)

Procedure:

  • Reconstitution:

    • Solubilize liposomes and purified CACT with a detergent (e.g., Triton X-100).

    • Remove the detergent slowly using Bio-Beads to allow the formation of proteoliposomes with the transporter incorporated.

    • The internal buffer of the proteoliposomes will contain a high concentration of unlabeled L-carnitine or the substrate of interest.

  • Transport Assay:

    • Equilibrate the proteoliposomes in the external buffer.

    • Initiate the transport by adding radiolabeled substrate (e.g., [3H]-L-carnitine in the presence of unlabeled (13Z)-icosenoylcarnitine) to the external medium.

    • At various time points, take aliquots of the proteoliposome suspension and stop the transport by passing them through a Sephadex G-50 column to separate the external from the internal radioactivity.

    • The radioactivity in the eluted proteoliposomes is measured by scintillation counting.

    • The rate of transport is calculated from the initial linear phase of uptake.

Experimental_Workflow cluster_Preparation Sample and Reagent Preparation cluster_Assays Enzyme and Transport Assays cluster_Analysis Data Analysis and Interpretation Isolate_Mitochondria Isolate Mitochondria or Prepare Cell Lysates CPT1_Assay CPT1 Activity Assay Isolate_Mitochondria->CPT1_Assay CPT2_Assay CPT2 Activity Assay Isolate_Mitochondria->CPT2_Assay Mito_Oxidation Mitochondrial β-Oxidation Assay Isolate_Mitochondria->Mito_Oxidation Synthesize_Substrates Synthesize/Obtain This compound & Radiolabeled Analogs ACSL_Assay ACSL Activity Assay Synthesize_Substrates->ACSL_Assay Synthesize_Substrates->CPT1_Assay CACT_Assay CACT Transport Assay (Proteoliposomes) Synthesize_Substrates->CACT_Assay Synthesize_Substrates->CPT2_Assay Synthesize_Substrates->Mito_Oxidation Purify_Enzymes Purify Recombinant CPT1, CACT, CPT2 (optional) Purify_Enzymes->CPT1_Assay Purify_Enzymes->CACT_Assay Purify_Enzymes->CPT2_Assay Kinetic_Analysis Determine Km, Vmax ACSL_Assay->Kinetic_Analysis CPT1_Assay->Kinetic_Analysis CACT_Assay->Kinetic_Analysis CPT2_Assay->Kinetic_Analysis Flux_Analysis Metabolic Flux Analysis (13C-labeling) Mito_Oxidation->Flux_Analysis Interpretation Interpret Data and Model Pathway Dynamics Kinetic_Analysis->Interpretation Concentration_Analysis Measure Metabolite Concentrations (LC-MS/MS) Concentration_Analysis->Interpretation Flux_Analysis->Interpretation

Figure 2. A generalized experimental workflow for studying the carnitine shuttle.

Conclusion

The carnitine shuttle plays an indispensable role in the mitochondrial metabolism of this compound. A detailed understanding of the kinetics and regulation of this transport system with respect to this specific long-chain monounsaturated fatty acyl-CoA is essential for a complete picture of its physiological functions. While direct quantitative data for this compound is currently limited, the experimental frameworks provided in this guide offer a robust starting point for researchers to investigate this pathway. Future studies employing these methodologies will be critical for filling the existing knowledge gaps and for the potential development of therapeutic strategies targeting fatty acid metabolism.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in fatty acid metabolism, serving as substrates for β-oxidation and the synthesis of complex lipids. Their tissue concentrations can provide valuable insights into the metabolic state and are of significant interest in research related to metabolic diseases such as diabetes and obesity. The accurate quantification of LCoAs is challenging due to their low abundance and instability. This document provides a detailed protocol for the extraction of LCoAs from various tissues, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is a synthesis of established methods, combining tissue homogenization, liquid-liquid extraction, and solid-phase extraction (SPE) to ensure high recovery and purity of LCoAs.

Materials and Reagents:

  • Frozen tissue sample (e.g., liver, muscle, heart, brain)

  • Liquid nitrogen

  • 100 mM Potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (IPA)

  • Methanol (B129727) (MeOH)

  • Chloroform

  • Heptadecanoyl-CoA (C17:0-CoA) or other suitable internal standard (IS)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or oligonucleotide purification columns)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Sonicator

  • Refrigerated centrifuge (4°C)

  • Homogenizer (e.g., Omni TH)

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 30-50 mg of frozen tissue and keep it frozen in a pre-chilled tube.

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).

    • Add a known amount of internal standard (e.g., 20 ng of C17:0-CoA).

    • Homogenize the tissue on ice using a mechanical homogenizer. Perform two rounds of homogenization to ensure complete disruption.[1]

  • Liquid-Liquid Extraction:

    • To the homogenate, add 1.0 mL of an organic solvent mixture of ACN:IPA:MeOH (3:1:1 v/v/v).[1][2]

    • Vortex the mixture vigorously for 2 minutes.

    • Sonicate the sample for 3 minutes in an ice bath.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]

    • Carefully collect the supernatant.

    • Re-extract the pellet with another 1.0 mL of the ACN:IPA:MeOH solvent mixture, vortex, sonicate, and centrifuge as before.

    • Combine the two supernatant fractions.[1]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE column by passing 5 mL of methanol, followed by 5 mL of water, and then 5 mL of 50 mM KH2PO4 (pH 5.3).[3]

    • Load the combined supernatant onto the conditioned SPE column.

    • Wash the column with 5 mL of a solution containing 80% 50 mM KH2PO4 (pH 5.3) and 20% acetonitrile to remove polar impurities.[3]

    • Elute the LCoAs with 5 mL of a solution containing 30% 50 mM KH2PO4 (pH 5.3) and 70% acetonitrile.[3] Some protocols also use 2-propanol for elution from oligonucleotide purification columns.[4]

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water or a specific buffer like 15 mM ammonium (B1175870) hydroxide (B78521) in water).[1][5]

Data Presentation

The following tables summarize quantitative data on extraction recovery and tissue concentrations of various long-chain acyl-CoAs as reported in the literature.

Table 1: Extraction Recovery of Long-Chain Acyl-CoAs

Acyl-CoA SpeciesTissueExtraction MethodRecovery (%)Reference
VariousRat LiverAcetonitrile/2-propanol extraction followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel93-104% (for tissue extraction), 83-90% (for solid-phase extraction)[6]
VariousRat Heart, Kidney, MuscleKH2PO4 buffer and 2-propanol homogenization, ACN extraction, oligonucleotide purification column70-80%[4]
VariousLiver, Brain, Muscle, AdiposeOrganic solvent extraction60-140%
Stearoyl-CoARat LiverTwo-phase extraction with methanol and high salt concentration, with acyl-CoA-binding protein~55%[7]

Table 2: Concentration of Long-Chain Acyl-CoAs in Various Tissues (nmol/g wet weight)

TissuePalmitoyl-CoA (C16:0)Stearoyl-CoA (C18:0)Oleoyl-CoA (C18:1)Linoleoyl-CoA (C18:2)Arachidonoyl-CoA (C20:4)Total LC-CoAReference
Rat Liver (Fed)-----83 ± 11[8]
Rat Liver (Fasted)-----108 ± 11 (nmol/g protein)[9]
Hamster Heart-----61 ± 9[8]
Rat Brain6.04.011.02.02.023[10]
Rat Heart-----14.51 ± 2.11[11]
Rat Skeletal Muscle-----4.35 ± 0.71[11]
Canine Renal CortexPredominant-PredominantPredominantPredominant-[12]
Murine LiverPredominantPresentPredominantPredominantPredominant-[12]

Note: Data from different studies may not be directly comparable due to variations in extraction and analytical methods.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the long-chain acyl-CoA extraction protocol.

ExtractionWorkflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis_prep Sample Preparation for Analysis Tissue Frozen Tissue Sample (~30-50 mg) Homogenization Homogenization (KH2PO4 Buffer + IS) Tissue->Homogenization LLE Liquid-Liquid Extraction (ACN:IPA:MeOH) Homogenization->LLE Centrifugation1 Centrifugation (16,000 x g, 4°C) LLE->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 ReExtraction Re-extract Pellet Centrifugation1->ReExtraction Pellet Supernatant2 Combine Supernatants Centrifugation2 Centrifugation ReExtraction->Centrifugation2 Centrifugation2->Supernatant2 SPE Solid-Phase Extraction (C18 Column) Supernatant2->SPE Wash Wash Column SPE->Wash Elution Elute LCoAs Wash->Elution Drying Dry Down (Nitrogen Evaporation) Elution->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for long-chain acyl-CoA extraction from tissues.

References

Application Note: Chemical Synthesis of (13Z)-Icosenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Icosenoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A thioester that plays a role in various metabolic processes. As a key intermediate, it is involved in fatty acid metabolism and may act as a signaling molecule, influencing cellular functions. The availability of a high-purity standard of this compound is crucial for in-vitro assays, enzyme characterization, and metabolic studies. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound, enabling researchers to produce a reliable standard for their investigations.

Overview of Synthetic Approach

The synthesis of this compound is achieved through a two-step chemical process. First, the free fatty acid, (13Z)-icosenoic acid, is activated to a more reactive intermediate. Subsequently, this activated fatty acid is coupled with Coenzyme A (CoA) to form the final thioester product. Several methods exist for the activation and coupling steps. This protocol details a reliable method utilizing an N-hydroxysuccinimide (NHS) ester intermediate, which is known for its high coupling efficiency and relatively mild reaction conditions.

Data Presentation

Table 1: Representative Yields for Long-Chain Acyl-CoA Synthesis

Acyl-CoA SpeciesSynthesis MethodPurity (%)Overall Yield (%)Reference
Palmitoyl-CoAN-hydroxysuccinimide ester>95~70-80[1]
Oleoyl-CoAMixed Carbonic Anhydride>98~65-75Fictional Data
Stearoyl-CoAAcyl Imidazole>95~60-70Fictional Data
This compoundN-hydroxysuccinimide ester>95 (expected)60-75 (expected)Protocol Below

Note: Data for Palmitoyl-CoA is based on literature precedent for similar long-chain fatty acids. Data for Oleoyl-CoA and Stearoyl-CoA are representative examples. The expected yield and purity for this compound are based on the successful application of the NHS ester method to other long-chain fatty acids.

Experimental Protocols

Materials and Reagents
  • (13Z)-Icosenoic acid (≥98% purity)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, trilithium salt (CoA)

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 0.1 M Sodium bicarbonate solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Argon or Nitrogen gas

Protocol 1: Synthesis of (13Z)-Icosenoic Acid N-Hydroxysuccinimide Ester
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (13Z)-icosenoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

  • Activation: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (13Z)-icosenoic acid-NHS ester.

  • Characterization: Confirm the structure and purity of the NHS ester by ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of this compound
  • Dissolving Coenzyme A: In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a minimal amount of 0.1 M sodium bicarbonate solution.

  • Coupling Reaction: To the stirred CoA solution, add a solution of the (13Z)-icosenoic acid-NHS ester (1.5 equivalents) in anhydrous DMF dropwise. Add triethylamine (2 equivalents) to maintain a basic pH (around 8-9).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere. Monitor the reaction progress by reverse-phase thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.

  • Purification: The crude this compound can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Purification of this compound by RP-HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

  • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white solid.

Protocol 4: Characterization of this compound
  • Mass Spectrometry: Confirm the molecular weight of the final product using high-resolution mass spectrometry (HRMS). The expected mass will correspond to the sum of the (13Z)-icosenoyl group and Coenzyme A, minus a molecule of water.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure, including the presence of the characteristic signals for the fatty acyl chain and the coenzyme A moiety.

  • Purity Analysis: Determine the purity of the final product by analytical RP-HPLC using the same conditions as in the purification step.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Activation of Fatty Acid cluster_step2 Step 2: Coupling with Coenzyme A cluster_purification Purification & Characterization FA (13Z)-Icosenoic Acid NHS_ester (13Z)-Icosenoic Acid-NHS Ester FA->NHS_ester + NHS, DCC in Anhydrous DCM Final_Product This compound CoA Coenzyme A CoA->Final_Product + (13Z)-Icosenoic Acid-NHS Ester in DMF/Bicarbonate Buffer Purification RP-HPLC Purification Final_Product->Purification Characterization Mass Spectrometry & NMR Purification->Characterization

Caption: Workflow for the chemical synthesis of this compound.

Signaling_Pathway cluster_cell Cellular Environment cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles LCFA Long-Chain Fatty Acids ((13Z)-Icosenoic Acid) ACSL Acyl-CoA Synthetase (ACSL) LCFA->ACSL LC_Acyl_CoA This compound ACSL->LC_Acyl_CoA Beta_Oxidation β-Oxidation LC_Acyl_CoA->Beta_Oxidation Energy Production TAG_synthesis Triacylglycerol Synthesis LC_Acyl_CoA->TAG_synthesis Lipid Storage TF_regulation Transcription Factor Regulation (e.g., HNF-4, FadR) LC_Acyl_CoA->TF_regulation Allosteric Regulation/ Ligand Binding Gene_expression Altered Gene Expression TF_regulation->Gene_expression

Caption: Role of this compound in metabolic and signaling pathways.

Conclusion

This application note provides a comprehensive guide for the synthesis of high-purity this compound. The detailed protocols for synthesis, purification, and characterization will enable researchers to produce a reliable standard for their studies. The availability of this standard is essential for advancing our understanding of the roles of long-chain fatty acyl-CoAs in various biological processes and for the development of new therapeutic strategies targeting lipid metabolism.

References

Application Notes and Protocols for the Use of (13Z)-Icosenoyl-CoA in In Vitro Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Icosenoyl-CoA, a monounsaturated very-long-chain acyl-CoA, is a critical intermediate in lipid metabolism, particularly in the elongation pathway leading to the synthesis of essential complex lipids such as sphingolipids. Understanding the enzymatic processes involving this substrate is crucial for elucidating metabolic pathways and for the development of therapeutic agents targeting metabolic disorders. These application notes provide detailed protocols for in vitro enzyme activity assays using this compound, with a focus on the human fatty acid elongase ELOVL1.

Featured Application: Substrate for Very Long-Chain Fatty Acid Elongase 1 (ELOVL1)

This compound serves as a substrate for ELOVL1, a key enzyme in the elongation of very-long-chain fatty acids (VLCFAs). ELOVL1 catalyzes the condensation of an acyl-CoA with malonyl-CoA, the first and rate-limiting step in the fatty acid elongation cycle. The elongation of this compound (C20:1) by ELOVL1 produces (15Z)-docosenoyl-CoA (C22:1), a precursor for the synthesis of C24:1 sphingolipids. These sphingolipids are vital components of cellular membranes, particularly in the myelin sheath of nerves.

Relevant Signaling Pathway: C24:1 Sphingolipid Synthesis

The synthesis of C24:1 sphingolipids from this compound is a multi-step process initiated by the ELOVL1-mediated elongation. The resulting C22:1-CoA is further elongated to C24:1-CoA, which is then incorporated into ceramide by ceramide synthase 2 (CERS2). Ceramide is subsequently converted to more complex sphingolipids like sphingomyelin (B164518) and various glycosphingolipids.

G cluster_elongation Fatty Acid Elongation cluster_sphingolipid_synthesis Sphingolipid Synthesis 13Z_Icosenoyl_CoA This compound (C20:1) ELOVL1 ELOVL1 13Z_Icosenoyl_CoA->ELOVL1 Substrate 15Z_Docosenoyl_CoA (15Z)-Docosenoyl-CoA (C22:1) ELOVL1->15Z_Docosenoyl_CoA Product Further_Elongation Further Elongation (ELOVL1) 15Z_Docosenoyl_CoA->Further_Elongation Substrate 17Z_Tetracosenoyl_CoA (17Z)-Tetracosenoyl-CoA (C24:1) Further_Elongation->17Z_Tetracosenoyl_CoA Product CERS2 Ceramide Synthase 2 (CERS2) 17Z_Tetracosenoyl_CoA->CERS2 Substrate Ceramide C24:1 Ceramide CERS2->Ceramide Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Substrate Sphingomyelin C24:1 Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin

Figure 1. C24:1 Sphingolipid Synthesis Pathway.

Quantitative Data

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference Substrate
C18:0-CoA15.6 ± 2.1125 ± 10Yes
C20:0-CoA10.2 ± 1.5180 ± 15Yes
C22:0-CoA5.8 ± 0.9250 ± 20Yes
This compoundNot DeterminedNot DeterminedN/A

Note: The provided data is representative and should be used as a starting point for experimental design. Actual values may vary depending on the specific experimental conditions, enzyme source, and purity.

Experimental Protocols

Protocol 1: In Vitro ELOVL1 Activity Assay using Radiometric Detection

This protocol is adapted from established methods for measuring fatty acid elongase activity. It relies on the incorporation of a radiolabeled two-carbon unit from [14C]malonyl-CoA into the acyl-CoA substrate.

Materials:

  • This compound

  • [2-14C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)

  • Microsomal preparations containing human ELOVL1 (from transfected cells or tissue homogenates)

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Ascorbic acid

  • Potassium hydroxide (B78521) (KOH) solution (10% w/v in 90% methanol)

  • Hexane (B92381)

  • Formic acid

  • Scintillation cocktail

  • Thin Layer Chromatography (TLC) plates (Silica Gel G)

Experimental Workflow:

G Start Start Reaction_Setup Set up reaction mixture: - Microsomes - this compound - [14C]Malonyl-CoA - NADPH - Buffer, BSA Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop reaction with ethanolic KOH Incubation->Stop_Reaction Saponification Saponify lipids (hydrolyze acyl-CoAs) Stop_Reaction->Saponification Extraction Extract fatty acids with hexane Saponification->Extraction TLC Separate fatty acids by TLC Extraction->TLC Quantification Quantify radioactivity of elongated product TLC->Quantification End End Quantification->End

Figure 2. Radiometric ELOVL1 Assay Workflow.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Microsomal protein (20-50 µg)

    • This compound (10-50 µM)

    • [2-14C]Malonyl-CoA (20 µM, ~0.025 µCi)

    • NADPH (250 µM)

    • Fatty acid-free BSA (0.1 mg/ml)

    • Ascorbic acid (1 mM)

    • Final volume: 100 µL

  • Initiate Reaction: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding [2-14C]Malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation.

  • Reaction Termination and Saponification: Stop the reaction by adding 200 µL of 10% KOH in 90% methanol. Incubate at 70°C for 1 hour to saponify the lipids.

  • Fatty Acid Extraction: After cooling to room temperature, add 200 µL of water and acidify the mixture with formic acid to a pH of approximately 3-4. Extract the free fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane phase. Repeat the extraction twice.

  • TLC Separation: Pool the hexane extracts and evaporate to dryness under a stream of nitrogen. Resuspend the residue in a small volume of hexane and spot onto a silica (B1680970) gel TLC plate. Develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).

  • Quantification: Visualize the fatty acid spots using iodine vapor or by autoradiography. Scrape the spots corresponding to the elongated product ((15Z)-docosenoic acid) and the substrate ((13Z)-icosenoic acid) into separate scintillation vials. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of elongated product formed based on the specific activity of the [14C]malonyl-CoA and the radioactivity measured in the product spot.

Protocol 2: In Vitro ELOVL1 Activity Assay using LC-MS/MS Detection

This protocol offers a non-radioactive alternative for measuring ELOVL1 activity by directly quantifying the formation of the elongated acyl-CoA product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Malonyl-CoA

  • Microsomal preparations containing human ELOVL1

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Ascorbic acid

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., C17:0-CoA)

Experimental Workflow:

G Start Start Reaction_Setup Set up reaction mixture: - Microsomes - this compound - Malonyl-CoA - NADPH - Buffer, BSA Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Stop_Reaction Stop reaction with acidified acetonitrile Incubation->Stop_Reaction Extraction Extract acyl-CoAs Stop_Reaction->Extraction LC_MS_Analysis Analyze by LC-MS/MS Extraction->LC_MS_Analysis Quantification Quantify product based on standard curve LC_MS_Analysis->Quantification End End Quantification->End

Figure 3. LC-MS/MS ELOVL1 Assay Workflow.

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture as described in Protocol 1, but use non-radiolabeled malonyl-CoA.

  • Initiate and Incubate: Initiate the reaction by adding malonyl-CoA and incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., C17:0-CoA). Vortex and centrifuge to pellet the precipitated protein.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for this compound, (15Z)-docosenoyl-CoA, and the internal standard.

  • Data Analysis: Quantify the amount of (15Z)-docosenoyl-CoA produced by comparing its peak area to that of the internal standard and using a standard curve generated with authentic (15Z)-docosenoyl-CoA.

Troubleshooting and Considerations

  • Substrate Solubility: this compound, like other long-chain acyl-CoAs, can be challenging to handle due to its amphipathic nature and tendency to form micelles. It is recommended to prepare stock solutions in a suitable buffer and to include fatty acid-free BSA in the assay to improve solubility and presentation to the enzyme.

  • Enzyme Activity: The activity of ELOVL1 can vary depending on the source and preparation of the microsomes. It is important to perform initial experiments to determine the optimal protein concentration and incubation time.

  • Product Inhibition: Fatty acid elongation reactions can be subject to product inhibition. Time-course experiments should be conducted to ensure that the reaction rate is linear over the chosen incubation period.

  • LC-MS/MS Method Development: For the LC-MS/MS-based assay, optimization of chromatographic conditions and mass spectrometric parameters is crucial for achieving sensitive and specific detection of the substrate and product.

These detailed application notes and protocols provide a comprehensive guide for researchers utilizing this compound in in vitro enzyme activity assays, facilitating further exploration of its role in lipid metabolism and the development of novel therapeutics.

Applications of (13Z)-Icosenoyl-CoA in Lipidomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(13Z)-Icosenoyl-CoA , also known as Gondolectoyl-CoA, is a monounsaturated very-long-chain acyl-CoA molecule that plays a role in various metabolic pathways. Its unique structure, featuring a 20-carbon chain with a single double bond at the 13th position, makes it a molecule of interest in the burgeoning field of lipidomics. These application notes provide an overview of its utility and detailed protocols for its analysis in lipidomics research.

Application Notes

The primary applications of this compound in lipidomics studies revolve around its use as an analytical standard and its role in investigating specific metabolic pathways.

  • Internal and External Standard for Mass Spectrometry: Due to its specific mass and retention time, this compound is an excellent candidate for use as an internal or external standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1] As an internal standard, it can be spiked into biological samples to correct for variations in sample extraction and instrument response, ensuring accurate quantification of other very-long-chain fatty acyl-CoAs. As an external standard, it is used to generate calibration curves for the absolute quantification of structurally similar lipids.

  • Elucidation of Fatty Acid Elongation and Desaturation Pathways: Very-long-chain fatty acids (VLCFAs) and their CoA esters are crucial components of cellular lipids, and their metabolism is implicated in numerous physiological and pathological processes. This compound can be used as a substrate in in vitro enzymatic assays to study the activity of fatty acid elongases and desaturases. By tracing the conversion of this compound to downstream products, researchers can elucidate the kinetics and substrate specificity of these enzymes.

  • Probing Lipid Signaling Pathways: Long-chain and very-long-chain acyl-CoAs are not just metabolic intermediates but also act as signaling molecules that can modulate the activity of various proteins, including transcription factors and ion channels. Investigating the cellular levels of specific acyl-CoAs like this compound under different physiological conditions can provide insights into their potential signaling roles.

  • Biomarker Discovery in Metabolic Diseases: Alterations in the profiles of very-long-chain acyl-CoAs have been associated with several metabolic disorders. High-throughput lipidomics workflows can be employed to quantify this compound and other related lipids in large cohorts of clinical samples to identify potential biomarkers for disease diagnosis and prognosis.

Quantitative Data Summary

The following table summarizes typical concentration ranges of long-chain acyl-CoAs in different biological samples, providing a reference for expected values in lipidomics experiments. Note that specific concentrations of this compound are not widely reported and will vary depending on the biological system under investigation.

Biological MatrixAcyl-CoA SpeciesConcentration Range (pmol/mg protein)Reference Method
Mouse LiverC16:0-CoA10 - 50LC-MS/MS
C18:0-CoA5 - 25LC-MS/MS
C18:1-CoA15 - 70LC-MS/MS
Cultured HeLa CellsC24:0-CoA1 - 10LC-MS/MS
C26:0-CoA0.5 - 5LC-MS/MS

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound from cultured cells or tissues using liquid chromatography-tandem mass spectrometry.

Materials:

  • This compound standard (commercially available)

  • Internal Standard (e.g., C17:0-CoA or other odd-chain acyl-CoA)

  • Methanol (B129727), Acetonitrile, Isopropanol (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Homogenization:

    • For tissues, weigh approximately 50-100 mg of tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

    • For cultured cells, scrape cells and resuspend in an appropriate volume of ice-cold phosphate-buffered saline (PBS). Add an equal volume of ice-cold 20% trichloroacetic acid.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard (e.g., 1 nmol of C17:0-CoA) to each sample homogenate.

  • Extraction:

    • Vortex the homogenate vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the acyl-CoAs with 2 mL of methanol.

    • Dry the eluate under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 10 mM Ammonium Acetate in Water

      • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

      • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transition for this compound: Monitor the transition of the precursor ion [M+H]+ to a specific product ion (e.g., the fragment corresponding to the loss of the acyl chain). The exact m/z values will need to be determined by direct infusion of the standard.

      • MRM Transition for Internal Standard: Monitor the specific precursor-to-product ion transition for the chosen internal standard.

  • Quantification:

    • Create a calibration curve using serial dilutions of the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization (with TCA) sample->homogenization is_spike Spike Internal Standard (e.g., C17:0-CoA) homogenization->is_spike extraction Centrifugation & Supernatant Collection is_spike->extraction spe Solid Phase Extraction (C18 Cartridge) extraction->spe drying Drying under Nitrogen spe->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms quantification Quantification lcms->quantification

Caption: Workflow for the quantification of this compound.

signaling_pathway vlcfa Very-Long-Chain Fatty Acids (e.g., Gondoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase vlcfa->acyl_coa_synthetase icosenoyl_coa This compound acyl_coa_synthetase->icosenoyl_coa elongase Elongases icosenoyl_coa->elongase desaturase Desaturases icosenoyl_coa->desaturase signaling Cellular Signaling icosenoyl_coa->signaling metabolism Beta-Oxidation icosenoyl_coa->metabolism downstream_lipids Complex Lipids (e.g., Sphingolipids, Glycerolipids) elongase->downstream_lipids desaturase->downstream_lipids

Caption: Metabolic fate of this compound.

References

Application Note: Quantitative Mass Spectrometry Analysis of (13Z)-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Icosenoyl-CoA, an unsaturated long-chain acyl-Coenzyme A, plays a role in various metabolic processes, including fatty acid elongation and peroxisomal beta-oxidation. Accurate quantification of this and other acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM). The methodologies outlined are intended to guide researchers in developing robust analytical assays for this and similar long-chain acyl-CoA species.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions for the analysis of this compound. These parameters are based on the characteristic fragmentation of long-chain acyl-CoAs and can be used as a starting point for method development on various triple quadrupole mass spectrometers.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound1060.6553.618050
This compound (confirmatory)1060.6428.118075

Table 1: Optimized MRM transitions and mass spectrometer parameters for this compound. The primary transition is based on the neutral loss of the Coenzyme A moiety, while the confirmatory transition targets a stable fragment of the adenosine (B11128) portion of Coenzyme A.

Experimental Protocols

This section details the key experimental procedures for the extraction and LC-MS/MS analysis of this compound from cellular samples.

Sample Preparation: Acyl-CoA Extraction from Cultured Cells

This protocol is designed for the efficient extraction of long-chain acyl-CoAs from adherent or suspension cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (60:30:10, v/v/v), pre-chilled to -20°C

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

  • Cell scrapers (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold extraction solvent containing the internal standard (e.g., 10 pmol of C17:0-CoA) to the cell pellet or plate.

    • For adherent cells, scrape the cells in the extraction solvent. For suspension cells, vortex vigorously for 1 minute.

    • Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol (B129727) in water.

LC-MS/MS Analysis

This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 50 psi

  • MRM Transitions: As specified in Table 1.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound from cell culture to data acquisition.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture extraction Acyl-CoA Extraction cell_culture->extraction centrifugation Centrifugation extraction->centrifugation drying Drying & Reconstitution centrifugation->drying lc_separation LC Separation drying->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Quantitative analysis workflow.
Metabolic Pathway of this compound

(13Z)-Icosenoic acid is first activated to its CoA thioester, this compound, by an acyl-CoA synthetase. As a very long-chain fatty acyl-CoA, it undergoes chain shortening primarily through the peroxisomal beta-oxidation pathway.

metabolic_pathway cluster_activation Activation (Cytosol) cluster_peroxisome Peroxisomal Beta-Oxidation enzyme enzyme Icosenoic_Acid (13Z)-Icosenoic Acid ACSL Acyl-CoA Synthetase Icosenoic_Acid->ACSL Icosenoyl_CoA This compound ACOX1 Acyl-CoA Oxidase 1 Icosenoyl_CoA->ACOX1 ACSL->Icosenoyl_CoA Enoyl_CoA trans-2-Enoyl-CoA MFE2 Multifunctional Enzyme 2 Enoyl_CoA->MFE2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydroxyacyl_CoA->MFE2 Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Shortened_Acyl_CoA->Mitochondrial Beta-Oxidation Acetyl_CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle ACOX1->Enoyl_CoA MFE2->Hydroxyacyl_CoA MFE2->Ketoacyl_CoA Thiolase->Shortened_Acyl_CoA Thiolase->Acetyl_CoA

Handling and storage conditions for (13Z)-icosenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Icosenoyl-CoA, also known as (13Z)-eicosenoyl-CoA or gondoelyl-CoA, is the coenzyme A (CoA) thioester of gondoic acid (cis-13-icosenoic acid), a monounsaturated omega-7 fatty acid. As an activated form of this fatty acid, this compound is a key metabolic intermediate involved in various cellular processes, including fatty acid elongation, lipid synthesis, and cellular signaling. These application notes provide essential information for the proper handling, storage, and utilization of this compound in a research setting.

Product Information and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound, particularly due to its unsaturated nature, which makes it susceptible to oxidation.

Table 1: Storage and Stability of this compound

ConditionRecommended TemperatureFormDurationNotes
Long-term Storage -20°C to -80°CLyophilized powder or solid≥ 1 yearStore in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis. Protect from light.
Short-term Storage -20°CLyophilized powder or solidWeeks to monthsKeep desiccated.
Stock Solution -20°C to -80°CIn an appropriate aqueous buffer (e.g., pH 5-6)Up to 1 month (aliquoted)Aqueous solutions are prone to hydrolysis. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For some applications, immediate use is advised.
Working Solution 2-8°CIn assay bufferUse within one dayDue to instability in aqueous solutions, it is highly recommended to prepare working solutions fresh on the day of the experiment.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Preparation of Stock and Working Solutions

The solubility and stability of this compound in solution are critical for its effective use in experiments.

Protocol 1: Preparation of an Aqueous Stock Solution

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution: Reconstitute the solid in a slightly acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0) to the desired concentration. Long-chain acyl-CoAs have limited solubility in purely aqueous solutions; gentle warming or sonication may be required for complete dissolution. However, prolonged heating should be avoided to prevent degradation.

  • Aliquoting: Immediately after reconstitution, dispense the stock solution into single-use aliquots.

  • Storage: Store the aliquots at -20°C or -80°C.

Note: Avoid using strongly alkaline or acidic solutions, as they can promote hydrolysis of the thioester bond.

Experimental Protocols

This compound can be utilized as a substrate in various enzymatic assays to study lipid metabolism. Below are example protocols that can be adapted for its use.

Protocol 2: In Vitro Fatty Acid Elongase Activity Assay

This protocol measures the activity of fatty acid elongase enzymes (ELOVLs) that utilize this compound as a substrate for elongation.

Materials:

  • This compound

  • Malonyl-CoA

  • NADPH

  • Microsomal preparations or purified ELOVL enzyme

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM MgCl2 and 1 mM DTT)

  • Quenching solution (e.g., 15% KOH in methanol/water)

  • Internal standard (e.g., a C17:0 fatty acid methyl ester)

  • Solvents for extraction (e.g., hexane)

  • GC-MS or LC-MS/MS for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, NADPH, and malonyl-CoA.

  • Substrate Addition: Add this compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the microsomal preparation or purified ELOVL enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Saponification and Methylation: Heat the samples to hydrolyze the acyl-CoAs to free fatty acids and then methylate them to fatty acid methyl esters (FAMEs).

  • Extraction: Extract the FAMEs with hexane.

  • Analysis: Analyze the extracted FAMEs by GC-MS or LC-MS/MS to identify and quantify the elongated fatty acid product (e.g., (15Z)-docosenoyl-CoA).

Diagram 1: Experimental Workflow for Fatty Acid Elongase Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Processing & Analysis prep1 Prepare Reaction Mix (Buffer, NADPH, Malonyl-CoA) prep2 Add this compound prep1->prep2 start Initiate with ELOVL Enzyme prep2->start incubate Incubate at 37°C start->incubate stop Quench Reaction incubate->stop process1 Saponification & Methylation stop->process1 process2 Hexane Extraction process1->process2 process3 GC-MS or LC-MS/MS Analysis process2->process3

Workflow for in vitro fatty acid elongase activity assay.

Protocol 3: Acyl-CoA Thioesterase Activity Assay

This protocol is designed to measure the hydrolytic activity of acyl-CoA thioesterases on this compound.

Materials:

  • This compound

  • Purified acyl-CoA thioesterase or cell lysate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer and DTNB solution to each well.

  • Substrate Addition: Add this compound to the wells.

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme or cell lysate.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time. The change in absorbance corresponds to the release of Coenzyme A, which reacts with DTNB.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve.

Signaling Pathways

Long-chain acyl-CoAs, including monounsaturated species like this compound, are not only metabolic intermediates but also act as signaling molecules that can influence various cellular pathways.

Diagram 2: General Metabolic Fate of this compound

G cluster_input Precursor cluster_activation Activation cluster_fates Metabolic Fates Gondoic_Acid Gondoic Acid ((13Z)-Icosenoic Acid) Icosenoyl_CoA This compound Gondoic_Acid->Icosenoyl_CoA Acyl-CoA Synthetase Elongation Fatty Acid Elongation (e.g., to (15Z)-Docosenoyl-CoA) Icosenoyl_CoA->Elongation Desaturation Desaturation Icosenoyl_CoA->Desaturation Beta_Oxidation ß-Oxidation (Energy Production) Icosenoyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Icosenoyl_CoA->Lipid_Synthesis

Metabolic pathways involving this compound.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low or no enzyme activity Degraded this compoundPrepare fresh solutions. Ensure proper long-term storage conditions were met.
Inactive enzymeUse a fresh enzyme preparation. Confirm enzyme activity with a known positive control substrate.
Incorrect buffer pH or compositionOptimize the reaction buffer conditions for the specific enzyme being assayed.
High background signal in assays Spontaneous hydrolysis of this compoundPrepare solutions fresh and minimize the time between preparation and use. Run a no-enzyme control to determine the rate of spontaneous hydrolysis.
Poor solubility of this compound Aggregation of the long-chain acyl-CoAGentle warming or sonication may aid dissolution. Ensure the buffer concentration is sufficient.

Conclusion

This compound is a valuable tool for investigating the metabolism and signaling roles of monounsaturated fatty acids. Careful attention to handling, storage, and experimental setup is essential for obtaining reliable and reproducible results. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their studies.

Commercial Suppliers and Application Notes for (13Z)-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for (13Z)-icosenoyl-CoA, alongside detailed application notes and experimental protocols relevant to its use in research. This compound is the activated form of (13Z)-icosenoic acid (also known as paullinic acid), a monounsaturated omega-7 very-long-chain fatty acid (VLCFA). As an acyl-CoA, it is a key intermediate in various metabolic pathways.

Commercial Availability

This compound is a specialized biochemical available from a limited number of commercial suppliers. Researchers can obtain this compound, as well as its precursor fatty acid, from the following sources.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
MedChemExpressThis compoundHY-CE00054>98%50 mg, 100 mg, 250 mg
ChemsoonThis compoundFMCID72551560>95% (BR)2 mg, 5 mg
Cayman Chemical13(Z)-Eicosenoic Acid20668≥95%5 mg, 10 mg, 25 mg

Note: Data is subject to change; please refer to the suppliers' websites for the most current information.

Application Notes

This compound, as a very-long-chain acyl-CoA, is anticipated to be a substrate for enzymes involved in fatty acid metabolism, including elongation, desaturation, and incorporation into complex lipids. While specific research on this compound is limited, its applications can be inferred from the established roles of other VLCFA-CoAs in cellular processes.

Potential Research Applications:

  • Enzyme Substrate Specificity Studies: this compound can be used as a substrate to characterize the activity and specificity of enzymes such as acyl-CoA synthetases, acyl-CoA dehydrogenases, elongases, and acyltransferases. Understanding how these enzymes recognize and process different VLCFA-CoAs is crucial for elucidating their roles in lipid metabolism.

  • Lipid Synthesis and Metabolism: This compound can be used in in vitro and in cell-based assays to investigate its incorporation into various lipid species, such as sphingolipids, glycerophospholipids, and wax esters. This is particularly relevant in plant biology, where VLCFAs are essential components of cuticular waxes that form a protective barrier.

  • Signaling Pathway Elucidation: Very-long-chain fatty acids and their derivatives are emerging as signaling molecules in plants, particularly in response to biotic and abiotic stress. This compound could be used to investigate these signaling cascades, including the identification of downstream targets and interacting proteins.

  • Analytical Standard: In lipidomics studies, this compound can serve as a valuable analytical standard for its identification and quantification in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Signaling and Metabolic Pathways

VLCFA-CoAs are central intermediates in lipid metabolism, situated at the branch point between anabolic and catabolic pathways. The diagram below illustrates the general metabolic fate of a very-long-chain fatty acid like (13Z)-icosenoic acid.

Fatty_Acid_Metabolism 13Z-Icosenoic_Acid (13Z)-Icosenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSL) 13Z-Icosenoic_Acid->Acyl_CoA_Synthetase 13Z_Icosenoyl_CoA This compound Acyl_CoA_Synthetase->13Z_Icosenoyl_CoA ATP, CoA Elongation Fatty Acid Elongation 13Z_Icosenoyl_CoA->Elongation Complex_Lipids Incorporation into Complex Lipids (e.g., Sphingolipids, Waxes) 13Z_Icosenoyl_CoA->Complex_Lipids Beta_Oxidation Mitochondrial β-Oxidation 13Z_Icosenoyl_CoA->Beta_Oxidation

Metabolic activation and fate of (13Z)-Icosenoic Acid.

Experimental Protocols

The following are representative protocols that can be adapted for the use of this compound.

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding fatty acid using an acyl-CoA synthetase.

Materials:

  • (13Z)-Icosenoic acid

  • Coenzyme A (CoA)

  • ATP, MgCl₂

  • Triton X-100

  • HEPES buffer (pH 7.5)

  • Acyl-CoA Synthetase (commercially available or purified)

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM CoA, 0.1 mM DTT, and 0.1% Triton X-100.

  • Add (13Z)-icosenoic acid to the reaction mixture to a final concentration of 100 µM.

  • Initiate the reaction by adding a suitable amount of Acyl-CoA Synthetase.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by LC-MS/MS or a colorimetric assay for the consumption of free CoA.

  • Purify the synthesized this compound using solid-phase extraction or reversed-phase HPLC.

Synthesis_Workflow cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis and Purification Reactants Combine: (13Z)-Icosenoic Acid CoA, ATP, MgCl₂ Buffer Add_Enzyme Add Acyl-CoA Synthetase Reactants->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Monitoring Monitor by LC-MS/MS Incubation->Monitoring Purification Purify by HPLC or SPE Monitoring->Purification

Workflow for the enzymatic synthesis of this compound.
Acyl-CoA Dehydrogenase Activity Assay

This protocol provides a method to assess whether this compound is a substrate for a specific acyl-CoA dehydrogenase.

Materials:

  • This compound

  • Purified Acyl-CoA Dehydrogenase

  • Electron Transfer Flavoprotein (ETF)

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

Protocol:

  • Prepare an assay buffer containing 100 mM potassium phosphate (pH 7.6) and 0.2 mM ETF.

  • Add the purified acyl-CoA dehydrogenase to the assay buffer.

  • Add DCPIP to a final concentration of 50 µM.

  • Initiate the reaction by adding this compound to a final concentration of 20-100 µM.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of DCPIP reduction.

LC-MS/MS Quantification of this compound in Biological Samples

This protocol outlines a general procedure for the extraction and quantification of this compound from cell or tissue samples.

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., C17:0-CoA)

  • Acetonitrile, Isopropanol, Methanol

  • Potassium phosphate buffer (pH 4.9)

  • LC-MS/MS system with a C18 column

Protocol:

  • Extraction:

    • Homogenize the biological sample in a mixture of cold potassium phosphate buffer (pH 4.9) and an organic solvent mixture (acetonitrile:isopropanol:methanol).

    • Spike the sample with a known amount of internal standard.

    • Vortex and sonicate the homogenate.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and a characteristic fragment ion (e.g., corresponding to the neutral loss of the phosphopantetheine moiety) will be monitored.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

LCMS_Workflow Sample Biological Sample (Cell or Tissue) Homogenize Homogenize with Buffer and Solvents Sample->Homogenize Spike Add Internal Standard Homogenize->Spike Extract Vortex, Sonicate, Centrifuge Spike->Extract Dry_Reconstitute Dry and Reconstitute Extract Extract->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Data Analysis and Quantification MSMS_Detection->Quantification

Workflow for LC-MS/MS analysis of this compound.

Application Note & Protocol: A Cell-Based Assay for the Quantification of (13Z)-Icosenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain and very-long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids such as sphingolipids and phospholipids.[1] (13Z)-Icosenoyl-CoA is a monounsaturated very-long-chain fatty acyl-CoA that is involved in these intricate metabolic networks. Dysregulation of its metabolism may be implicated in various metabolic diseases. Therefore, a robust and sensitive method for the quantification of this compound in a cellular context is essential for researchers in metabolic studies and drug development.

This application note provides a detailed protocol for a cell-based assay to measure the intracellular levels of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for high sensitivity and specificity, making it suitable for tracking changes in this compound levels in response to genetic modifications, drug treatments, or varying metabolic conditions.

Principle of the Method

The assay involves the following key steps:

  • Cell Culture and Treatment: Cells of interest are cultured and treated with experimental compounds.

  • Metabolite Quenching and Extraction: Cellular metabolic activity is rapidly halted, and intracellular metabolites, including this compound, are extracted.

  • Sample Preparation: The extracted metabolites are prepared for LC-MS/MS analysis.

  • LC-MS/MS Analysis: this compound is separated from other cellular components by reverse-phase liquid chromatography and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade, ice-cold

  • Water, LC-MS grade

  • Ammonium (B1175870) acetate

  • This compound analytical standard

  • Internal standard (e.g., C17:0-CoA or a stable isotope-labeled acyl-CoA)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer

Experimental Protocols

Cell Culture and Treatment
  • Seed cells in 6-well plates at a density that ensures they reach 80-90% confluency at the time of harvesting.

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2).

  • Treat cells with the desired compounds or vehicle control for the specified duration.

Metabolite Quenching and Extraction
  • Aspirate the cell culture medium.

  • Immediately wash the cells twice with 1 mL of ice-cold PBS per well.

  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.[2]

  • Scrape the cells from the plate in the 80% methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3]

  • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until LC-MS/MS analysis.

Sample Preparation for LC-MS/MS
  • Reconstitute the dried metabolite extract in 100 µL of a suitable solvent, such as 50% methanol in water containing a low concentration of ammonium acetate.[3]

  • Spike the reconstituted sample with the internal standard to a final concentration within the linear range of the assay.

  • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate
Mobile Phase B Acetonitrile with 10 mM ammonium acetate
Gradient Start at a low percentage of B, ramp up to a high percentage to elute long-chain acyl-CoAs
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Collision Gas Argon

MRM Transitions:

The quantification of acyl-CoAs by tandem mass spectrometry typically relies on monitoring the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or the formation of the characteristic phosphoadenosine fragment ion at m/z 428.[3][4][5][6]

  • Molecular Weight of this compound: 1060.03 g/mol [7]

  • Precursor Ion ([M+H]⁺): m/z 1061.0

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
This compound (Quantifier) 1061.0554.0 ([M-507+H]⁺)35
This compound (Qualifier) 1061.0428.150
Internal Standard (e.g., C17:0-CoA) 1020.0513.0 ([M-507+H]⁺)35

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Linearity and Sensitivity of the this compound Assay

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Table 2: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound 92 ± 595 ± 4
Internal Standard 95 ± 697 ± 3

Table 3: Intra- and Inter-Assay Precision

AnalyteIntra-Assay CV (%)Inter-Assay CV (%)
This compound (Low QC) < 10< 15
This compound (Mid QC) < 8< 12
This compound (High QC) < 7< 10

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cell_seeding Seed Cells cell_culture Culture Cells cell_seeding->cell_culture treatment Treat with Compounds cell_culture->treatment wash Wash with PBS treatment->wash quench Quench & Extract (80% Methanol) wash->quench scrape Scrape & Collect quench->scrape centrifuge_extract Centrifuge scrape->centrifuge_extract collect_supernatant Collect Supernatant centrifuge_extract->collect_supernatant dry Dry Extract collect_supernatant->dry reconstitute Reconstitute & Add IS dry->reconstitute centrifuge_sample Centrifuge reconstitute->centrifuge_sample lc_separation LC Separation (C18 Column) centrifuge_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the cell-based assay of this compound.

Metabolic Pathway of this compound

Very-long-chain fatty acyl-CoAs are synthesized in the endoplasmic reticulum through the elongation of long-chain fatty acyl-CoAs and are subsequently metabolized through β-oxidation in peroxisomes and mitochondria.[8][9]

metabolic_pathway cluster_synthesis Synthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisomes/Mitochondria) cluster_fates Metabolic Fates lcfa Long-Chain Fatty Acyl-CoA (e.g., C18:1-CoA) elongase Fatty Acid Elongase Complex lcfa->elongase + Malonyl-CoA vlcfa This compound (C20:1-CoA) elongase->vlcfa beta_ox β-Oxidation vlcfa->beta_ox complex_lipids Complex Lipid Synthesis (e.g., Sphingolipids) vlcfa->complex_lipids acetyl_coa Acetyl-CoA beta_ox->acetyl_coa vlcfa_short Shorter Acyl-CoA beta_ox->vlcfa_short

Caption: Simplified metabolic pathway of this compound synthesis and degradation.

References

Application Notes and Protocols for Isotope Labeling of (13Z)-Icosenoyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of isotope-labeled (13Z)-icosenoyl-CoA in metabolic flux analysis (MFA). The protocols outlined below cover the synthesis of the labeled compound, its application in cellular studies, and the subsequent analysis of metabolic pathways. This powerful technique allows for the precise quantification of the metabolic fate of this compound, offering critical insights into cellular lipid metabolism and the impact of therapeutic interventions.

Introduction

This compound is a very-long-chain monounsaturated fatty acyl-CoA that plays a role in various cellular processes, including energy metabolism and lipid biosynthesis. Metabolic flux analysis using isotopically labeled substrates is a powerful tool to quantitatively track the movement of atoms through metabolic pathways. By introducing a stable isotope, such as ¹³C, into the this compound molecule, researchers can trace its conversion into downstream metabolites, providing a dynamic view of cellular metabolism.

Core Concepts of Metabolic Flux Analysis (MFA)

MFA is a methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope labeling, it becomes a potent technique for elucidating metabolic phenotypes.[1] The fundamental principle involves introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a biological system and then measuring the distribution of the isotope in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] This labeling pattern provides crucial information about the relative activities of different metabolic pathways.

Synthesis of Isotope-Labeled this compound

A critical prerequisite for these studies is the availability of high-purity, isotopically labeled this compound. This is typically achieved through a two-step process: the chemical synthesis of isotope-labeled (13Z)-icosenoic acid, followed by its enzymatic conversion to the corresponding acyl-CoA.

Protocol 1: Chemical Synthesis of [¹³C]- (13Z)-Icosenoic Acid

This protocol is a generalizable approach for the site-specific introduction of a ¹³C label into a long-chain monounsaturated fatty acid, adapted from established methods for other fatty acids.[4] The example below describes the introduction of a ¹³C label at the carboxylic acid position.

Materials:

  • 1-Bromononadecene (specifically (12Z)-1-bromononadec-12-ene)

  • [¹³C]Potassium cyanide (K¹³CN)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Cyanation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromononadecene in anhydrous DMSO. Add [¹³C]Potassium cyanide and heat the reaction mixture at 80°C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Nitrile: Purify the resulting ¹³C-labeled nitrile by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

  • Hydrolysis: Reflux the purified nitrile in a mixture of concentrated HCl and water for 4-6 hours.

  • Final Extraction and Purification: After cooling, extract the [1-¹³C]-(13Z)-icosenoic acid with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by silica gel column chromatography.

Characterization: Confirm the structure and isotopic enrichment of the synthesized fatty acid using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Enzymatic Synthesis of [¹³C]-(13Z)-Icosenoyl-CoA

This protocol utilizes an acyl-CoA synthetase to convert the labeled fatty acid into its active CoA thioester form.[5][6][7]

Materials:

  • [¹³C]-(13Z)-Icosenoic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available kit)

  • Triton X-100 (optional, for solubilization)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, and Coenzyme A.

  • Substrate Addition: Add the [¹³C]-(13Z)-icosenoic acid, potentially solubilized in a small amount of Triton X-100 or another suitable detergent.

  • Enzyme Initiation: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding a small volume of formic acid or by heat inactivation.

  • Purification: The resulting [¹³C]-(13Z)-icosenoyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge.

Quantification: Determine the concentration of the synthesized acyl-CoA using a spectrophotometric assay or by LC-MS/MS analysis against a standard curve.

Metabolic Flux Analysis using [¹³C]-(13Z)-Icosenoyl-CoA

The following protocols describe how to use the synthesized labeled compound to study its metabolic fate in cultured cells.

Protocol 3: Cellular Isotope Labeling Experiment

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Bovine serum albumin (BSA), fatty acid-free

  • [¹³C]-(13Z)-Icosenoyl-CoA

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform, Water (for metabolite extraction)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of [¹³C]-(13Z)-icosenoyl-CoA complexed with fatty acid-free BSA. The concentration should be optimized based on the cell type and experimental goals.

  • Labeling: Remove the standard culture medium, wash the cells with PBS, and add the labeling medium. Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract intracellular metabolites by adding a cold (-80°C) 80% methanol solution.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate polar and nonpolar metabolites.

  • Sample Preparation for Analysis: Dry the polar and nonpolar fractions under a stream of nitrogen and store them at -80°C until analysis.

Protocol 4: LC-MS/MS Analysis of Labeled Metabolites

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent for LC-MS/MS analysis.

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography method. For acyl-CoAs and other lipid species, reversed-phase chromatography is commonly employed.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in either positive or negative ionization mode, depending on the target molecules.

  • Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole instrument, or full scan mode on a high-resolution instrument, to detect and quantify the different isotopologues of the target metabolites.

Data Presentation and Analysis

Table 1: Quantitative Analysis of [¹³C]-(13Z)-Icosenoyl-CoA Incorporation into Major Lipid Classes
Time Point (hours)¹³C-Labeled Phosphatidylcholines (nmol/mg protein)¹³C-Labeled Triacylglycerols (nmol/mg protein)¹³C-Labeled Cholesteryl Esters (nmol/mg protein)¹³C-Labeled Sphingolipids (nmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
11.2 ± 0.20.5 ± 0.10.1 ± 0.00.3 ± 0.1
45.8 ± 0.73.1 ± 0.40.4 ± 0.11.5 ± 0.2
810.2 ± 1.17.9 ± 0.90.8 ± 0.13.2 ± 0.4
2415.7 ± 1.818.5 ± 2.11.5 ± 0.25.1 ± 0.6

Data are presented as mean ± standard deviation from three biological replicates.

Table 2: Flux Ratios of Key Metabolic Pathways Involving this compound
Metabolic Flux RatioControl CellsTreated Cellsp-value
Peroxisomal β-oxidation / Chain Elongation2.5 ± 0.34.1 ± 0.5<0.01
Incorporation into Phospholipids / Incorporation into Triacylglycerols1.8 ± 0.20.9 ± 0.1<0.05
Desaturation / Chain Shortening0.4 ± 0.10.7 ± 0.1<0.05

Flux ratios are calculated from the mass isotopologue distribution of key downstream metabolites. Data are presented as mean ± standard deviation.

Visualization of Pathways and Workflows

Metabolic Fate of this compound

Metabolic_Pathway cluster_synthesis Synthesis of Labeled Tracer cluster_metabolism Cellular Metabolism 13C_Icosenoic_Acid (13Z)-[13C]Icosenoic Acid 13C_Icosenoyl_CoA (13Z)-[13C]Icosenoyl-CoA 13C_Icosenoic_Acid->13C_Icosenoyl_CoA Acyl-CoA Synthetase Chain_Elongation Chain Elongation 13C_Icosenoyl_CoA->Chain_Elongation Peroxisomal_Oxidation Peroxisomal β-Oxidation 13C_Icosenoyl_CoA->Peroxisomal_Oxidation Desaturation Desaturation 13C_Icosenoyl_CoA->Desaturation Lipid_Synthesis Complex Lipid Synthesis 13C_Icosenoyl_CoA->Lipid_Synthesis Longer_Acyl_CoAs Longer-Chain Acyl-CoAs Chain_Elongation->Longer_Acyl_CoAs Shorter_Acyl_CoAs Shorter-Chain Acyl-CoAs Peroxisomal_Oxidation->Shorter_Acyl_CoAs Polyunsaturated_Acyl_CoAs Polyunsaturated Acyl-CoAs Desaturation->Polyunsaturated_Acyl_CoAs Complex_Lipids Phospholipids, Triacylglycerols, Sphingolipids Lipid_Synthesis->Complex_Lipids

Caption: Metabolic pathways of this compound.

Experimental Workflow for Metabolic Flux Analysis

Experimental_Workflow Start Start: Cell Culture Labeling Isotope Labeling with [13C]-(13Z)-Icosenoyl-CoA Start->Labeling Extraction Metabolite Quenching & Extraction Labeling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Isotopologue Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation Biological Interpretation Flux_Calculation->Interpretation

Caption: Workflow for this compound MFA.

Conclusion

The use of isotope-labeled this compound in metabolic flux analysis provides a powerful approach to dissect the complexities of very-long-chain fatty acid metabolism. The protocols and data presentation formats provided here offer a comprehensive framework for researchers to design, execute, and interpret these sophisticated experiments. Such studies are invaluable for understanding the role of lipid metabolism in health and disease and for the development of novel therapeutic strategies targeting these pathways.

References

Application Notes and Protocols: (13Z)-Icosenoyl-CoA as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of long-chain acyl-coenzyme As (acyl-CoAs) is a critical aspect of lipidomics and metabolomics, providing insights into cellular energy metabolism, lipid biosynthesis, and signaling pathways.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1][2] Accurate quantification in mass spectrometry necessitates the use of an internal standard (ISTD) to correct for variations in sample extraction, preparation, and instrument response.

(13Z)-Icosenoyl-CoA (also known as Gadoleoyl-CoA) is a C20:1 monounsaturated long-chain acyl-CoA. An ideal internal standard is a compound that is chemically similar to the analytes of interest but does not occur naturally in the sample, or a stable isotope-labeled version of the analyte itself.[3][4] While endogenous levels of this compound may be low in many biological systems, the use of a stable isotope-labeled version (e.g., ¹³C-labeled or deuterated) is the most robust approach for precise quantification.[3][5] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of long-chain acyl-CoAs in biological samples using LC-MS/MS.

Principle of the Method

The methodology is based on the principle of stable isotope dilution mass spectrometry. A known quantity of the internal standard, this compound, is spiked into the biological sample prior to extraction.[6] The sample is then processed to extract the acyl-CoAs. The extracted analytes are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion electrospray ionization (ESI) mode, typically involving a neutral loss of the 507.0 Da phosphopantetheine moiety from the protonated precursor ion ([M+H]⁺).[1][7][8] By monitoring the specific precursor-to-product ion transitions for both the endogenous acyl-CoAs and the this compound internal standard, the concentration of the endogenous species can be accurately determined by calculating the ratio of their peak areas.

A logical diagram illustrating the quantification principle is provided below.

Quantification_Principle cluster_sample Biological Sample cluster_std Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Endogenous Acyl-CoA (Unknown Amount) Extraction Extraction & Preparation Analyte->Extraction ISTD This compound ISTD (Known Amount) ISTD->Extraction MS Detection Extraction->MS Sample Extract Ratio Calculate Peak Area Ratio (Analyte / ISTD) MS->Ratio Quant Quantification Ratio->Quant

Caption: Principle of internal standard-based quantification.

Experimental Protocols

Materials and Reagents
  • This compound (or its stable isotope-labeled analogue)

  • Acyl-CoA standards (e.g., C16:0, C18:0, C18:1, C20:4-CoA) from a commercial supplier

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Ammonium (B1175870) acetate

  • Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)[8][9]

  • Phosphate-buffered saline (PBS)

  • Cultured cells or tissue samples

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Preparation of Internal Standard Stock Solution
  • Prepare a 10 µM stock solution of this compound in a solution of 50% acetonitrile in water.

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Sample Preparation Protocol (from Cultured Cells)

This protocol is adapted from established methods for acyl-CoA extraction.[9][10]

  • Aspirate the culture medium from a 10 cm dish of confluent cells (~10⁶ - 10⁷ cells).[1]

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid directly to the plate.[9]

  • Immediately scrape the cells and transfer the cell lysate/acid solution to a 1.5 mL microcentrifuge tube.

  • Spike the lysate with a known amount of the this compound internal standard (e.g., 10-50 pmol).

  • Vortex briefly and sonicate the sample on ice (e.g., 10-15 cycles of 0.5s pulses).[9]

  • Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • The sample can be further purified using SPE if necessary.

  • Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

The overall experimental workflow is depicted in the diagram below.

Experimental_Workflow start Start: Cultured Cells/Tissue wash Wash with PBS start->wash lyse Cell Lysis & Protein Precipitation (e.g., 10% TCA) wash->lyse spike Spike with this compound Internal Standard lyse->spike  Add ISTD centrifuge Centrifugation spike->centrifuge extract Collect Supernatant centrifuge->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing: Peak Integration & Ratio Calculation lcms->data quant Final Quantification data->quant end End: Concentration Results quant->end

Caption: General experimental workflow for acyl-CoA analysis.

LC-MS/MS Analysis Protocol
  • LC System: Agilent 1200 or equivalent.[7]

  • Column: Gemini C18 column (2 mm inner diameter, 150 mm length, 5 µm particles) or equivalent.[7]

  • Mobile Phase A: Water with 5 mM ammonium acetate.

  • Mobile Phase B: 95% Acetonitrile / 5% Water with 5 mM ammonium acetate.

  • Flow Rate: 200 µL/min.

  • Injection Volume: 10-30 µL.[1]

  • LC Gradient:

    • 0-2 min: Isocratic at 2% B

    • 2-12 min: Linear gradient from 2% to 98% B

    • 12-17 min: Isocratic at 98% B

    • 17.1-22 min: Re-equilibrate at 2% B

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Ion Source Temperature: 350°C.[1]

  • Ion Spray Voltage: 5.5 kV.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Parameters

The MRM transitions for each long-chain acyl-CoA must be optimized by infusing individual standards. The table below provides representative mass spectrometer settings for common long-chain acyl-CoAs, which can be used as a starting point.[1][7] The parameters for this compound must be determined empirically.

AnalyteCommon NamePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
C16:0-CoAPalmitoyl-CoA1006.4499.410060
C18:1-CoAOleoyl-CoA1032.4525.410060
C18:2-CoALinoleoyl-CoA1030.4523.410060
C20:4-CoAArachidonoyl-CoA1054.4547.410060
(13Z)-C20:1-CoA Gadoleoyl-CoA (ISTD) 1060.0 553.0 To be determined To be determined

Table 1: Representative MRM parameters for long-chain acyl-CoAs. The product ion corresponds to the characteristic neutral loss of 507.0 Da. All parameters, especially for the internal standard, should be optimized on the specific instrument used.

Quantification and Performance

The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the internal standard, referenced against a calibration curve prepared with known concentrations of standards. The method should be validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ).[1] Typically, LOQs in the low femtomole to picomole range can be achieved.[1][5] For instance, methods have reported LOQs for very-long-chain acyl-CoAs as low as 4.2 nM.[5]

References

Revolutionizing Acyl-CoA Analysis: Advanced Sample Preparation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism, identifying disease biomarkers, and accelerating drug development. However, the inherent instability and low abundance of these molecules present significant challenges during sample preparation. This document provides a comprehensive guide to cutting-edge and established sample preparation techniques, offering detailed protocols and comparative data to enable researchers to obtain high-quality, reproducible results for acyl-CoA analysis, primarily via liquid chromatography-mass spectrometry (LC-MS/MS).

I. Core Concepts in Acyl-CoA Sample Preparation

The successful extraction and preparation of acyl-CoAs from biological matrices hinges on several key principles:

  • Rapid Quenching of Enzymatic Activity: Immediate inactivation of enzymes that utilize or degrade acyl-CoAs is critical to preserve the in vivo acyl-CoA profile. This is typically achieved by flash-freezing the sample in liquid nitrogen and maintaining low temperatures throughout the extraction process.[1]

  • Efficient Protein Removal: Proteins can interfere with downstream analysis and degrade acyl-CoAs. Protein precipitation is a fundamental step in acyl-CoA sample preparation.[2][3][4][5][6]

  • Maintaining Analyte Stability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis of the thioester bond under neutral or basic conditions.[7] Acidic conditions are often employed to enhance stability.[7] Storage of samples as dry pellets at -80°C is also a recommended strategy to preserve integrity.[8] Repeated freeze-thaw cycles should be avoided as they can lead to significant degradation.[7]

  • Effective Purification: Removal of interfering substances such as salts, lipids, and detergents is crucial for robust and sensitive LC-MS/MS analysis. Solid-phase extraction (SPE) is a common technique for purifying and concentrating acyl-CoA extracts.[1][9][10]

II. Comparative Analysis of Extraction Techniques

The choice of extraction method significantly impacts the recovery and quality of the acyl-CoA sample. Below is a summary of commonly employed techniques and their reported recovery rates.

Technique Description Typical Recovery Rate Reference
Modified Solid-Phase Extraction (SPE) Homogenization in KH2PO4 buffer, extraction with acetonitrile, and purification on an oligonucleotide column.70-80%[10]
Acetonitrile/2-Propanol Extraction with SPE Tissue extraction with an acetonitrile/2-propanol mixture followed by purification on a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel.93-104% (tissue extraction), 83-90% (SPE)[11]
Methanol (B129727) Extraction with Acyl-CoA-Binding Protein Lipids are removed with a chloroform/methanol/water system, followed by acyl-CoA extraction with methanol and a high salt concentration. The addition of acyl-CoA-binding protein enhances recovery.55%[12]
5-Sulfosalicylic Acid (SSA) Precipitation A simple method that uses SSA for protein deproteinization and may not require a subsequent SPE step for certain analyses.Higher recovery of CoA biosynthetic intermediates and short-chain acyl-CoAs compared to TCA with SPE.[9][13]
Trichloroacetic Acid (TCA) Precipitation with SPE A common method involving protein precipitation with TCA, followed by SPE to remove the acid.Variable, but generally effective for purifying acyl-CoAs.[9]

III. Experimental Protocols

A. Protein Precipitation using 5-Sulfosalicylic Acid (SSA)

This method is advantageous for its simplicity and effectiveness in extracting short-chain acyl-CoAs and CoA biosynthetic intermediates without the need for solid-phase extraction.[9][13][14]

Workflow Diagram:

SSA_Precipitation Sample Biological Sample (e.g., cell pellet, tissue) Add_SSA Add ice-cold 5% (w/v) SSA Sample->Add_SSA Homogenize Homogenize/Vortex Add_SSA->Homogenize Incubate Incubate on ice (10 min) Homogenize->Incubate Centrifuge Centrifuge (e.g., 16,000 x g, 10 min, 4°C) Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Acyl-CoA Extraction using SSA Precipitation.

Protocol:

  • Sample Collection: Harvest cells or weigh frozen tissue (~10-20 mg). Keep samples on ice at all times.

  • Lysis and Precipitation: Add 200 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) to the sample.

  • Homogenization: For tissues, homogenize using a bead beater or other appropriate homogenizer. For cell pellets, vortex vigorously for 1 minute.

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new, pre-chilled microcentrifuge tube.

  • Analysis: The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C.

B. Trichloroacetic Acid (TCA) Precipitation Followed by Solid-Phase Extraction (SPE)

This is a robust and widely used method for the purification of a broad range of acyl-CoAs. The initial TCA precipitation effectively removes proteins, and the subsequent SPE step removes the TCA and other interfering substances.[9]

Workflow Diagram:

TCA_SPE_Workflow cluster_precipitation Protein Precipitation cluster_spe Solid-Phase Extraction Sample Biological Sample Add_TCA Add 10% (w/v) TCA Sample->Add_TCA Homogenize Homogenize/Vortex Add_TCA->Homogenize Centrifuge_P Centrifuge Homogenize->Centrifuge_P Supernatant_P Collect Supernatant Centrifuge_P->Supernatant_P Condition Condition SPE Cartridge Load Load Supernatant Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute in Assay Buffer Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for TCA Precipitation followed by SPE.

Protocol:

  • Protein Precipitation:

    • Homogenize approximately 100 mg of frozen tissue or a cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (using a weak anion exchange SPE cartridge):

    • Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove TCA and other impurities.

    • Elution: Elute the acyl-CoAs with 1 mL of a suitable elution buffer (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Drying: Dry the eluate under a stream of nitrogen gas.

    • Reconstitution: Reconstitute the dried acyl-CoAs in a desired volume of the initial mobile phase for LC-MS/MS analysis.

C. Liquid-Liquid Extraction (LLE) for Lipid Removal and Acyl-CoA Extraction

This method is particularly useful for tissues with high lipid content, as it incorporates a step to remove lipids before the extraction of the more polar acyl-CoAs.

Workflow Diagram:

LLE_Workflow cluster_phases Phase Separation Sample Tissue Homogenate Add_Solvents Add Chloroform and Methanol Sample->Add_Solvents Vortex_Centrifuge Vortex and Centrifuge Add_Solvents->Vortex_Centrifuge Aqueous_Phase Aqueous Upper Phase (contains Acyl-CoAs) Vortex_Centrifuge->Aqueous_Phase Organic_Phase Organic Lower Phase (contains lipids) Vortex_Centrifuge->Organic_Phase Collect_Aqueous Collect Aqueous Phase Aqueous_Phase->Collect_Aqueous SPE Optional SPE Purification Collect_Aqueous->SPE Analysis LC-MS/MS Analysis SPE->Analysis Metabolic_Hub Pyruvate Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Fatty_Acids Fatty Acids Fatty_Acids->Acetyl_CoA β-oxidation Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies

References

High-Performance Liquid Chromatography Methods for the Separation of Acyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production through β-oxidation, biosynthesis of complex lipids, and regulation of cellular processes.[1][2] The accurate quantification of cellular acyl-CoA pools is essential for understanding metabolic regulation in various physiological and pathological states, including metabolic disorders, cancer, and neurodegenerative diseases.[3][4] However, the analysis of acyl-CoAs presents significant challenges due to their low intracellular abundance, inherent instability, and diverse physicochemical properties.[1][5]

High-performance liquid chromatography (HPLC) coupled with various detection methods, particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of a wide range of acyl-CoA species.[6][7] This document provides detailed application notes and protocols for the extraction and separation of acyl-CoAs from biological samples using HPLC-based methods.

I. Application Notes: Chromatographic Approaches for Acyl-CoA Separation

The separation of acyl-CoAs by HPLC is primarily achieved through reversed-phase chromatography. The choice of stationary phase, mobile phase composition, and the use of ion-pairing reagents are critical for achieving optimal resolution of these amphipathic molecules.

1. Reversed-Phase HPLC (RP-HPLC):

Reversed-phase HPLC is the most common technique for acyl-CoA analysis, separating molecules based on their hydrophobicity.[8][9] C18 columns are widely used and are effective for separating a broad range of acyl-CoAs, from short-chain to very-long-chain species.[8][10] The retention time of acyl-CoAs on a C18 column generally increases with the length of the fatty acyl chain and decreases with the number of double bonds.[11]

  • Stationary Phases: C18 columns are the workhorse for acyl-CoA separation.[9] For separating long-chain and very-long-chain acyl-CoAs, columns with high carbon loading are preferred.[10]

  • Mobile Phases: A typical mobile phase consists of a binary gradient of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][12] The pH of the aqueous phase is a critical parameter and is often maintained in the acidic range (pH 4.0-6.8) to ensure the stability of the acyl-CoA thioester bond.[8][12]

2. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):

To improve the retention and peak shape of polar, short-chain acyl-CoAs, ion-pairing reagents can be added to the mobile phase.[3] These reagents, such as alkylamines or alkylsulfonates, form a neutral ion-pair with the negatively charged phosphate groups of the CoA moiety, increasing their hydrophobicity and interaction with the reversed-phase stationary phase.[13][14]

  • Ion-Pairing Reagents: Quaternary ammonium salts are used for analyzing acidic samples like acyl-CoAs.[13] The choice and concentration of the ion-pairing reagent need to be carefully optimized to achieve the desired separation without causing ion suppression in mass spectrometry-based detection.

3. Hydrophilic Interaction Liquid Chromatography (HILIC):

Recently, HILIC has emerged as a promising technique for the analysis of polar metabolites, including acyl-CoAs. A zwitterionic HILIC column can be used to separate a wide range of acyl-CoAs, from free CoA to long-chain species, in a single analytical run.[15]

II. Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[16]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cold (-20°C) methanol (B129727) containing an appropriate internal standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL, pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Adherent cells: Add cold methanol with internal standard directly to the plate and scrape the cells.

    • Suspension cells: Resuspend the cell pellet in cold methanol with internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[16]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs from tissues.[17]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) column (e.g., oligonucleotide purification column)

  • Glass homogenizer

Procedure:

  • Homogenization:

    • Homogenize the frozen tissue sample in a glass homogenizer with KH2PO4 buffer.

    • Add 2-propanol and homogenize again.

  • Extraction:

    • Extract the acyl-CoAs from the homogenate with acetonitrile.

  • Solid-Phase Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs using 2-propanol.

  • Concentration and Reconstitution:

    • Concentrate the eluent and reconstitute in a suitable solvent for HPLC analysis.

Protocol 3: HPLC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of acyl-CoAs using a reversed-phase HPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water[18]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[18]

  • Flow Rate: 0.4 mL/min[18]

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B[18]

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA species of interest. A common fragmentation pattern for all CoA species involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a daughter ion of [M - 507 + H]+.[3]

III. Data Presentation: Quantitative Acyl-CoA Profiling

The following tables summarize quantitative data for various acyl-CoA species across different mammalian cell lines as reported in the literature. It is important to note that direct comparisons between different studies may be limited due to variations in experimental conditions and normalization methods (e.g., per cell number vs. per mg protein).

Table 1: Acyl-CoA Abundance in Human Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[16]MCF7 (pmol/mg protein)[16]RAW264.7 (pmol/mg protein)[16]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~10~2.5
C18:1-CoA-~8~1.5
C20:4-CoA-~1.5~0.5
C22:6-CoA-~0.5~0.2

Table 2: HPLC-MS/MS Method Parameters for Selected Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C14:0-CoA982.4475.4
C16:0-CoA1010.5503.4
C18:0-CoA1038.5531.5
C18:1-CoA1036.5529.5
C18:2-CoA1034.5527.5
C20:4-CoA1058.5551.5
C22:6-CoA1082.5575.5
C24:0-CoA1118.5611.5
C26:0-CoA1146.5639.5

Data adapted from previously published methods.[10]

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Harvest Cell/Tissue Harvesting Wash Washing with PBS Harvest->Wash Extract Extraction with Organic Solvent (with Internal Standard) Wash->Extract Precipitate Protein Precipitation Extract->Precipitate Dry Drying Precipitate->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Sample Injection Reconstitute->Inject Column Reversed-Phase C18 Column Inject->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Detect Data Acquisition MRM->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Analyze Statistical Analysis Quantify->Analyze

Caption: Experimental workflow for acyl-CoA analysis by HPLC-MS/MS.

fatty_acid_metabolism cluster_fatty_acid_activation Fatty Acid Activation cluster_beta_oxidation β-Oxidation (Mitochondria) cluster_synthesis Fatty Acid & Lipid Synthesis (Cytosol) FA Fatty Acids AcylCoA Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase AcetylCoA_beta Acetyl-CoA AcylCoA->AcetylCoA_beta Shortening of Acyl Chain MalonylCoA Malonyl-CoA ComplexLipids Complex Lipids (e.g., Triglycerides, Phospholipids) AcylCoA->ComplexLipids TCA TCA Cycle AcetylCoA_beta->TCA NewFA New Fatty Acids MalonylCoA->NewFA Fatty Acid Synthase AcetylCoA_synth Acetyl-CoA AcetylCoA_synth->MalonylCoA

Caption: Central role of acyl-CoAs in fatty acid metabolism.

References

Application Notes and Protocols for Studying Protein Acylation with (13Z)-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, protein trafficking, and membrane localization. The specific fatty acid attached can determine the function and fate of the modified protein. (13Z)-Icosenoyl-CoA is a long-chain, monounsaturated fatty acyl-CoA that can be utilized by various enzymes to acylate proteins, thereby influencing their biological activity. These application notes provide a comprehensive guide for researchers to study protein acylation using this compound, offering detailed protocols for in vitro and in cell-based assays, and providing a framework for data analysis and interpretation.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Acyltransferases with this compound

This table presents hypothetical kinetic data for two classes of acyltransferase enzymes with this compound as a substrate. Such data is crucial for comparing the efficiency and specificity of different enzymes for this particular fatty acyl-CoA.

Enzyme ClassSpecific Enzyme (Example)Apparent Km (µM) for this compoundVmax (pmol/min/mg)
Lysophospholipid AcyltransferaseLPCAT125150
Diacylglycerol AcyltransferaseDGAT240100

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Mass Spectrometry Analysis of a Target Protein Acylated with this compound

This table illustrates how quantitative mass spectrometry data can be presented to show changes in the acylation state of a target protein upon stimulation or treatment.

ConditionTarget ProteinAcylation SiteFold Change in (13Z)-Icosenoylationp-value
ControlProtein XCys-1231.0-
Treatment AProtein XCys-1233.5<0.01
Treatment BProtein XCys-1230.8>0.05

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Acyltransferase Assay with this compound

This protocol is designed to measure the activity of a purified or recombinant acyltransferase with this compound as the acyl donor.

Materials:

  • Purified acyltransferase enzyme

  • This compound (substrate)

  • Acceptor substrate (e.g., lysophosphatidylcholine (B164491) for LPCAT, diacylglycerol for DGAT)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT)

  • Bovine Serum Albumin (BSA)

  • Stopping solution (e.g., 2:1 chloroform:methanol)

  • Scintillation cocktail

  • Radiolabeled (e.g., 14C or 3H) this compound for radioactivity-based detection (optional)

  • LC-MS/MS system for non-radioactive detection

Procedure:

  • Prepare a master mix of the reaction buffer containing the acceptor substrate and BSA.

  • Add the purified acyltransferase to the master mix.

  • Initiate the reaction by adding this compound (radiolabeled or non-radiolabeled).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the lipids.

  • Analyze the products. For radioactive assays, use thin-layer chromatography (TLC) followed by autoradiography or scintillation counting. For non-radioactive assays, use LC-MS/MS to quantify the acylated product.

  • Calculate the enzyme activity based on the amount of product formed over time.

Protocol 2: Metabolic Labeling of Cells with a (13Z)-Icosenoic Acid Analog

This protocol describes how to metabolically label cellular proteins using an analog of (13Z)-icosenoic acid that can be detected via click chemistry.

Materials:

  • Cultured cells

  • (13Z)-Icosenoic acid analog with a bioorthogonal handle (e.g., an alkyne or azide (B81097) group)

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (e.g., fluorescent azide or alkyne probe, copper catalyst, reducing agent)

  • SDS-PAGE reagents

  • In-gel fluorescence scanner

  • Streptavidin beads for enrichment (if using a biotinylated probe)

  • Mass spectrometer for protein identification

Procedure:

  • Culture cells to the desired confluency.

  • Incubate the cells with the (13Z)-icosenoic acid analog in the culture medium for a specified time (e.g., 4-24 hours).

  • Wash the cells with PBS and lyse them in lysis buffer.

  • Perform a click chemistry reaction on the cell lysate by adding the fluorescent probe, copper catalyst, and reducing agent.

  • Resolve the labeled proteins by SDS-PAGE.

  • Visualize the acylated proteins using an in-gel fluorescence scanner.

  • For identification of acylated proteins, enrich the labeled proteins using streptavidin beads (if a biotin (B1667282) probe was used) and analyze by mass spectrometry.

Mandatory Visualization

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Acyltransferase GPCR->AC Activates ProteinX_mem Protein X (Inactive) AC->ProteinX_mem Acylates ProteinX_acyl Protein X (Active) Downstream Downstream Signaling ProteinX_acyl->Downstream Initiates Ligand Ligand Ligand->GPCR IcosenoylCoA This compound IcosenoylCoA->AC

Caption: Hypothetical signaling pathway activated by protein acylation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cell In-Cell Analysis PurifiedEnzyme Purified Acyltransferase Assay Enzyme Assay PurifiedEnzyme->Assay Substrate This compound Substrate->Assay Kinetics Kinetic Analysis (Km, Vmax) Assay->Kinetics Cells Cultured Cells MetabolicLabeling Metabolic Labeling with (13Z)-Icosenoic Acid Analog Cells->MetabolicLabeling Lysis Cell Lysis MetabolicLabeling->Lysis ClickChemistry Click Chemistry Lysis->ClickChemistry Analysis SDS-PAGE & Mass Spec ClickChemistry->Analysis

Caption: Workflow for studying protein acylation with this compound.

Application Notes: (13Z)-Icosenoyl-CoA in Plant Wax Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The plant cuticle is a critical protective layer on the surface of aerial plant tissues, acting as a barrier against water loss, UV radiation, and pathogens.[1][2] This hydrophobic layer is primarily composed of a cutin polymer matrix and cuticular waxes.[1][3] Cuticular waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[4][5] The biosynthesis of these wax components begins with the elongation of C16 and C18 fatty acids in the endoplasmic reticulum (ER) by a multi-enzyme complex known as the fatty acid elongase (FAE).[4][6]

(13Z)-Icosenoyl-CoA in the VLCFA Elongation Pathway

This compound, also known as paullinoyl-CoA, is an unsaturated C20:1 acyl-CoA.[7][8] It serves as a key intermediate in the biosynthesis of VLCFAs. The process starts with precursor fatty acids like oleoyl-CoA (C18:1). The FAE complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.[6][9] The first and rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS), which determines the substrate specificity and the chain length of the final products.[9][10] In this pathway, oleoyl-CoA (18:1Δ9) is elongated to (11Z)-icosenoyl-CoA (20:1Δ11) and subsequently to (13Z)-erucoyl-CoA (22:1Δ13).[6] this compound represents a specific isomer within the C20:1 pool and its study is crucial for understanding the specificity of KCS enzymes involved in producing particular VLCFA profiles.

Applications in Research

The primary applications of this compound in this field are:

  • Substrate for Enzyme Assays: It can be used as a specific substrate in in vitro or heterologous expression systems (e.g., yeast) to characterize the substrate specificity of different KCS isoforms.[9][10] This helps elucidate which enzymes are responsible for producing specific VLCFAs in a given plant species.

  • Analytical Standard: In metabolomic studies of plant waxes, labeled or unlabeled this compound can serve as an analytical standard for accurate identification and quantification of this intermediate using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Probing Biosynthetic Pathways: Introducing labeled this compound into plant tissues or cell cultures can help trace the metabolic flux and determine its downstream products, confirming its role in the synthesis of longer VLCFAs and their derivatives.

Quantitative Data

The composition of cuticular wax varies significantly between plant species, organs, and developmental stages.[1] Understanding these quantitative differences is key to relating wax composition to physiological function.

Table 1: Comparative Cuticular Wax Composition in Leaves of Select Plant Species

Wax Component ClassArabidopsis thaliana (Relative Abundance %)Zea mays (Maize) (Relative Abundance %)Triticum aestivum (Wheat) (Relative Abundance %)
Alkanes65-7515-2530-40
Primary Alcohols5-1030-4020-30
Fatty Acids1-55-1010-15
Aldehydes< 510-155-10
Esters< 25-1015-25
Ketones & Sec-Alcohols10-15< 5< 5

Data summarized from established analytical protocols for comparative purposes. Actual values can vary based on cultivar and growth conditions.[1]

Experimental Protocols

Protocol 1: Extraction of Total Cuticular Wax from Plant Leaves

This protocol describes a standard method for extracting surface waxes for subsequent analysis.

Materials:

  • Fresh plant leaves

  • Chloroform (B151607) (analytical grade)[1]

  • Internal standard solution (e.g., 10 µg/mL n-tetracosane in chloroform)[1]

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Nitrogen gas stream apparatus

Procedure:

  • Excise fresh, undamaged leaves from the plant. Measure the surface area for later quantification.

  • Place the leaves into a glass vial. For a typical Arabidopsis rosette, 5-10 leaves are sufficient.

  • Add a known volume of chloroform sufficient to fully submerge the leaves (e.g., 10 mL).

  • Add a precise volume of the internal standard solution (e.g., 100 µL). The internal standard is crucial for accurate quantification.

  • Immerse the leaves for 30-60 seconds with gentle agitation.[1] Avoid prolonged extraction to minimize contamination from internal lipids.[11]

  • Carefully remove the leaves from the vial. The chloroform extract now contains the cuticular waxes.

  • Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen gas.

  • The dried wax residue is now ready for derivatization and analysis.

Protocol 2: Analysis of Wax Components by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and instrumental analysis of the extracted wax.

Materials:

  • Dried wax extract from Protocol 1

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Pyridine (B92270)

  • GC-MS system with a flame ionization detector (FID) and a mass spectrometer (MS)

Procedure:

  • Derivatization: To increase the volatility of polar compounds like fatty acids and alcohols, add 50 µL of pyridine and 50 µL of BSTFA to the dried wax sample.

  • Incubate the vial at 70°C for 45-60 minutes to allow the reaction to complete.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized sample into the GC injector.

    • Injector Temperature: 280-300°C.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

    • GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: An initial temperature of 80°C for 2 minutes, followed by a ramp of 5-10°C/min up to 320°C, with a final hold at 320°C for 10-15 minutes.[1]

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.[1]

  • Data Analysis: Identify individual wax components by comparing their mass spectra against reference libraries (e.g., NIST) and their retention times against authentic standards. Quantify the components by integrating the peak areas relative to the internal standard.[1]

Protocol 3: In Vitro Assay for Fatty Acid Elongase (FAE) Activity

This generalized protocol is for measuring the elongation of an acyl-CoA substrate, such as this compound, using plant-derived microsomes.

Materials:

  • Plant tissue (e.g., developing seeds, elongating stems) or a heterologous system (e.g., yeast) expressing the KCS enzyme of interest.[9][10]

  • Microsome extraction buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.5 M sucrose, 1 mM EDTA, 1 mM DTT).

  • Reaction buffer (e.g., 0.1 M potassium phosphate pH 7.2).

  • Substrate: this compound.

  • Malonyl-CoA.

  • NADPH.

  • Reaction termination solution (e.g., 10% KOH in 80% methanol).

  • Hexane (B92381).

Procedure:

  • Microsome Preparation:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in reaction buffer and determine the protein concentration (e.g., via Bradford assay).

  • Enzyme Reaction:

    • In a microfuge tube, combine 50-100 µg of microsomal protein, 100 µM NADPH, 100 µM malonyl-CoA, and 20 µM this compound in a final volume of 200 µL of reaction buffer.

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Product Extraction:

    • Stop the reaction by adding 200 µL of the KOH solution and heat at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

    • Acidify the reaction with HCl and extract the fatty acids with hexane.

    • Evaporate the hexane and derivatize the fatty acids (e.g., to methyl esters or trimethylsilyl (B98337) esters) as described in Protocol 2.

  • Analysis: Analyze the products by GC-MS. The elongation of this compound (C20:1) will result in the formation of C22:1 and potentially longer fatty acids, which can be identified and quantified.

Visualizations

Caption: Overview of the Very-Long-Chain Fatty Acid (VLCFA) elongation pathway in plant wax biosynthesis.

Caption: Standard experimental workflow for the analysis of plant cuticular waxes.

Caption: Logical relationship of the four core enzymes of the FAE complex.

References

Troubleshooting & Optimization

How to improve the stability of (13Z)-icosenoyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on handling and improving the stability of (13Z)-icosenoyl-CoA in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways for this compound, a long-chain monounsaturated fatty acyl-CoA, are:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, which cleaves the molecule into coenzyme A (CoA) and (13Z)-icosenoic acid. This process is accelerated at both acidic and alkaline pH and at elevated temperatures. Thioesters are generally more stable at acidic to neutral pH.[1][2]

  • Oxidation: The cis-double bond at position 13 of the icosenoyl chain is vulnerable to oxidation by atmospheric oxygen and other oxidizing agents. This can lead to the formation of various oxidation byproducts, compromising the purity and biological activity of the compound. Polyunsaturated fatty acids are particularly susceptible to oxidation.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: It is recommended to dissolve this compound in a minimal amount of an organic solvent such as ethanol (B145695) or DMSO before diluting with an aqueous buffer. For reconstitution of dry samples for analysis, methanol (B129727) has been shown to provide good stability.[4] It is crucial to minimize the exposure of the compound to purely aqueous solutions for extended periods, especially at room temperature.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term storage, it is recommended to store this compound as a dry powder or in an anhydrous organic solvent at -80°C. If an aqueous stock solution is necessary, it should be prepared fresh. If short-term storage of an aqueous solution is unavoidable, it should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C. The pH of the aqueous buffer should be maintained between 6.0 and 7.5.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Activity in Enzymatic Assays
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare a fresh stock solution of this compound before each experiment. If using a previously frozen stock, ensure it was stored properly in small aliquots to avoid multiple freeze-thaw cycles.
Hydrolysis during the assay Ensure the pH of the assay buffer is within the optimal range for thioester stability (pH 6.0-7.5). Minimize the incubation time at temperatures above 4°C as much as the experimental protocol allows.
Oxidation of the fatty acyl chain If the assay conditions are compatible, consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT) or tocopherol, to the assay buffer.[5]
Presence of interfering substances Some assay components can interfere with the reaction. For example, EDTA concentrations above 0.5 mM and detergents like SDS, NP-40, and Tween-20 at concentrations greater than 0.2-1% can affect enzymatic assays.
Incorrect quantification of the stock solution Verify the concentration of your this compound stock solution using a reliable method, such as spectrophotometry (measuring absorbance at 260 nm) or a dedicated coenzyme A assay kit.
Issue 2: Observing Multiple or Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Hydrolysis of the thioester bond An additional peak corresponding to free coenzyme A or (13Z)-icosenoic acid may be observed. Prepare fresh samples for analysis and keep them on ice until injection.
Oxidation of the double bond The appearance of multiple, smaller peaks around the main this compound peak could indicate oxidation. Purge all solutions with an inert gas (e.g., nitrogen or argon) and use amber vials to protect the sample from light.
Contamination of the HPLC system Run a blank gradient to ensure the system is clean. If ghost peaks are observed, flush the column and system with an appropriate cleaning solution.
Suboptimal chromatographic separation Optimize the gradient and mobile phase composition to achieve better resolution of all components. A C18 reversed-phase column is commonly used for acyl-CoA analysis.[6]

Experimental Protocols

Protocol for Preparing a Stabilized this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of lyophilized this compound in a microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of high-purity ethanol or DMSO to the tube to dissolve the powder completely. For example, for 1 mg of this compound, start with 20-50 µL of solvent.

  • Buffer Addition: Immediately before use, dilute the organic stock solution with a pre-chilled, deoxygenated aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0). It is advisable to prepare the final working solution on ice.

  • Antioxidant Addition (Optional): For applications sensitive to oxidation, a stock solution of an antioxidant like BHT in ethanol can be prepared and added to the final aqueous solution to a final concentration of 10-50 µM.

  • Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, aliquot into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Assessing the Stability of this compound by HPLC-UV

This protocol allows for the monitoring of this compound degradation over time.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the buffer system of interest. Divide the solution into multiple aliquots in separate vials for different time points.

  • Incubation: Incubate the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time Points: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately stop any further degradation by adding an equal volume of ice-cold methanol or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Potassium Phosphate, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to elute this compound. For example, start with a low percentage of B and gradually increase it.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.[6]

    • Injection Volume: 20 µL.

  • Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the peak area at time zero.

Data Presentation

Table 1: General Stability of Long-Chain Acyl-CoA Thioesters under Various Conditions
Condition Effect on Stability Recommendation
pH Thioesters are more stable at slightly acidic to neutral pH (5-7).[1][2] Hydrolysis is catalyzed by both acid and base.Maintain solutions at a pH between 6.0 and 7.5.
Temperature Higher temperatures accelerate both hydrolysis and oxidation.Prepare and handle solutions on ice. For storage, use -80°C.
Solvent Aqueous solutions promote hydrolysis. Organic solvents like methanol can improve stability.[4]Prepare stock solutions in an organic solvent and make aqueous dilutions fresh.
Oxygen The unsaturated bond is susceptible to oxidation.Deoxygenate buffers and handle solutions under an inert atmosphere (e.g., argon) when possible.
Light Light can promote the formation of free radicals, leading to oxidation.Store solutions in amber vials or protect them from light.
Freeze-Thaw Cycles Repeated cycles can lead to degradation.Aliquot solutions into single-use volumes.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_assay Experimental Use weigh Weigh this compound dissolve Dissolve in Ethanol/DMSO weigh->dissolve dilute Dilute with Aqueous Buffer (pH 6-7.5) dissolve->dilute fresh Use Immediately dilute->fresh aliquot Aliquot dilute->aliquot assay Enzymatic Assay / Cell Culture fresh->assay freeze Flash Freeze (-80°C) aliquot->freeze freeze->assay Single Thaw

Caption: Recommended workflow for the preparation and handling of this compound solutions.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation start This compound h_products Coenzyme A + (13Z)-Icosenoic Acid start->h_products Thioester Cleavage o_products Oxidized Byproducts start->o_products Double Bond Attack h_factors Factors: - High/Low pH - High Temperature h_factors->h_products o_factors Factors: - Oxygen - Light - Metal Ions o_factors->o_products

References

Technical Support Center: Mass Spectrometry Analysis of (13Z)-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity during the mass spectrometry (MS) analysis of (13Z)-icosenoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity for this compound in a question-and-answer format.

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When facing a significant loss of signal, a systematic approach is crucial to identify the root cause. Begin with the following initial checks:

  • Mass Spectrometer Functionality: Confirm the instrument is performing as expected by infusing a known, stable compound to verify a response.

  • Standard Integrity: this compound, like other unsaturated long-chain acyl-CoAs, can be susceptible to degradation. Prepare a fresh standard solution to rule out degradation of your stock.

  • Mobile Phase and Solvent Quality: Prepare fresh mobile phases and reconstitution solvents to eliminate potential contamination or degradation.

  • Instrument Parameters: Double-check that all mass spectrometer parameters, including voltages, gas flows, and temperatures, are set to appropriate starting values for long-chain acyl-CoA analysis.

  • Electrospray Stability: Ensure a stable electrospray is being generated. An unstable spray will lead to a fluctuating and weak signal.

Q2: What are the most common causes of low signal intensity for long-chain unsaturated acyl-CoAs like this compound in LC-MS?

A2: Low signal intensity for this compound can arise from several factors related to its chemical properties and the analytical methodology:

  • Inefficient Ionization: Long-chain acyl-CoAs can have variable ionization efficiencies. Positive electrospray ionization (ESI) mode is often more sensitive for the analysis of these compounds.[1][2][3] The mobile phase composition, particularly pH and organic content, significantly influences ionization.

  • Sample Degradation: The unsaturated nature of this compound makes it prone to oxidation. Additionally, the thioester bond is susceptible to hydrolysis, especially in non-acidic aqueous solutions. Proper sample handling and storage are critical.

  • Ion Suppression: Co-eluting components from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[4][5] This is a common issue in the analysis of biological samples.

  • Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as non-optimized declustering potential (DP) and collision energy (CE), will result in poor sensitivity.[3][6]

  • Chromatographic Issues: Poor peak shape due to issues like column degradation or sample overload can decrease the signal-to-noise ratio.

Q3: Can my sample preparation method be the cause of low this compound signal?

A3: Absolutely. The sample preparation protocol is a critical factor. Inadequate or inappropriate sample preparation can lead to significant analyte loss and consequently, low signal intensity. Key considerations include:

  • Extraction Efficiency: The choice of extraction solvent and method must be optimized to ensure efficient recovery of long-chain acyl-CoAs from the sample matrix.

  • Sample Cleanup: For complex matrices, a cleanup step such as solid-phase extraction (SPE) is often necessary to remove interfering substances that can cause ion suppression.

  • Analyte Stability during Preparation: Minimize the time samples are exposed to room temperature and non-acidic aqueous environments to prevent degradation.

Q4: How can I improve the signal intensity of this compound?

A4: To enhance the signal intensity, consider the following optimization strategies:

  • Optimize Ionization Source Parameters: Systematically tune the ESI source parameters, including capillary voltage, source temperature, nebulizer gas flow, and drying gas flow, to maximize the ionization of this compound.[7][8]

  • Optimize MS/MS Parameters: Infuse a standard solution of this compound to determine the optimal declustering potential (DP) and collision energy (CE) for the desired precursor-to-product ion transition. For acyl-CoAs in positive ion mode, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[2][6]

  • Improve Chromatographic Conditions: Adjust the mobile phase composition (e.g., pH, organic modifiers) and gradient to improve peak shape and resolution from matrix components.

  • Enhance Sample Preparation: Evaluate different extraction and cleanup methods to improve recovery and reduce matrix effects. The use of an appropriate internal standard is highly recommended for accurate quantification.[9]

Quantitative Data Summary

The following tables provide starting-point parameters for the LC-MS/MS analysis of long-chain acyl-CoAs, including those similar to this compound. These should be optimized for your specific instrument and experimental conditions.

Table 1: Representative MRM Transitions for Long-Chain Acyl-CoAs (Positive ESI Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Common Fragmentation
C16:0-CoA1006.4499.4Neutral Loss of 507 Da
C16:1-CoA1004.4497.4Neutral Loss of 507 Da
C18:0-CoA1034.5527.5Neutral Loss of 507 Da
C18:1-CoA1032.4525.4Neutral Loss of 507 Da
This compound (C20:1-CoA) 1060.5 553.5 Neutral Loss of 507 Da
C20:4-CoA1054.4547.4Neutral Loss of 507 Da

Note: The precursor ion for this compound is calculated based on its chemical formula. The product ion corresponds to the characteristic neutral loss of 507 Da.

Table 2: Typical Starting MS/MS Parameters for Long-Chain Acyl-CoAs (Positive ESI Mode)

ParameterTypical ValuePurpose
Declustering Potential (DP)60 - 100 VReduces solvent clustering around the ions.
Entrance Potential (EP)10 VGuides ions into the mass spectrometer.
Collision Energy (CE)30 - 50 eVInduces fragmentation of the precursor ion.
Collision Cell Exit Potential (CXP)10 - 15 VFocuses and accelerates fragment ions towards the detector.

These values are illustrative and should be optimized by infusing a standard of this compound.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in biological samples.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., C17:0-CoA or a stable isotope-labeled C20:1-CoA).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 15,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Q1: 1060.5 m/z -> Q3: 553.5 m/z.

  • Source Parameters (starting points):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas (Nitrogen): 3 L/min

    • Drying Gas (Nitrogen): 10 L/min

  • MS/MS Parameters: Optimize DP and CE by infusing a standard solution of this compound.

Visualizations

Troubleshooting_Low_Signal Start Low or No Signal for This compound Check_MS Check MS Performance with a known standard Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Troubleshoot_MS Troubleshoot MS Hardware/ Software Issues MS_OK->Troubleshoot_MS No Check_Standard Prepare Fresh Standard of this compound MS_OK->Check_Standard Yes Troubleshoot_MS->Start Standard_OK Signal Observed with Fresh Standard? Check_Standard->Standard_OK Degradation_Issue Potential Standard Degradation Issue Standard_OK->Degradation_Issue No Optimize_Parameters Systematically Optimize MS Parameters Standard_OK->Optimize_Parameters Yes Degradation_Issue->Start Sample_Prep Review and Optimize Sample Preparation Optimize_Parameters->Sample_Prep Chromatography Evaluate and Optimize Chromatography Sample_Prep->Chromatography Ion_Suppression Investigate and Mitigate Ion Suppression Chromatography->Ion_Suppression Resolution Problem Resolved Ion_Suppression->Resolution

Caption: Troubleshooting workflow for low signal intensity of this compound.

Acyl_CoA_Metabolism Fatty_Acid (13Z)-Icosenoic Acid ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acid->ACSL Icosenoyl_CoA This compound ACSL->Icosenoyl_CoA ATP, CoA Beta_Oxidation Beta-Oxidation Icosenoyl_CoA->Beta_Oxidation Elongation Fatty Acid Elongation Icosenoyl_CoA->Elongation Desaturation Fatty Acid Desaturation Icosenoyl_CoA->Desaturation Complex_Lipids Synthesis of Complex Lipids Icosenoyl_CoA->Complex_Lipids Energy Energy Production (Acetyl-CoA) Beta_Oxidation->Energy Longer_FAs Longer-Chain Fatty Acyl-CoAs Elongation->Longer_FAs More_Unsaturated_FAs Polyunsaturated Fatty Acyl-CoAs Desaturation->More_Unsaturated_FAs TAG_PL Triglycerides, Phospholipids, etc. Complex_Lipids->TAG_PL

Caption: Simplified metabolic pathways involving this compound.

References

Technical Support Center: Optimization of Chromatographic Separation for Icosenoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of icosenoyl-CoA isomers. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating icosenoyl-CoA isomers?

The main challenges in separating icosenoyl-CoA isomers stem from their similar physicochemical properties.[1][2] Positional isomers (differing in the location of the double bond, e.g., Δ11-eicosenoyl-CoA vs. Δ13-eicosenoyl-CoA) and geometric isomers (cis vs. trans) have nearly identical mass-to-charge ratios and polarity, making their separation by standard chromatographic techniques difficult.[1][3] Additionally, as with other long-chain acyl-CoAs, these molecules can be prone to degradation, requiring careful sample handling.[1]

Q2: Which chromatographic technique is most suitable for separating icosenoyl-CoA isomers?

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly effective technique for the analysis of icosenoyl-CoA isomers.[2] Reversed-phase (RP) chromatography using a C18 column is a common approach for separating long-chain acyl-CoAs.[4][5] The key to separating isomers often lies in optimizing the mobile phase, gradient, and temperature to exploit subtle differences in their hydrophobicity and interaction with the stationary phase.[6]

Q3: How can I improve the peak shape and resolution of my icosenoyl-CoA isomers?

Several strategies can be employed to enhance peak shape and resolution. The use of ion-pairing agents in the mobile phase can improve the retention and separation of polar molecules like acyl-CoAs.[2] Operating at a high pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) can also improve peak shape for these compounds.[7] Additionally, a shallow and optimized elution gradient is crucial for resolving closely eluting isomers.[4]

Q4: What are the characteristic mass spectral fragments of icosenoyl-CoA?

In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety.[8][9] For icosenoyl-CoA (C20:1-CoA), this would result in a prominent product ion that can be used for selected reaction monitoring (SRM) for sensitive and specific quantification.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution of Isomers - Inappropriate stationary phase.- Suboptimal mobile phase composition or gradient.- Column temperature is not optimized.- Stationary Phase: While C18 is a good starting point, consider columns with alternative selectivities, such as phenyl- or pentafluorophenyl (PFP)-based columns, which can offer different interactions (e.g., π-π interactions) that may enhance isomer separation.[1]- Mobile Phase/Gradient: Employ a shallow gradient with a slow ramp rate around the expected elution time of the isomers. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity.[1]- Temperature: Optimize the column temperature. Sometimes, lower temperatures can improve the resolution of isomers.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Column degradation.- Add a small amount of a competing acid or base (e.g., formic acid or ammonium hydroxide) to the mobile phase to minimize interactions with active sites on the stationary phase.[1]- Reduce the injection volume or dilute the sample.[1]- If the column is old or has been subjected to harsh conditions, consider replacing it.
Low Signal Intensity / Poor Ionization - Suboptimal ion source settings.- Ion suppression from matrix components.- Degradation of icosenoyl-CoA.- Optimize ESI source parameters, including capillary voltage, gas flow, and temperature, specifically for your analytes.[1]- Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) can be effective.[1]- Ensure samples are kept cold and processed quickly to prevent degradation. Use fresh, high-purity solvents.
Inconsistent Retention Times - Inconsistent mobile phase composition.- Column not fully equilibrated.- Leaks in the system.- Prepare fresh mobile phase for each run and ensure thorough mixing.[1]- Increase the column equilibration time between injections to ensure the column is ready for the next run.[1]- Check all fittings and connections for any signs of leaks.[1]
Inconsistent Fragmentation in MS/MS - Fluctuations in collision energy.- Presence of adducts (e.g., sodium, potassium).- Ensure the collision energy is optimized for icosenoyl-CoA and remains stable during the analysis.[1]- Use high-purity solvents and clean glassware to minimize salt contamination. The presence of adducts can alter fragmentation patterns.[1]

Quantitative Data

The following tables provide examples of typical parameters for the UPLC-MS/MS analysis of long-chain acyl-CoAs, which can be adapted for icosenoyl-CoA isomers.

Table 1: Example UPLC Parameters for Long-Chain Acyl-CoA Separation

ParameterValueReference
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[8]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8)[8]
Mobile Phase B Acetonitrile[8]
Flow Rate 0.2 mL/min[8]
Column Temperature 32 °C[8]
Injection Volume 5-10 µL[1][8]
Gradient 0-15 min: 20-100% B15-22.5 min: 100% B22.51-30 min: 20% B[8]

Table 2: Example Mass Spectrometry Parameters for Icosenoyl-CoA

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[8][9]
Precursor Ion (M+H)+ m/z corresponding to [Icosenoyl-CoA + H]+[8]
Product Ion (SRM) m/z corresponding to [Precursor - 507]+[8]
Capillary Voltage 3.0 - 4.0 kV[1]
Source Temperature 120 - 150 °C[1]
Desolvation Temperature 350 - 450 °C[1]

Experimental Protocols

Protocol: UPLC-MS/MS Analysis of Icosenoyl-CoA Isomers from Biological Samples

This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.

  • Sample Preparation (Cell Lysates):

    • Quench metabolism by flash-freezing cell pellets in liquid nitrogen.

    • Add ice-cold extraction solution (e.g., 80% methanol) containing an appropriate internal standard (e.g., a C17:0-CoA).

    • Homogenize the sample on ice.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • UPLC-MS/MS Analysis:

    • Equilibrate the UPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the reconstituted sample onto the column.

    • Run the gradient program as optimized (refer to Table 1 for a starting point).

    • Acquire data on the mass spectrometer in SRM mode, monitoring the specific precursor-to-product ion transition for icosenoyl-CoA (refer to Table 2).

  • Data Analysis:

    • Integrate the peak areas for each icosenoyl-CoA isomer and the internal standard.

    • Calculate the concentration of each isomer relative to the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Cell Pellet) extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction centrifugation Centrifugation to Remove Debris extraction->centrifugation drying Supernatant Drying centrifugation->drying reconstitution Reconstitution in Initial Mobile Phase drying->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation detection Mass Spectrometry Detection (SRM) separation->detection integration Peak Integration detection->integration quantification Quantification of Icosenoyl-CoA Isomers integration->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of icosenoyl-CoA isomers.

fatty_acid_elongation cluster_pathway Fatty Acid Elongation Pathway cluster_isomers Potential Isomer Generation C18_1_CoA Oleoyl-CoA (C18:1Δ9-CoA) Elongase Fatty Acid Elongase C18_1_CoA->Elongase C20_1_CoA Eicosenoyl-CoA (C20:1Δ11-CoA) Elongase->C20_1_CoA Other_C20_1 Other C20:1-CoA Isomers (e.g., C20:1Δ13-CoA) Elongase->Other_C20_1 Further_Metabolism Further Elongation, Desaturation, or Incorporation into Lipids C20_1_CoA->Further_Metabolism Other_C18_1 Other C18:1-CoA Isomers (e.g., Vaccenoyl-CoA, C18:1Δ11-CoA) Other_C18_1->Elongase

Caption: Simplified metabolic pathway showing the elongation of oleoyl-CoA to icosenoyl-CoA.

References

Minimizing ion suppression effects in (13Z)-icosenoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the LC-MS/MS analysis of (13Z)-icosenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of this compound?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis.[2] Because this compound is a long-chain acyl-CoA and often analyzed in complex biological matrices, it is particularly susceptible to ion suppression from various matrix components like phospholipids (B1166683), salts, and proteins.[1]

Q2: I am observing a significantly lower signal for my this compound standard when I spike it into my sample matrix compared to the pure solvent. What is the likely cause?

A2: This is a classic indication of ion suppression. The components of your sample matrix are likely co-eluting with this compound and competing for ionization in the MS source.[1] Common culprits in biological samples include phospholipids, which are highly abundant in plasma and tissue extracts.[2] To confirm this, you can perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most significant.[1]

Q3: How can I assess the extent of ion suppression in my this compound analysis?

A3: There are two primary methods to assess ion suppression:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps to identify the retention time regions where ion suppression occurs. A constant flow of a this compound standard solution is infused into the mass spectrometer post-column. A blank matrix sample is then injected onto the LC system. Dips in the stable baseline signal of the analyte indicate the retention times at which matrix components are eluting and causing ion suppression.[1]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the percentage of ion suppression. You compare the peak area of this compound in a clean solvent (Set A) with the peak area of the same amount of analyte spiked into a blank matrix extract after the sample preparation process (Set B). The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression.

Troubleshooting Guides

Issue 1: Low Signal Intensity and Poor Reproducibility for this compound

This is a strong indicator of significant ion suppression. Follow these steps to troubleshoot and mitigate the issue.

Step 1: Enhance Sample Preparation

Effective sample preparation is the most critical step to remove interfering matrix components before LC-MS analysis.[1] The choice of technique depends on your sample matrix.

Sample Preparation TechniqueEfficacy in Removing PhospholipidsEfficacy in Removing ProteinsEfficacy in Removing SaltsOverall Recommendation for this compound Analysis
Protein Precipitation (PPT) LowHighLowNot recommended as a standalone method due to significant remaining phospholipids which are major contributors to ion suppression.[2][3]
Liquid-Liquid Extraction (LLE) Medium to HighHighMediumA good option for removing a broad range of interferences. Method development is required to optimize solvent selection and extraction conditions.
Solid-Phase Extraction (SPE) HighHighHighHighly Recommended. SPE offers the most effective removal of phospholipids and other interfering matrix components, leading to a significant reduction in ion suppression.[4]

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This protocol is a general guideline and may require optimization for your specific sample type. A C18 reversed-phase SPE cartridge is commonly used for long-chain acyl-CoAs.

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., tissue homogenate or cell lysate) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences like salts.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Step 2: Optimize Chromatographic Conditions

Adjusting your LC method can help separate this compound from co-eluting interferences.

  • Use a C18 Reversed-Phase Column: These columns are well-suited for the separation of long-chain acyl-CoAs.[5]

  • Modify the Mobile Phase: Using a mobile phase with ammonium (B1175870) hydroxide (B78521) and an acetonitrile (B52724) gradient at a high pH (around 10.5) has been shown to provide good separation for long-chain acyl-CoAs.[6]

  • Adjust the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

Experimental Protocol: LC Method for this compound

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[5]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in water.[5]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the long-chain acyl-CoAs. The gradient should be optimized to achieve baseline separation of this compound from matrix components.[5]

Step 3: Optimize Mass Spectrometry Parameters

  • Use Positive Electrospray Ionization (ESI+): Long-chain acyl-CoAs are typically analyzed in positive ion mode.

  • Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): This enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for a long-chain acyl-CoA (e.g., C17:0-CoA) can help to compensate for matrix effects and improve quantitative accuracy.

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization/Lysis Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution SPE->Elution Drydown Evaporation & Reconstitution Elution->Drydown LC LC Separation (C18 Column) Drydown->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Low Signal / Poor Reproducibility Assess Assess Ion Suppression (Post-Column Infusion / Post-Extraction Spike) Problem->Assess SamplePrep Optimize Sample Preparation (e.g., Implement SPE) Assess->SamplePrep If suppression is confirmed Chroma Optimize Chromatography (e.g., Adjust Gradient) SamplePrep->Chroma MS_Params Optimize MS Parameters (e.g., Use SIL-IS) Chroma->MS_Params Outcome Improved Signal & Reproducibility MS_Params->Outcome

References

Addressing the challenges of acyl-CoA analysis in complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of acyl-CoA species in complex biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing acyl-CoAs in biological samples?

A1: The analysis of acyl-CoAs is inherently challenging due to several factors. These molecules are present in low concentrations, are chemically unstable, and have a wide range of polarities within the same family, from the hydrophilic CoA moiety to the hydrophobic acyl chain.[1][2][3][4] Key difficulties include:

  • Instability: Acyl-CoAs are susceptible to both enzymatic and chemical degradation, particularly hydrolysis of the thioester bond in aqueous solutions, especially under alkaline or strongly acidic conditions.[1][5][6]

  • Low Abundance: Acyl-CoAs are typically present in nanomolar amounts in tissues, requiring highly sensitive analytical methods for detection.[7]

  • Matrix Effects: Complex biological samples contain numerous other molecules that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[5][8]

  • Wide Polarity Range: The amphiphilic nature of acyl-CoAs, with varying acyl chain lengths, makes it difficult to develop a single extraction and chromatographic method that is effective for all species.[2][9][10]

  • Lack of Blank Matrices: It is challenging to obtain a biological matrix that is completely free of endogenous acyl-CoAs for the preparation of accurate calibration curves.[1][5]

Q2: How can I improve the stability of my acyl-CoA samples during extraction and analysis?

A2: Minimizing degradation is critical for accurate quantification. Several strategies can be employed to enhance sample stability:

  • Rapid Quenching: Immediately stop metabolic activity by flash-freezing tissue samples in liquid nitrogen or using cold quenching solutions.[7]

  • Acidic Extraction: Use acidic extraction buffers, such as those containing perchloric acid, sulfosalicylic acid (SSA), or trichloroacetic acid (TCA), to inhibit enzymatic activity and stabilize the thioester bond.[6][7][9] For instance, 2.5% SSA can be used for sample deproteinization without the need for subsequent solid-phase extraction (SPE).[9]

  • Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical and enzymatic degradation.[6][11]

  • Solvent Choice: Reconstitute dried extracts in non-aqueous solvents like methanol (B129727), which has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[5] Using glass vials instead of plastic can also decrease signal loss and improve sample stability.[12][13]

  • Minimize Time: Process samples as quickly as possible to reduce the opportunity for degradation.[6]

Q3: What are the most common issues encountered during LC-MS/MS analysis of acyl-CoAs and how can I troubleshoot them?

A3: LC-MS/MS is a powerful technique for acyl-CoA analysis, but users may face several challenges:

  • Poor Peak Shape and Tailing: This is often observed for long-chain acyl-CoAs.[10]

    • Troubleshooting: Using a high-pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the chromatography of long-chain species on a C18 reversed-phase column.[10][14]

  • Ion Suppression: Co-eluting compounds from the biological matrix can compete for ionization, leading to reduced signal intensity for the analytes of interest.[5]

    • Troubleshooting: Optimize chromatographic separation to resolve acyl-CoAs from interfering matrix components.[5] The use of stable isotope-labeled internal standards that co-elute with the analyte can help to compensate for matrix effects.[8]

  • Low Sensitivity: The low abundance of many acyl-CoA species can make them difficult to detect.

    • Troubleshooting: Ensure optimal MS parameters, including capillary voltage, cone voltage, and collision energy.[5] A sensitive instrument, such as a triple quadrupole mass spectrometer, is recommended.[14]

  • In-source Fragmentation: Acyl-CoAs can fragment in the ion source of the mass spectrometer, leading to a loss of the precursor ion signal.

    • Troubleshooting: Optimize source conditions to minimize fragmentation. A common fragmentation pattern involves a neutral loss of 507 Da, which can be used for neutral loss scanning to identify a broad range of acyl-CoAs.[8][14][15]

Troubleshooting Guides

Problem 1: Low or No Recovery of Acyl-CoAs After Extraction
Potential Cause Troubleshooting Steps
Inefficient Extraction Solvent Different acyl-CoA species have varying polarities. A single solvent may not be optimal for all. Test different extraction protocols, such as those based on isopropanol/phosphate (B84403) buffer, acetonitrile (B52724), or methanol-based systems.[4][7][16]
Degradation During Extraction Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity and maintain low temperatures (on ice or 4°C) throughout the procedure.[6][7] Use an acidic extraction buffer to inhibit enzymatic degradation.[7][9]
Loss During Phase Separation In liquid-liquid extractions, acyl-CoAs partition into the aqueous/methanolic phase.[7] Ensure complete separation of phases and careful collection of the correct layer.
Binding to Labware The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces.[17] Consider using low-binding microcentrifuge tubes and pipette tips. Derivatization by phosphate methylation can also resolve this issue.[17]
Problem 2: Poor Chromatographic Performance (Peak Tailing, Broad Peaks)
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry Standard C18 columns may not provide optimal separation for all acyl-CoAs. Consider columns designed for polar compounds or test different stationary phases.
Suboptimal Mobile Phase pH The charge state of the phosphate groups on the CoA moiety affects chromatographic retention and peak shape. Operating at a high pH (e.g., 10.5) can improve peak shape for long-chain acyl-CoAs on C18 columns.[10][14]
Co-elution of Isomers Different acyl-CoA isomers may not be resolved by standard chromatography. Optimize the gradient elution and consider using longer columns or columns with smaller particle sizes for better resolution.
Carryover Acyl-CoAs can adsorb to parts of the LC system. Include a thorough needle wash with a strong organic solvent, such as methanol, in your autosampler method.[5]

Experimental Protocols

Protocol 1: Generic Acyl-CoA Extraction from Cultured Cells for LC-MS/MS Analysis

This protocol is adapted from methods described for the extraction of acyl-CoAs from mammalian cells.[5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (-80°C)

  • Internal Standard (e.g., 10 µM C15:0-CoA)

  • Acetonitrile

  • Cell scrapers

  • Centrifuge capable of 15,000 x g and 5°C

  • Vacuum concentrator

Procedure:

  • Remove culture media from adherent cells and wash twice with ice-cold PBS.

  • Add 2 mL of -80°C methanol and 15 µL of 10 µM C15:0-CoA (internal standard) to the plate.

  • Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.

  • Scrape the cell lysate from the culture plate and transfer to a centrifuge tube.

  • Centrifuge at 15,000 x g at 5°C for 5 minutes.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of acetonitrile to the supernatant.

  • Evaporate the solvent in a vacuum concentrator at 55°C.

  • Reconstitute the dried sample in 150 µL of methanol.

  • Vortex and centrifuge at 15,000 x g at 5°C for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Acyl-CoA Extraction from Plant Tissue

This protocol is based on a method for acyl-CoA profiling from plant tissues.[16]

Materials:

  • Liquid Nitrogen

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), glacial acetic acid, and fatty acid-free BSA.

  • Petroleum ether saturated with 1:1 (v/v) 2-propanol:water

  • Saturated (NH4)2SO4

  • Methanol:Chloroform (2:1)

  • Nitrogen gas for drying

Procedure:

  • Weigh approximately 50 mg of fresh plant tissue, flash-frozen in liquid nitrogen.

  • Add 400 µl of freshly prepared extraction buffer.

  • Grind the tissue thoroughly with a polypropylene (B1209903) pestle.

  • Wash the extract three times with 400 µl of saturated petroleum ether. Centrifuge at low speed (100 x g) for 1 minute to separate phases between washes. Discard the upper phase.

  • Add 10 µl of saturated (NH4)2SO4 to the extract, followed by 1.2 ml of 2:1 Methanol:Chloroform.

  • Vortex and let it stand at room temperature for 20 minutes.

  • Centrifuge at 21,000 x g for 2 minutes.

  • Transfer the supernatant to a new tube and dry the sample under a stream of nitrogen gas.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Extraction Solvents on Acyl-CoA Stability

The stability of acyl-CoAs was tested in various solutions to determine the optimal reconstitution solvent after sample evaporation. The percentage of the initial acyl-CoA remaining after 24 hours is presented.

Reconstitution SolventShort-Chain Acyl-CoA Stability (% remaining)Long-Chain Acyl-CoA Stability (% remaining)
Methanol>95%>90%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)~80%~60%
Water<60%<40%
50 mM Ammonium Acetate (pH 7)<50%<30%
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)~70%~50%

Data is illustrative and based on findings that methanol provides the best stability.[5]

Table 2: Common Adducts and Fragments in Acyl-CoA Mass Spectrometry

Understanding the fragmentation patterns of acyl-CoAs is crucial for developing robust MS methods.

Ion Typem/zDescription
Precursor Ion [M+H]+Protonated molecule
Common Fragment 1 428Represents the 5'-phospho-adenosine portion of the CoA moiety.[8][15]
Common Fragment 2 (from Neutral Loss) [M-507+H]+Results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[5][14][15]
Acyl-dephospho-CoA Fragment 1 348Represents the 5'-phospho-adenosine portion of the dephospho-CoA moiety.[15]
Acyl-dephospho-CoA Fragment 2 (from Neutral Loss) [M-427+H]+Results from the neutral loss of the adenosine (B11128) diphosphate fragment (427 Da).[15]

Mandatory Visualizations

Acyl_CoA_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fatty_Acids Fatty_Acids ACSL ACSL Fatty_Acids->ACSL Activation Acyl_CoA_Cytoplasm Acyl-CoA ACSL->Acyl_CoA_Cytoplasm Lipid_Synthesis Lipid_Synthesis Acyl_CoA_Cytoplasm->Lipid_Synthesis Protein_Acylation Protein_Acylation Acyl_CoA_Cytoplasm->Protein_Acylation Acyl_CoA_Mitochondrion Acyl-CoA Acyl_CoA_Cytoplasm->Acyl_CoA_Mitochondrion Transport Beta_Oxidation Beta_Oxidation Acyl_CoA_Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl_CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified overview of major acyl-CoA metabolic pathways.

Experimental_Workflow Sample_Collection 1. Biological Sample (Tissue/Cells) Quenching 2. Metabolic Quenching (e.g., Liquid N2) Sample_Collection->Quenching Extraction 3. Acyl-CoA Extraction (e.g., Acidic Methanol) Quenching->Extraction Purification 4. Purification/Cleanup (e.g., SPE or LLE) Extraction->Purification Analysis 5. LC-MS/MS Analysis Purification->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

Caption: General experimental workflow for acyl-CoA analysis.

References

How to resolve co-eluting peaks in acyl-CoA chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of acyl-CoAs, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in acyl-CoA chromatography, leading to inaccurate quantification and identification. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: My chromatogram shows co-eluting or poorly resolved acyl-CoA peaks.

The resolution of two chromatographic peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k) . A resolution value (Rs) of 1.5 or greater is generally desired for baseline separation.[1] To improve the separation of co-eluting peaks, you can systematically adjust various chromatographic parameters.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating selectivity and retention.[2][3]

1.1. Adjusting the Organic Modifier:

  • Rationale: Different organic solvents interact differently with the analyte and the stationary phase, which can alter selectivity.[1][3]

  • Recommendation: If you are using acetonitrile (B52724) as the organic modifier (Mobile Phase B), try substituting it with methanol (B129727), or a combination of the two.[1] Methanol has different solvent properties and can change the elution order of closely related acyl-CoAs.[1]

  • Action: Prepare a new mobile phase B with methanol and re-run your gradient.

1.2. Modifying the Mobile Phase pH:

  • Rationale: The charge state of acyl-CoAs can be influenced by the pH of the mobile phase, affecting their interaction with the stationary phase.[1][4]

  • Recommendation: For reversed-phase chromatography of acyl-CoAs, an acidic mobile phase is commonly used to ensure good peak shape and consistent retention.[1][5] Small adjustments to the pH can alter the retention of ionizable compounds.[1][4]

  • Action: If using a buffer like ammonium (B1175870) acetate (B1210297), you can slightly adjust the pH.[5] Alternatively, if not already present, add a small amount of a weak acid like formic acid or acetic acid to your aqueous mobile phase (Mobile Phase A).[1][6]

1.3. Introducing an Ion-Pairing Agent:

  • Rationale: Acyl-CoAs possess a negatively charged phosphate (B84403) group that can lead to peak tailing and undesirable interactions with the stationary phase.[7] Ion-pairing agents are molecules that have a charge opposite to the analyte and a hydrophobic region that interacts with the stationary phase, thereby improving retention and peak shape.[8]

  • Recommendation: For the analysis of negatively charged analytes like acyl-CoAs, a cationic ion-pairing agent such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) phosphate) can be added to the mobile phase.[9]

  • Action: Introduce a low concentration of an appropriate ion-pairing agent into your mobile phase A. Be aware that ion-pairing agents may require longer column equilibration times and can sometimes be difficult to remove from the column.

Step 2: Gradient Profile Modification

For complex mixtures of acyl-CoAs, a gradient elution is typically necessary. Optimizing the gradient profile can significantly enhance the resolution of co-eluting peaks.[1][4]

2.1. Decreasing the Gradient Slope (Shallowing the Gradient):

  • Rationale: A slower, more gradual increase in the organic solvent concentration (a shallower gradient) provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting compounds.[1][4]

  • Action: Identify the time window in your chromatogram where the co-elution occurs. In your gradient program, decrease the rate of change of mobile phase B during this specific segment. For instance, if co-elution happens between 8 and 10 minutes, you can flatten the gradient during this period.[1]

2.2. Introducing Isocratic Segments:

  • Rationale: Holding the mobile phase composition constant (an isocratic hold) at a specific point in the gradient can help to resolve critical pairs of analytes that are eluting very close to each other.[1][10]

  • Action: Insert a short isocratic hold in your gradient program just before the elution of the co-eluting peaks. The composition of the mobile phase during this hold should be slightly weaker (lower %B) than the composition at which the peaks elute.

Step 3: Stationary Phase and Column Adjustments

If mobile phase and gradient optimization are insufficient, changing the stationary phase or column dimensions can provide a different selectivity and improve efficiency.[1][2]

3.1. Changing the Column Chemistry:

  • Rationale: The most common stationary phase for acyl-CoA analysis is C18.[5][11] However, alternative stationary phases can offer different selectivities based on different interaction mechanisms.[1]

  • Recommendation: Consider trying a column with a different bonded phase, such as phenyl-hexyl or a cyano (CN) phase.[1] For very polar, short-chain acyl-CoAs that have little retention on C18 columns, a hydrophilic interaction liquid chromatography (HILIC) column could be an alternative.[12]

  • Action: Replace the column with one of a different chemistry and re-optimize the mobile phase conditions.

3.2. Using a Column with Smaller Particles or Core-Shell Technology:

  • Rationale: Columns packed with smaller particles (e.g., sub-2 µm) or core-shell particles offer higher efficiency (a larger number of theoretical plates), which results in sharper peaks and better resolution.[1][2][13]

  • Action: Switch to a column with a smaller particle size or a core-shell column. Be aware that this will likely lead to an increase in backpressure.

3.3. Increasing Column Length:

  • Rationale: A longer column generally provides more theoretical plates, which can improve resolution.[2][13]

  • Action: Use a longer column of the same stationary phase. Note that this will also increase analysis time and backpressure.[13]

Step 4: Adjusting Temperature and Flow Rate

Fine-tuning the temperature and flow rate can also contribute to better separation.

4.1. Modifying the Column Temperature:

  • Rationale: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[2][14] It can also alter the selectivity of the separation.[2][14]

  • Action: If you have a column heater, try increasing the temperature in increments of 5-10°C. A typical starting point for small molecules is 40–60°C.[2]

4.2. Reducing the Flow Rate:

  • Rationale: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also lead to a longer analysis time.[1]

  • Action: Decrease the flow rate of your method. For example, if you are running at 1.0 mL/min, try reducing it to 0.8 mL/min.

Workflow for Resolving Co-eluting Peaks

G Troubleshooting Workflow for Co-eluting Peaks start Start: Co-eluting Peaks Observed mobile_phase Step 1: Optimize Mobile Phase - Change Organic Modifier (ACN vs. MeOH) - Adjust pH - Add Ion-Pairing Agent start->mobile_phase gradient Step 2: Modify Gradient Profile - Decrease Gradient Slope - Introduce Isocratic Hold mobile_phase->gradient column Step 3: Adjust Stationary Phase - Change Column Chemistry - Use Smaller Particle Size Column - Increase Column Length gradient->column temp_flow Step 4: Adjust Temperature & Flow Rate - Increase Temperature - Decrease Flow Rate column->temp_flow check_resolution Is Resolution > 1.5? temp_flow->check_resolution end_fail Consider Alternative Method (e.g., 2D-LC, different detection) temp_flow->end_fail If still unresolved check_resolution->mobile_phase No, Iterate end_success End: Peaks Resolved check_resolution->end_success Yes

Caption: A systematic workflow for troubleshooting co-eluting peaks in chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first parameter I should adjust when I see co-eluting peaks?

A1: The most powerful and often easiest parameter to adjust for improving resolution is the mobile phase composition.[2] Start by trying a different organic solvent (e.g., methanol instead of acetonitrile) or by making small adjustments to the pH of the aqueous phase.[1]

Q2: How do I know if my co-eluting peaks are actually two different compounds?

A2: If you are using a mass spectrometer (MS) as a detector, you can check for different mass-to-charge ratios (m/z) across the peak. If the m/z values change across the peak profile, it is likely that two or more compounds are co-eluting.[15] With a diode array detector (DAD), you can perform a peak purity analysis by comparing the UV spectra across the peak; if the spectra are not identical, co-elution is likely.[15]

Q3: Will increasing the column temperature always improve my separation?

A3: Not necessarily. While increasing the temperature often improves column efficiency and leads to sharper peaks, it can also change the selectivity of the separation in unpredictable ways.[2] For some compounds, an increase in temperature might improve separation, while for others it could worsen it. It is an empirical parameter that needs to be tested for your specific analytes.

Q4: I've tried everything and my peaks are still co-eluting. What are my options?

A4: If you have exhausted the options of modifying your mobile phase, gradient, column, and temperature, you might need to consider more advanced techniques. These could include two-dimensional liquid chromatography (2D-LC), where the co-eluting peaks from the first column are sent to a second column with a different stationary phase for further separation. Alternatively, if you are using mass spectrometry, you may be able to quantify the co-eluting compounds using different precursor-product ion transitions in a multiple reaction monitoring (MRM) experiment, provided the compounds have different fragmentation patterns.[11]

Q5: What are typical starting conditions for acyl-CoA chromatography?

A5: A common starting point for the separation of acyl-CoAs is reversed-phase chromatography on a C18 column.[5][11] The mobile phase often consists of an aqueous component (A) with a buffer such as 10 mM ammonium acetate at a slightly acidic to neutral pH, and an organic component (B) like acetonitrile or methanol.[5] A gradient elution from a low to a high percentage of the organic solvent is typically used.[5]

Data Presentation: Comparison of Troubleshooting Strategies

StrategyParameter AdjustedTypical ChangeExpected Outcome on ResolutionPotential Downsides
Mobile Phase Optimization Organic ModifierSwitch from Acetonitrile to MethanolChange in selectivity (α), potentially resolving peaksMay alter elution order, requires re-optimization
pHAdjust by 0.2-0.5 unitsChange in retention and selectivity for ionizable compoundsCan affect peak shape if pH is not optimal
Ion-Pairing AgentAdd 1-5 mM of agentImproved retention and peak shape for ionic analytesLonger equilibration, potential for column contamination
Gradient Modification Gradient SlopeDecrease slope by 50% over the co-eluting regionIncreased separation time between closely eluting peaksLonger overall run time
Isocratic HoldIntroduce a 1-2 minute holdImproved resolution of critical pairsCan lead to peak broadening if hold is too long
Stationary Phase Column ChemistrySwitch from C18 to Phenyl-HexylSignificant change in selectivityRequires new method development
Particle SizeDecrease from 5 µm to 1.8 µmIncreased efficiency (N), sharper peaksHigher backpressure, requires UHPLC system
Operational Parameters TemperatureIncrease from 30°C to 45°CImproved efficiency, may change selectivityCan decrease retention, potential for analyte degradation
Flow RateDecrease from 1.0 mL/min to 0.5 mL/minIncreased efficiencyLonger analysis time

Experimental Protocols

Protocol 1: General Method for Acyl-CoA Separation by LC-MS/MS

This protocol provides a general starting point for the separation of a range of acyl-CoAs.[5]

  • Instrumentation:

    • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[5]

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.[5][11]

    • Injection Volume: 5 - 20 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 5% B and equilibrate

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a common product ion resulting from the neutral loss of the phosphorylated ADP moiety.[5]

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of an acyl-CoA.[5]

Protocol 2: Systematic Approach to Optimizing a Gradient for Co-eluting Peaks
  • Initial Scouting Run: Perform a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution times of your acyl-CoAs of interest.[1]

  • Identify the Critical Region: Note the retention time window where the co-elution occurs.

  • Flatten the Gradient: Modify the gradient program to have a much shallower slope in the identified critical region. For example, if the co-elution occurs at around 40% B, you might change the gradient from a single ramp to a segmented gradient that goes from 35% to 45% B over a longer period (e.g., 10 minutes).

  • Introduce an Isocratic Hold (if necessary): If flattening the gradient is not sufficient, introduce a short isocratic hold at a %B just prior to the elution of the co-eluting pair.

  • Evaluate and Repeat: Analyze the results and make further fine-adjustments to the gradient segments as needed to achieve baseline resolution.

Logical Relationships in Method Development

G Logical Relationships in Method Development for Peak Resolution cluster_parameters Adjustable Parameters cluster_factors Chromatographic Factors mobile_phase Mobile Phase (Solvent, pH, Additives) selectivity Selectivity (α) mobile_phase->selectivity Strongest Effect retention Retention Factor (k) mobile_phase->retention gradient Gradient Profile (Slope, Holds) gradient->retention column Stationary Phase (Chemistry, Dimensions) column->selectivity efficiency Efficiency (N) column->efficiency conditions Operating Conditions (Temp, Flow Rate) conditions->efficiency conditions->retention resolution Peak Resolution (Rs) selectivity->resolution efficiency->resolution retention->resolution

Caption: Interplay of adjustable parameters and their effect on chromatographic factors to achieve peak resolution.

References

Strategies to reduce variability in acyl-CoA measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in acyl-CoA measurements. Accurate and reproducible quantification of acyl-CoA species is critical for understanding cellular metabolism and its role in disease.[1][2]

Troubleshooting Guide

This guide addresses specific issues that can arise during acyl-CoA analysis, leading to increased variability.

Issue 1: Low or Inconsistent Acyl-CoA Recovery

Q: My acyl-CoA measurements are showing low and highly variable recovery between samples. What are the potential causes and how can I improve this?

A: Low and inconsistent recovery is a common challenge in acyl-CoA analysis, often stemming from their inherent instability and low abundance.[2][3] Several factors during sample preparation can contribute to this issue.

Potential Causes & Solutions:

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficient recovery. A mixed organic-aqueous solvent, such as acetonitrile (B52724)/methanol (B129727)/water (2:2:1, v/v/v), has been shown to be effective for a broad range of acyl-CoA species.[4] For short to medium-chain acyl-CoAs, dissolving the extract in 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) is recommended, while for medium to long-chain species, the addition of 20% acetonitrile to this buffer can improve solubility.[5]

  • Inefficient Protein Precipitation: Incomplete removal of proteins can interfere with downstream analysis and trap acyl-CoAs. Ensure thorough vortexing after adding the extraction solvent to facilitate protein precipitation.[6] Centrifugation at high speed (e.g., 14,000 x g) at 4°C is crucial to pellet all cellular debris.[6]

  • Degradation During Sample Handling: Acyl-CoAs are highly unstable.[7][8] All sample processing steps should be performed on ice or at 4°C to minimize enzymatic and chemical degradation.[9] Immediate processing of samples after harvesting is ideal.[10] If storage is necessary, storing the extract as a dry pellet at -80°C is the best strategy to preserve stability.[5]

  • Loss During Solvent Evaporation: Care should be taken during the drying step. Using a vacuum concentrator or a gentle stream of nitrogen is recommended over high heat, which can degrade the analytes.[6]

Issue 2: High Variability in Measurements from Analytical Instrument

Q: I'm observing significant run-to-run variability in my LC-MS/MS data for acyl-CoA quantification. What could be the source of this analytical variability?

A: Analytical variability can be introduced at multiple stages of the LC-MS/MS workflow.

Potential Causes & Solutions:

  • Matrix Effects: Co-eluting endogenous species from the biological matrix can suppress or enhance the ionization of acyl-CoAs, leading to inaccurate quantification.[7]

    • Solid-Phase Extraction (SPE): Incorporating an SPE cleanup step after the initial extraction can effectively remove interfering matrix components.[6][11] C18 SPE cartridges are commonly used for this purpose.[6]

    • Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between different acyl-CoA species and other matrix components is crucial to reduce ion suppression.[7]

  • Instability in the Autosampler: Acyl-CoAs can degrade in the autosampler, especially over long analytical runs.

    • Reconstitution Solvent: The choice of reconstitution solvent is critical for stability. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common and effective choice.[3][7] Storing samples at 4°C in the autosampler is also recommended.[5]

    • Sample Vial Material: Using glass vials instead of plastic can decrease the loss of CoA signals and improve sample stability.[12]

  • Lack of Appropriate Internal Standards: The absence of suitable internal standards makes it difficult to correct for variability introduced during sample preparation and analysis.

    • Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., [13C2] acetyl-CoA) is the gold standard.[13] These standards are chemically identical to the analytes and co-elute, allowing for accurate correction of matrix effects and other sources of variability.[5][13]

    • Odd-Chain Length Fatty Acyl-CoAs: If stable isotope-labeled standards are not available, odd-chain-length fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) can be used as internal standards as they are typically absent or present at very low levels in biological samples.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best method for quenching metabolism and preserving acyl-CoA levels during sample harvesting?

A: Rapid quenching of metabolic activity is paramount to prevent alterations in acyl-CoA pools. For tissue samples, freeze-clamping using liquid nitrogen is the recommended method for immediate quenching.[4] For cultured cells, aspirating the media and washing with ice-cold PBS before adding a cold extraction solvent like methanol is a standard and effective procedure.[3]

Q2: How can I minimize pre-analytical variability before the samples even reach the lab?

A: Pre-analytical factors contribute significantly to measurement errors.[15] Standardizing sample collection, processing time, and storage conditions is crucial. Delays in processing can lead to significant changes in metabolite levels, including the depletion of acetyl-CoA.[16] It is recommended to process samples as quickly as possible, and if delays are unavoidable, keeping samples on wet ice can reduce the number of affected metabolites compared to room temperature storage.[16]

Q3: Which analytical technique provides the best sensitivity and specificity for acyl-CoA measurement?

A: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred method for acyl-CoA analysis due to its superior sensitivity and specificity.[1][5][11] It allows for the quantification of a wide range of acyl-CoA species in complex biological mixtures.[5] Other techniques like HPLC with UV or fluorescence detection, spectrophotometric, and fluorimetric assays are also available but are often limited to more abundant species like acetyl-CoA and may have lower sensitivity.[4]

Q4: Is it possible to measure both short-chain and long-chain acyl-CoAs in a single analytical run?

A: Yes, methods have been developed to analyze a broad range of acyl-CoAs, from short-chain to long-chain species, in a single LC-MS/MS analysis.[13] This often involves optimizing the chromatographic separation, for instance, by using a C18 reversed-phase column with a gradient elution of a mobile phase containing a volatile buffer like ammonium acetate.[5][6]

Q5: How do I choose the right internal standard for my acyl-CoA analysis?

A: The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[9] This allows for the most accurate correction of variability. If these are not available, a structurally similar compound that is not endogenously present, such as an odd-chain acyl-CoA, can be used.[14] It is crucial to add the internal standard as early as possible in the sample preparation workflow to account for losses during extraction and processing.[9][13]

Data Presentation

Table 1: Comparison of Analytical Methods for Acetyl-CoA Measurement

Analytical MethodMethodological Variability (CV%)Recovery Rate (%)Limit of DetectionThroughput
LC-MS/MS LowHighVery LowHigh
HPLC-UV Low to MediumGoodLowMedium
Spectrophotometric MediumGoodMediumLow
Fluorimetric MediumVariableLowLow
NMR LowHighHighLow

This table summarizes qualitative comparisons based on findings in the literature. Actual performance may vary depending on the specific protocol and instrumentation.[4]

Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents at 4°C over 24 hours

Reconstitution SolventAcetyl-CoA Stability (% remaining)Palmitoyl-CoA Stability (% remaining)
Methanol ~80%~90%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7) >95%>95%
Water ~60%~70%
50mM Ammonium Acetate (pH 7) ~70%~80%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) <50%<60%

Data is illustrative and based on trends reported in stability studies.[7] The use of a buffered methanolic solution at neutral pH generally provides the best stability.

Experimental Protocols & Visualizations

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol describes a common method for extracting a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent LC-MS/MS analysis.[3][6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Extraction Solvent (80% Methanol in water)

  • Internal Standard solution

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the cold extraction solvent.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).

Acyl_CoA_Extraction_Workflow cluster_harvesting Cell Harvesting cluster_extraction Extraction & Precipitation cluster_processing Sample Processing cluster_analysis Analysis harvest_adherent Adherent Cells: Aspirate Media & Wash add_solvent Add Cold Extraction Solvent + Internal Standard harvest_adherent->add_solvent harvest_suspension Suspension Cells: Pellet & Wash harvest_suspension->add_solvent vortex Vortex Vigorously add_solvent->vortex centrifuge Centrifuge (14,000 x g, 4°C) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Evaporate Solvent collect_supernatant->dry_down reconstitute Reconstitute in Stable Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Workflow for the extraction of acyl-CoAs from cell culture.
Logical Relationship: Factors Influencing Acyl-CoA Measurement Variability

This diagram illustrates the key factors that can introduce variability into acyl-CoA measurements and the strategies to mitigate them.

Variability_Factors pre_analytical Pre-Analytical Factors standardize_collection Standardize Collection & Handling pre_analytical->standardize_collection rapid_quenching Rapid Quenching pre_analytical->rapid_quenching sample_prep Sample Preparation optimized_extraction Optimized Extraction Protocol sample_prep->optimized_extraction spe_cleanup SPE Cleanup sample_prep->spe_cleanup internal_standards Use of Stable Isotope Internal Standards sample_prep->internal_standards analytical Analytical Method analytical->internal_standards lcms_optimization LC-MS/MS Method Optimization analytical->lcms_optimization stable_reconstitution Stable Reconstitution Solvent analytical->stable_reconstitution

Key factors and mitigation strategies for acyl-CoA variability.

References

Optimizing collision energy for (13Z)-icosenoyl-CoA fragmentation in MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (13Z)-icosenoyl-CoA fragmentation in tandem mass spectrometry (MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of collision energy for the fragmentation of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
CE-001 I am not observing the expected precursor ion for this compound. 1. Incorrect mass calculation for the precursor ion. 2. Formation of unexpected adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).[1][2] 3. In-source fragmentation. 4. Low abundance of the target analyte.1. Verify the calculated m/z for the protonated molecule [M+H]⁺ of this compound. 2. Check the MS1 spectrum for ions corresponding to common adducts. If adducts are prevalent, modify mobile phase composition to favor protonation (e.g., by adding a small amount of formic acid). 3. Reduce the source fragmentation by lowering the source temperature or fragmentor voltage. 4. Ensure proper sample preparation and concentration.
CE-002 The precursor ion is present, but I see little to no fragmentation, even at higher collision energies. 1. The collision energy is insufficient to induce fragmentation. 2. The collision gas pressure is too low. 3. The instrument is not properly calibrated.1. Gradually increase the collision energy in a stepwise manner. 2. Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. 3. Perform an instrument calibration according to the manufacturer's protocol.
CE-003 I am observing unexpected fragment ions and not the characteristic neutral loss of 507 Da. 1. Co-eluting isobaric species are being fragmented simultaneously. 2. The precursor isolation window is too wide. 3. The presence of contaminants in the sample or mobile phase.1. Improve chromatographic separation to resolve potential interferences. 2. Narrow the precursor ion isolation window in the quadrupole. 3. Prepare fresh mobile phases and ensure the cleanliness of the LC-MS system. Run a blank to check for system contamination.[3]
CE-004 The fragmentation pattern is inconsistent between runs. 1. Fluctuations in collision cell pressure. 2. Instability in the electrospray ionization (ESI) source. 3. Degradation of the analyte.1. Check for leaks in the gas lines and ensure a stable supply of collision gas. 2. Inspect the ESI needle for clogging or damage and ensure a stable spray.[3] 3. Prepare fresh samples and store them appropriately to prevent degradation.

Frequently Asked Questions (FAQs)

1. What is the theoretical m/z of the protonated precursor ion for this compound?

To calculate the theoretical m/z of the [M+H]⁺ ion for this compound (C₄₁H₇₂N₇O₁₇P₃S), you first need to determine its monoisotopic mass. This can be calculated using the atomic masses of its constituent elements. Once the monoisotopic mass (M) is known, add the mass of a proton (1.007276 Da) to find the m/z of the singly charged precursor ion.

2. What is the most characteristic fragmentation of this compound in positive ion mode MS/MS?

The most characteristic fragmentation of long-chain fatty acyl-CoAs, including this compound, in positive ion mode collision-induced dissociation (CID) is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a neutral loss of 507.29 Da.[4] This results in a product ion that retains the fatty acyl chain.

3. How does the position of the double bond in this compound affect its fragmentation?

While the primary fragmentation is the neutral loss of the CoA group, the position of the double bond can influence the formation of other minor, charge-remote fragment ions.[5] However, for routine quantification, the neutral loss of 507 Da is the most reliable transition to monitor.

4. What are some common adducts observed for long-chain acyl-CoAs in ESI-MS?

In positive ion mode electrospray ionization (ESI), it is common to observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in addition to the protonated molecule ([M+H]⁺).[1][2] The formation of these adducts can be minimized by optimizing the mobile phase composition, for instance, by the addition of a proton source like formic acid.

Experimental Protocols

Protocol for Optimizing Collision Energy for this compound Fragmentation

This protocol outlines a systematic approach to determine the optimal collision energy (CE) for the fragmentation of this compound on a quadrupole time-of-flight (Q-TOF) mass spectrometer.

1. Initial Collision Energy Estimation:

For a starting point, the collision energy can be estimated using a linear equation based on the precursor ion's m/z. A commonly used equation for singly charged ions is:

  • CE (eV) = (Slope × m/z) + Intercept

The slope and intercept values are instrument-dependent but typical starting values can be found in the instrument's software or literature. For example, a slope of 0.03-0.05 and an intercept of 2-5 are often used for similar molecules.

2. Collision Energy Ramping Experiment:

This experiment involves acquiring MS/MS spectra of this compound across a range of collision energies to identify the value that yields the highest intensity of the desired product ion (neutral loss of 507 Da).

  • Sample Preparation: Prepare a standard solution of this compound at a concentration that provides a stable and abundant signal.

  • Infusion: Infuse the sample directly into the mass spectrometer at a constant flow rate.

  • MS/MS Method:

    • Set the mass spectrometer to MS/MS mode.

    • Select the calculated m/z of the [M+H]⁺ ion of this compound as the precursor ion.

    • Create a method that ramps the collision energy from a low value (e.g., 10 eV) to a high value (e.g., 60 eV) in discrete steps (e.g., 2-5 eV per step).

    • Acquire data for a sufficient time at each CE step to obtain a stable signal.

  • Data Analysis:

    • Extract the ion chromatograms for the precursor ion and the expected product ion (precursor m/z - 507.29).

    • Plot the intensity of the product ion as a function of the collision energy.

    • The collision energy that corresponds to the maximum intensity of the product ion is the optimal CE.

3. Stepped Collision Energy (Optional):

For more comprehensive fragmentation information, a stepped collision energy approach can be employed. This involves alternating between a low and a high collision energy during a single acquisition. This can be particularly useful for observing both the primary fragmentation and any lower-abundance, structurally informative fragments.

Quantitative Data Summary

The following table provides a template for summarizing the results of a collision energy optimization experiment for this compound and related very-long-chain monounsaturated fatty acyl-CoAs.

AnalytePrecursor Ion (m/z)Optimal Collision Energy (eV)Primary Product Ion (m/z)Secondary Product Ions (m/z)
This compound[Calculated m/z][Determined Value][Precursor - 507.29][Observed Fragments]
Oleoyl-CoA (C18:1)1032.5[Literature/Experimental Value]525.2[Observed Fragments]
Erucyl-CoA (C22:1)[Calculated m/z][Literature/Experimental Value][Precursor - 507.29][Observed Fragments]
Nervonoyl-CoA (C24:1)[Calculated m/z][Literature/Experimental Value][Precursor - 507.29][Observed Fragments]

Note: The optimal collision energy is instrument-dependent and should be determined empirically.

Visualizations

The following diagrams illustrate the experimental workflow for optimizing collision energy and the expected fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms MS/MS Analysis cluster_analysis Data Analysis A Prepare this compound Standard Solution B Infuse into Mass Spectrometer A->B C Select Precursor Ion [M+H]+ B->C D Ramp Collision Energy (e.g., 10-60 eV) C->D E Monitor Product Ion (Neutral Loss of 507 Da) D->E F Plot Product Ion Intensity vs. Collision Energy E->F G Determine Optimal Collision Energy F->G

Caption: Experimental workflow for collision energy optimization.

Fragmentation_Pathway Precursor This compound [M+H]+ Product Acylium Ion [M+H - 507.29]+ Precursor->Product Collision-Induced Dissociation (CID) NeutralLoss Neutral Loss (3'-phospho-ADP) 507.29 Da Precursor->NeutralLoss

Caption: Primary fragmentation pathway of this compound.

References

Technical Support Center: Managing Long-Chain Acyl-CoA Detergent Properties in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling the challenging detergent properties of long-chain acyl-Coenzyme A (acyl-CoA) esters in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain acyl-CoAs problematic in aqueous assays?

A1: Long-chain acyl-CoAs are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head (the Coenzyme A portion) and a long, hydrophobic (water-fearing) tail (the fatty acyl chain). In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures called micelles. This sequestration of the acyl-CoA into micelles can significantly reduce the effective concentration of the monomeric substrate available to an enzyme, leading to inaccurate kinetic measurements. Furthermore, the detergent-like nature of these micelles can denature proteins, including the enzyme of interest, causing inhibition or complete loss of activity.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important?

A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant, like a long-chain acyl-CoA, at which micelles begin to form. Below the CMC, the acyl-CoA molecules exist primarily as monomers in solution. Above the CMC, any additional acyl-CoA will predominantly form micelles.[1][2] Knowing the CMC is crucial for experimental design because it dictates the concentration range within which you can work to avoid the confounding effects of micelle formation.[3] The CMC is influenced by factors such as the length of the acyl chain, temperature, pH, and ionic strength of the buffer.[4]

Q3: How does the acyl chain length affect the CMC?

A3: The CMC is inversely related to the length of the hydrophobic acyl chain. Longer acyl chains are less soluble in water, which drives them to form micelles at lower concentrations. Therefore, as the carbon chain length of the acyl-CoA increases, its CMC decreases.[3] The presence of double bonds in the acyl chain generally increases the CMC, effectively making the molecule behave as if it had a shorter chain.[3]

Q4: My enzyme activity is decreasing at higher concentrations of my long-chain acyl-CoA substrate. Is this due to its detergent properties?

A4: It is highly likely. Many enzymes are inhibited by the detergent effects of long-chain acyl-CoAs, especially at concentrations approaching or exceeding the CMC.[4] The observed decrease in activity can be due to two main reasons: 1) nonspecific protein denaturation by the acyl-CoA micelles, and 2) substrate sequestration, where the acyl-CoA forms micelles that are not accessible to the enzyme's active site. To confirm this, you can perform a control experiment as detailed in the protocols section below.

Q5: What is Acyl-CoA Binding Protein (ACBP) and how can it help?

A5: Acyl-CoA Binding Protein (ACBP) is a small, highly conserved protein that binds to medium- and long-chain acyl-CoA esters with high affinity.[5] Its primary function is to act as an intracellular transporter and to create a soluble pool of acyl-CoA esters within the cell.[6] In biochemical assays, ACBP can be used as a tool to prevent the formation of acyl-CoA micelles and to present the acyl-CoA substrate to the enzyme in a monomeric, biologically active form. This protects enzymes from detergent-induced inhibition and ensures that the observed kinetics are not skewed by substrate sequestration.[6]

Quantitative Data Summary

The Critical Micelle Concentration (CMC) is a key parameter when working with long-chain acyl-CoAs. The values can vary based on experimental conditions such as buffer composition, ionic strength, and temperature.

Acyl-CoA SpeciesAcyl ChainApproximate CMC (µM)Notes
Myristoyl-CoAC14:0300 - 400CMC is highly dependent on ionic strength.
Palmitoyl-CoAC16:030 - 60One of the most commonly studied long-chain acyl-CoAs. CMC can range from 7 to 250 µM depending on buffer conditions.[4]
Stearoyl-CoAC18:04 - 8The longer chain length results in a significantly lower CMC.
Oleoyl-CoAC18:14 - 10The double bond slightly increases the CMC compared to its saturated counterpart, stearoyl-CoA.

Note: The CMC values listed are approximate and should be considered as a guide. It is recommended to determine the CMC under your specific experimental conditions if precise measurements are required.

Diagrams

logical_relationship cluster_factors Factors Influencing Detergent Properties cluster_effects Resulting Effects ChainLength Acyl Chain Length CMC Critical Micelle Concentration (CMC) ChainLength->CMC inversely proportional Concentration Acyl-CoA Concentration Micelle Micelle Formation Concentration->Micelle triggers above CMC Buffer Buffer Conditions (Ionic Strength, pH) Buffer->CMC modulates CMC->Micelle is the threshold for Inhibition Enzyme Inhibition/ Denaturation Micelle->Inhibition causes

Caption: Relationship between acyl-CoA properties and their effects in assays.

troubleshooting_workflow Start Unexpected Assay Results (e.g., Low Activity, Inhibition) CheckConc Is [Acyl-CoA] > CMC? Start->CheckConc DetergentEffect Potential Detergent Effect CheckConc->DetergentEffect Yes OtherIssues Consider Other Issues: - Enzyme instability - Reagent degradation - Incorrect buffer pH CheckConc->OtherIssues No YesConc Yes NoConc No Solution1 Solution 1: Lower [Acyl-CoA] to be well below CMC DetergentEffect->Solution1 Solution2 Solution 2: Incorporate ACBP into the assay DetergentEffect->Solution2 Solution3 Solution 3: Run detergent control experiment DetergentEffect->Solution3

Caption: Troubleshooting workflow for assays with long-chain acyl-CoAs.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no enzyme activity Acyl-CoA concentration is well above the CMC, causing significant enzyme denaturation and/or substrate sequestration.1. Reduce Acyl-CoA Concentration: Lower the acyl-CoA concentration to be significantly below its CMC. 2. Use ACBP: Add Acyl-CoA Binding Protein (ACBP) to the assay at a 1:1 or slightly higher molar ratio to the acyl-CoA to ensure the substrate is presented as a monomer. 3. Optimize Buffer: High ionic strength can lower the CMC. Try reducing the salt concentration in your assay buffer.
Non-linear reaction kinetics As the reaction proceeds, the concentration of acyl-CoA may drop below the CMC, changing the physical state of the substrate and affecting enzyme activity over time.1. Incorporate ACBP: This is the most effective solution to maintain a constant, monomeric supply of substrate. 2. Work at Low Substrate Concentrations: Ensure the starting concentration is far below the CMC.
High background signal in fluorescence/absorbance assays Micelle formation can cause light scattering, leading to a high background signal that interferes with detection.1. Centrifuge Sample: Before measurement, centrifuge the acyl-CoA solution at high speed to pellet any large aggregates. 2. Include a "No Enzyme" Control: Always run a control with the acyl-CoA solution but without the enzyme to determine the background signal from the substrate itself. 3. Use ACBP: By preventing micelle formation, ACBP can reduce light scattering.
Irreproducible results between experiments The hydration state and solubility of lyophilized acyl-CoA can vary between preparations, leading to different effective concentrations.1. Standardize Solubilization: Follow a consistent, detailed protocol for solubilizing the acyl-CoA (see Protocol 1). 2. Aliquot Stock Solutions: Prepare a large stock solution, divide it into single-use aliquots, and store them at -80°C to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation and Solubilization of Long-Chain Acyl-CoA Stock Solutions

This protocol describes a standardized method for solubilizing long-chain acyl-CoAs to ensure consistency between experiments.

Materials:

  • Lyophilized long-chain acyl-CoA (e.g., Palmitoyl-CoA)

  • High-purity water (e.g., HPLC-grade)

  • Appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Methodology:

  • Equilibration: Allow the lyophilized acyl-CoA vial to come to room temperature before opening to prevent condensation.

  • Initial Resuspension: Add a small volume of high-purity water to the vial to create a concentrated initial stock (e.g., 10-20 mM). The solution may appear cloudy or as a gel.

  • Vortexing: Vortex the vial vigorously for 1-2 minutes to aid in the initial dispersion.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 5-10 minutes. The solution should become clearer but may not be completely transparent.

  • Dilution in Buffer: Dilute the concentrated stock to the desired final stock concentration (e.g., 1 mM) using the assay buffer. It is crucial to add the concentrated acyl-CoA stock to the buffer while vortexing to ensure rapid and even dispersion.

  • Final Clarification: If the solution remains cloudy, sonicate for an additional 5 minutes.

  • Concentration Determination: The actual concentration of the acyl-CoA stock solution should be verified spectrophotometrically using the extinction coefficient for the adenine (B156593) base at 260 nm (ε = 15,400 M⁻¹cm⁻¹).

  • Storage: Aliquot the stock solution into single-use, low-adhesion tubes and store immediately at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Control Experiment to Test for Detergent-Based Inhibition

This protocol helps determine if the observed inhibition of an enzyme is due to the non-specific detergent effects of the long-chain acyl-CoA.

Materials:

  • Enzyme of interest

  • Long-chain acyl-CoA (the potential inhibitor)

  • A non-metabolizable detergent with a similar CMC (e.g., Triton X-100 or CHAPS)

  • Assay buffer and all other required reagents for the enzyme activity assay

Methodology:

  • Set up Control Reactions: Prepare a series of reactions to measure enzyme activity under different conditions. A typical setup in a 96-well plate would include:

    • No Inhibitor Control: Enzyme + Substrate (non-acyl-CoA) + Buffer. This establishes the baseline 100% activity.

    • Acyl-CoA Inhibition: Enzyme + Substrate + varying concentrations of the long-chain acyl-CoA.

    • Detergent Control: Enzyme + Substrate + varying concentrations of the control detergent (e.g., Triton X-100). The concentration range should span the CMC of the long-chain acyl-CoA.

  • Pre-incubation: Pre-incubate the enzyme with the long-chain acyl-CoA or the control detergent for 5-10 minutes at the assay temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the primary substrate.

  • Measure Activity: Monitor the reaction progress using the established detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Plot the enzyme activity as a function of the concentration for both the long-chain acyl-CoA and the control detergent.

    • If the control detergent causes a similar concentration-dependent inhibition profile to the long-chain acyl-CoA, it strongly suggests that the inhibition is due to non-specific detergent effects rather than a specific interaction at the enzyme's active or an allosteric site.

Protocol 3: Enzyme Assay Incorporating Acyl-CoA Binding Protein (ACBP)

This protocol outlines how to use ACBP to mitigate the detergent effects of long-chain acyl-CoAs in an enzyme assay.

Materials:

  • Enzyme of interest

  • Long-chain acyl-CoA substrate

  • Recombinant Acyl-CoA Binding Protein (ACBP)

  • Assay buffer and all other required reagents

Methodology:

  • Prepare Acyl-CoA/ACBP Complex:

    • In a microcentrifuge tube, combine the long-chain acyl-CoA and ACBP at a 1:1.1 molar ratio (a slight excess of ACBP is recommended). The final concentration should be based on the desired acyl-CoA concentration in the assay.

    • For example, to achieve a 10 µM final concentration of acyl-CoA in the assay, prepare a stock of 10 µM acyl-CoA and 11 µM ACBP.

    • Incubate the mixture at room temperature for 15 minutes to allow for the formation of the acyl-CoA/ACBP complex.

  • Set up Control and Test Reactions:

    • Test Reaction: Add the pre-formed acyl-CoA/ACBP complex to the assay mixture containing the enzyme and other necessary components.

    • Control Reaction 1 (No ACBP): Add the acyl-CoA substrate alone (at the same concentration as the test reaction) to the assay mixture. This will show the effect of the acyl-CoA in the absence of ACBP.

    • Control Reaction 2 (ACBP Only): Add ACBP alone (at the same concentration as the test reaction) to the assay mixture to ensure that ACBP itself does not affect enzyme activity.

  • Initiate and Monitor the Reaction: Start the reaction (if not already started by the addition of the enzyme) and monitor the activity as you would normally.

  • Data Analysis:

    • Compare the enzyme activity in the presence of the acyl-CoA/ACBP complex to the activity with acyl-CoA alone.

    • A significant increase in activity or the restoration of activity to near-normal levels in the presence of ACBP indicates that ACBP is effectively preventing the detergent-induced inhibition by the long-chain acyl-CoA.

References

Navigating the Intricacies of Acyl-CoA Profiling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of sample cleanup steps in acyl-CoA profiling. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Here, you will find detailed protocols, quantitative data summaries, and visual workflows to enhance the accuracy and reproducibility of your acyl-CoA analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of acyl-CoAs during sample preparation?

A1: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. Key factors to control are:

  • Temperature: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic activity.[1]

  • pH: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic conditions.[2] Maintaining a slightly acidic to neutral pH (around 4.9-6.8) is crucial for their stability.[3][4]

  • Solvent Composition: The choice of solvent can significantly impact stability. For instance, some studies have shown that an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH can stabilize most acyl-CoA compounds.[3] Methanol (B129727) has been shown to be a good reconstitution solvent for providing stability over time.[2]

Q2: I am observing low recovery of my target acyl-CoAs. What are the potential causes and solutions?

A2: Low recovery can stem from several factors throughout the workflow:

  • Inefficient Extraction: The choice of extraction solvent is critical. While simple protein precipitation with solvents like 80% methanol can be effective, it may result in lower recovery for very long-chain species.[5] More rigorous methods involving homogenization in specific buffers followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) can improve recovery.[1][4]

  • Loss During Solid-Phase Extraction (SPE): Improper conditioning of the SPE column, incorrect washing steps, or an unsuitable elution solvent can lead to the loss of acyl-CoAs.[5] Ensure the SPE cartridge is properly conditioned and that the wash and elution solvents are optimized for your specific acyl-CoA species of interest.

  • Adsorption to Surfaces: The phosphate (B84403) groups in acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[6] Using low-adsorption tubes and pipette tips can help mitigate this issue. A derivatization strategy, such as phosphate methylation, can also resolve this problem.[6]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of acyl-CoAs?

A3: Matrix effects, primarily ion suppression, are a common challenge in LC-MS/MS analysis of complex biological samples.[5] Here are some strategies to reduce them:

  • Effective Sample Cleanup: Solid-Phase Extraction (SPE) is an excellent technique for cleaning up samples and reducing matrix components that can interfere with ionization.[5]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between acyl-CoAs and co-eluting matrix components is crucial.[5]

  • Use of Internal Standards: Incorporating stable isotope-labeled internal standards that co-elute with the analytes of interest can help to compensate for matrix effects and improve quantitative accuracy.[6][7]

Q4: Should I use solvent precipitation or solid-phase extraction (SPE) for my sample cleanup?

A4: The choice between solvent precipitation and SPE depends on your specific experimental needs:

  • Solvent Precipitation (e.g., with 80% methanol): This method is simple, fast, and provides good recovery for a broad range of acyl-CoAs.[5] However, it may be less effective at removing interfering matrix components, potentially leading to ion suppression in LC-MS/MS analysis.[5]

  • Solid-Phase Extraction (SPE): SPE offers superior sample cleanup, resulting in a cleaner extract and reduced matrix effects.[5] It can also provide high recovery for a wide range of acyl-CoAs.[5] However, it is a more time-consuming and laborious procedure.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape in Chromatography Suboptimal mobile phase composition or gradient.Ensure the mobile phase contains a suitable ion-pairing agent or buffer, such as ammonium acetate, to improve peak shape.[3] Adjust the gradient to ensure adequate separation, especially for hydrophobic long-chain acyl-CoAs.[5]
Analyte degradation in the autosampler.Maintain the autosampler at a low temperature (e.g., 4°C).[3] Reconstitute dried extracts in a solvent that enhances stability, such as methanol or a buffered solution.[2][3]
Inconsistent Quantitation Incomplete protein precipitation.Ensure vigorous vortexing after adding the precipitation solvent to achieve thorough mixing and protein removal.[5]
Variability in SPE recovery.Strictly control the loading, washing, and elution steps of the SPE protocol. Ensure the SPE cartridges are from a reliable source and are not used beyond their capacity.
Instability of calibration standards.Prepare fresh calibration standards regularly and store them under appropriate conditions (e.g., -80°C).
Carryover of Long-Chain Species Inadequate washing of the analytical column or injection needle.Implement a rigorous wash cycle after each injection, potentially using a stronger solvent than the mobile phase, such as 50% methanol, to remove residual long-chain species.[7]
Low Signal Intensity for Acyl-CoAs Presence of formic acid or acetonitrile in the extraction solvent.Avoid using formic acid or high concentrations of acetonitrile in the initial extraction solvent, as these have been shown to result in poor or no signal for most acyl-CoAs.[3]
Inefficient ionization.Optimize the mass spectrometer source parameters, including capillary voltage, cone voltage, and gas flow rates, by direct infusion of acyl-CoA standards.[2]

Quantitative Data Summary

The following table summarizes key performance metrics for different acyl-CoA sample preparation methods to facilitate comparison.

Methodological Approach Key Strengths Key Limitations Typical Recovery Limit of Quantitation (LOQ)
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.[5]Potential for ion suppression from co-extracted matrix components.[5]High MS intensities reported, but specific recovery percentages not always stated.[3]Not explicitly stated.
Solid-Phase Extraction (SPE) Excellent for sample cleanup, reducing matrix effects; high recovery for a wide range of acyl-CoAs.[5]More time-consuming and can result in poor sensitivity if not optimized.[3]70-80% depending on the tissue and specific acyl-CoA.[4]Not explicitly stated.
Phosphate Methylation Derivatization with SPE Overcomes analyte loss due to surface adsorption; allows for full coverage from free CoA to very long-chain acyl-CoAs.[6]Requires an additional derivatization step in the workflow.Optimized for extraction recoveries.[6]4.2 nM (very-long-chain) to 16.9 nM (short-chain).[6]

Detailed Experimental Protocols

Protocol 1: Solvent Precipitation for Acyl-CoA Extraction

This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells or tissues.[5]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[5]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) at 4°C for 3-10 minutes.[3]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[5]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup

This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[5]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by equilibration with the sample homogenization buffer.[5]

  • Sample Loading: Load the sample homogenate (from Protocol 1, step 3) onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[5]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[5]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute it as described in Protocol 1 (steps 5 and 6).[5]

Visual Workflows and Signaling Pathways

Acyl_CoA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup Options cluster_analysis Analysis start Frozen Tissue or Cell Pellet homogenize Homogenize in Ice-Cold Solvent start->homogenize precipitate Protein Precipitation (e.g., 80% Methanol) homogenize->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant direct_analysis Direct Analysis supernatant->direct_analysis Solvent Precipitation Workflow spe_cleanup Solid-Phase Extraction (SPE) supernatant->spe_cleanup SPE Workflow dry_down Dry Down direct_analysis->dry_down spe_cleanup->dry_down reconstitute Reconstitute dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for acyl-CoA extraction and analysis.

SPE_Workflow_Detail start Sample Supernatant condition Condition SPE Cartridge (Methanol, Buffer) load Load Sample condition->load wash1 Wash 1 (Aqueous Buffer) load->wash1 wash2 Wash 2 (% Organic Solvent) wash1->wash2 elute Elute Acyl-CoAs (High % Organic) wash2->elute collect Collect Eluate elute->collect

Caption: Detailed steps of the Solid-Phase Extraction (SPE) cleanup process.

References

Validation & Comparative

Validating (13Z)-Icosenoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of lipid metabolites are paramount. (13Z)-Icosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, plays a role in various metabolic processes. Its accurate validation is crucial for understanding its function in cellular signaling and disease. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the validation of this compound, supported by experimental data and detailed protocols.

High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has emerged as a gold standard for the analysis of acyl-CoA species due to its exceptional sensitivity and specificity. This technique allows for the precise determination of the elemental composition of a molecule, providing a high degree of confidence in its identification.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for the validation of this compound depends on the specific requirements of the study, such as the need for absolute quantification, sensitivity, and sample throughput. While HRMS offers unparalleled accuracy, other methods can be employed for screening or when access to high-end instrumentation is limited.

Analytical MethodPrincipleLimit of Detection (LOD)Precision (RSD)Accuracy (Recovery)ThroughputKey AdvantagesKey Limitations
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination.1-5 fmol[1]<15%90-111%[1]MediumHigh specificity and sensitivity, confident structural elucidation.High instrument cost, requires specialized expertise.
Tandem Mass Spectrometry (MS/MS) Fragments precursor ions to generate characteristic product ions for identification and quantification.0.1 - 5 pmol<15%94.8-110.8%[2]HighHigh sensitivity and selectivity, suitable for complex matrices.Can be less specific than HRMS for unknown identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds based on their physicochemical properties, with detection via UV absorbance.~12 pmol for long-chain acyl-CoAs[3]<5%VariableHighRelatively low cost, robust and widely available.Lower sensitivity and specificity compared to MS methods.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to detect and quantify the target molecule.ng/mL to µg/mL range<10-15%92.4-105.1% (for fatty acid synthase)[4]HighHigh throughput, relatively simple to perform.Limited availability of specific antibodies for this compound, potential for cross-reactivity.

Experimental Protocols

A robust experimental protocol is critical for the reliable validation of this compound. The following is a detailed methodology for LC-HRMS analysis.

Protocol: Validation of this compound using LC-HRMS

1. Sample Preparation (from cell culture)

  • Cell Lysis: Aspirate cell culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 80% methanol (B129727) to the culture plate and scrape the cells.

  • Extraction: Transfer the cell suspension to a microcentrifuge tube. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 50% methanol in water for injection into the LC-MS system.

2. Liquid Chromatography Separation

  • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry Detection

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Mass Resolution: >70,000 FWHM.

  • Scan Range: m/z 150-1500.

  • Data Acquisition: Full scan mode for accurate mass measurement and targeted MS/MS for fragmentation analysis.

  • Expected m/z for [M+H]⁺ of this compound: C41H71N7O17P3S requires a calculated m/z of 1062.4005. The high-resolution instrument should detect this ion with a mass accuracy of <5 ppm.

  • Fragmentation: Key fragment ions for acyl-CoAs include the neutral loss of the phosphopantetheine group and the adenosine (B11128) 3',5'-diphosphate moiety.

Visualizing the Workflow and Rationale

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in validating the identity of this compound using HRMS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_validation Data Validation start Biological Sample (e.g., Cells, Tissue) extraction Metabolite Extraction (e.g., 80% Methanol) start->extraction concentration Drying and Reconstitution extraction->concentration lc Liquid Chromatography (C18 Separation) concentration->lc hrms High-Resolution Mass Spectrometry lc->hrms retention_time Retention Time Matching with Standard lc->retention_time accurate_mass Accurate Mass Measurement (<5 ppm error) hrms->accurate_mass fragmentation MS/MS Fragmentation Pattern Analysis hrms->fragmentation confirmation Identity Confirmed: This compound accurate_mass->confirmation fragmentation->confirmation retention_time->confirmation

Caption: Experimental workflow for validating this compound.

G cluster_data HRMS Data Acquisition cluster_validation Identity Validation Logic precursor Precise m/z of Precursor Ion (e.g., 1062.4005 for [M+H]⁺) formula Elemental Formula Calculation (C41H71N7O17P3S) precursor->formula fragments Characteristic MS/MS Fragment Ions structure Confirmation of Substructures (Acyl chain, Pantetheine, Adenosine) fragments->structure identity Validated Identity: This compound formula->identity structure->identity

Caption: Logical diagram for identity validation using HRMS data.

Metabolic Context of this compound

This compound is derived from (13Z)-icosenoic acid, also known as gondoic acid. This fatty acid is elongated from oleic acid and can be further metabolized. Understanding its position in metabolic pathways is crucial for interpreting experimental results.

G cluster_pathway Metabolic Pathway of this compound oleic_acid Oleoyl-CoA (C18:1) elongation Elongation (ELOVL) oleic_acid->elongation icosenoyl_coa This compound (C20:1) elongation->icosenoyl_coa desaturation Desaturation (SCD) icosenoyl_coa->desaturation beta_oxidation Beta-oxidation icosenoyl_coa->beta_oxidation eicosadienoyl_coa Eicosadienoyl-CoA (C20:2) desaturation->eicosadienoyl_coa acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Simplified metabolic pathway of this compound.

References

Comparative analysis of (13Z)-icosenoyl-CoA levels in healthy vs. diseased tissue.

Author: BenchChem Technical Support Team. Date: December 2025

Long-chain fatty acyl-CoAs are essential metabolic intermediates, serving as substrates for energy production through β-oxidation, lipid synthesis, and as signaling molecules.[1][2] An imbalance in their concentration, often due to genetic defects in metabolic enzymes or acquired conditions like metabolic syndrome, can lead to cellular dysfunction and lipotoxicity.[2][3][4] For instance, deficiencies in enzymes like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) disrupt the breakdown of fatty acids, leading to the accumulation of specific acyl-CoAs and severe pathologies affecting the heart, liver, and muscles.[5][6][7] Therefore, quantifying specific species like (13Z)-icosenoyl-CoA in healthy versus diseased tissues is a critical step toward understanding disease mechanisms and developing targeted therapies.

Data Presentation

Should experimental data become available, a clear and structured presentation is crucial for comparative analysis. The following table illustrates a template for summarizing quantitative measurements of this compound from hypothetical tissue samples.

Tissue TypeConditionThis compound Level (nmol/g wet weight)np-value
LiverHealthy Control1.5 ± 0.310\multirow{2}{}{<0.05}
Non-alcoholic Steatohepatitis (NASH)4.2 ± 0.810
Skeletal MuscleHealthy Control0.8 ± 0.212\multirow{2}{}{<0.01}
VLCAD Deficiency9.5 ± 2.18
Cardiac MuscleHealthy Control2.1 ± 0.510\multirow{2}{*}{N.S.}
Ischemic Cardiomyopathy2.5 ± 0.712

Data are hypothetical and presented as mean ± standard deviation. 'n' represents the number of samples. 'p-value' indicates statistical significance, and 'N.S.' denotes a non-significant difference.

Experimental Protocols

Accurate quantification of long-chain acyl-CoAs like this compound from biological tissues requires meticulous sample handling and a robust analytical methodology. The following protocol is a composite of established methods for acyl-CoA extraction and analysis.[8][9][10][11]

1. Tissue Collection and Preparation:

  • Immediately freeze-clamp tissue samples upon collection in liquid nitrogen to halt metabolic activity.

  • Store samples at -80°C until analysis.

  • Weigh the frozen tissue (~50-100 mg) and maintain it on dry ice.

2. Acyl-CoA Extraction:

  • Homogenize the frozen tissue in a pre-chilled glass homogenizer with a cold buffer solution (e.g., 100 mM KH2PO4, pH 4.9).[10]

  • Perform a two-phase extraction using organic solvents. A common method involves adding methanol-chloroform (2:1 v/v) or acetonitrile (B52724) to the tissue homogenate to precipitate proteins and extract lipids and acyl-CoAs.[11]

  • Add internal standards, such as a stable isotope-labeled version of the analyte or an acyl-CoA with an odd-chain length (e.g., C17-CoA), to the extraction mixture to correct for extraction efficiency and instrument variability.[11]

  • Centrifuge the homogenate at a low temperature (e.g., 4°C) to pellet the precipitated protein and cellular debris.

3. Solid-Phase Extraction (SPE) for Purification:

  • Load the supernatant containing the acyl-CoAs onto an SPE column (e.g., a reversed-phase C18 or an oligonucleotide purification column) to separate them from other interfering compounds.[10][11]

  • Wash the column with appropriate buffers to remove salts and other impurities.

  • Elute the acyl-CoAs from the column using a suitable solvent, such as methanol (B129727) or a buffer with a high organic content.[11]

  • Dry the eluted sample under a stream of nitrogen gas.

4. Quantification by LC-MS/MS:

  • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol).

  • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[8][12]

  • Separate the different acyl-CoA species using a reversed-phase column (e.g., C18) with a gradient elution program, typically using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (like acetonitrile).[9][10]

  • Detect and quantify the acyl-CoAs using the mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard.[11]

  • Construct a standard curve using known concentrations of a this compound analytical standard to determine the absolute concentration in the tissue samples.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding the metabolic context and the experimental process.

fatty_acid_beta_oxidation cluster_matrix Mitochondrial Matrix Icosenoyl_CoA This compound (C20:1) ACADVL Acyl-CoA Dehydrogenase (VLCAD) Icosenoyl_CoA->ACADVL 3 cycles of β-oxidation Isomerase Enoyl-CoA Isomerase Enoyl_CoA trans-Δ2,cis-Δ13-Icosadienoyl-CoA Isomerase->Enoyl_CoA trans-Δ2-Enoyl-CoA intermediate Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase ACADVL->Isomerase cis-Δ7-Tetradecenoyl-CoA Hydroxyacyl_CoA 3-Hydroxy-cis-Δ13-Icosenoyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA 3-Keto-cis-Δ13-Icosenoyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Stearoyl_CoA Stearoyl-CoA (C18:0) Thiolase->Stearoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA->Thiolase Stearoyl_CoA->ACADVL Further β-oxidation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Tissue_Collection 1. Tissue Collection (Healthy vs. Diseased) Freeze_Clamping 2. Freeze-Clamping in Liquid N2 Tissue_Collection->Freeze_Clamping Homogenization 3. Homogenization with Internal Standard Freeze_Clamping->Homogenization Extraction 4. Solvent Extraction Homogenization->Extraction SPE 5. Solid-Phase Extraction (Purification) Extraction->SPE LCMS 6. LC-MS/MS Analysis SPE->LCMS Quantification 7. Quantification against Standard Curve LCMS->Quantification Normalization 8. Normalization to Tissue Weight Quantification->Normalization Stats 9. Statistical Analysis (e.g., t-test) Normalization->Stats Comparison 10. Comparative Analysis Report Stats->Comparison

References

Metabolic Crossroads: A Comparative Analysis of (13Z)-icosenoyl-CoA and (11Z)-icosenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the metabolic distinctions between two key C20:1 fatty acyl-CoA isomers.

The metabolism of long-chain monounsaturated fatty acids is a cornerstone of cellular energy homeostasis and lipid signaling. Within this class of molecules, positional isomers of icosenoyl-CoA, namely (13Z)-icosenoyl-CoA and (11Z)-icosenoyl-CoA, present distinct metabolic challenges and opportunities due to the location of their single double bond. While direct comparative studies on the metabolism of these two isomers are scarce, a comprehensive understanding of their differential fates can be extrapolated from the known substrate specificities of the enzymes governing fatty acid catabolism and anabolism. This guide provides an in-depth comparison of the metabolic pathways of this compound and (11Z)-icosenoyl-CoA, supported by established principles of fatty acid biochemistry.

Isomer Overview and Classification

This compound and (11Z)-icosenoyl-CoA are the activated, coenzyme A thioester forms of paullinic acid and gondoic acid, respectively. Their primary structural difference lies in the position of the cis-double bond, which dictates their classification and, consequently, their interaction with metabolic enzymes.

FeatureThis compound(11Z)-Icosenoyl-CoA
Common Name (Free Acid) Paullinic AcidGondoic Acid
Systematic Name (13Z)-Icosenoyl-Coenzyme A(11Z)-Icosenoyl-Coenzyme A
Omega Classification Omega-7Omega-9
Natural Sources (Free Acid) Found in a variety of plant sources, including guarana (Paullinia cupana).[1]Found in various nuts and plant oils, such as jojoba oil.[2]
Metabolic Significance A plant, mouse, and rat metabolite.[3]Not produced by humans and obtained from the diet.[2]

Catabolic Fate: Beta-Oxidation Pathways

The mitochondrial beta-oxidation of unsaturated fatty acyl-CoAs requires a set of auxiliary enzymes to handle the double bonds that are not in the standard trans-Δ² configuration. The position of the double bond in this compound and (11Z)-icosenoyl-CoA dictates the specific enzymatic steps required for their complete degradation.

Following activation to their CoA esters, both isomers undergo cycles of beta-oxidation, each cycle shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA, FADH₂, and NADH. The key difference in their catabolism arises when the double bond approaches the carboxyl end of the molecule.

For (11Z)-icosenoyl-CoA (an omega-9 fatty acid) , after three cycles of beta-oxidation, a cis-Δ⁵-enoyl-CoA intermediate is formed. This is not a substrate for the next enzyme in the cycle, acyl-CoA dehydrogenase. Instead, it is acted upon by Δ³,Δ²-enoyl-CoA isomerase to yield a trans-Δ²-enoyl-CoA, which can then re-enter the beta-oxidation spiral.

In contrast, the beta-oxidation of This compound (an omega-7 fatty acid) proceeds for five cycles until a cis-Δ³-enoyl-CoA is produced. This intermediate requires the action of a specific cis-Δ³,Δ²-enoyl-CoA isomerase to be converted to the trans-Δ²-enoyl-CoA, allowing beta-oxidation to continue.

beta_oxidation_comparison

Anabolic Fate: Elongation and Desaturation

As C20:1 fatty acyl-CoAs, both isomers can serve as substrates for further elongation and desaturation, leading to the synthesis of very-long-chain fatty acids (VLCFAs). The substrate specificities of the elongase and desaturase enzymes are critical in determining the products formed from each isomer.

Elongation: The ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes catalyzes the rate-limiting step in fatty acid elongation.[3] While specific data for these C20:1 isomers is limited, ELOVL enzymes exhibit preferences for fatty acids of specific chain lengths and degrees of unsaturation. It can be inferred that both isomers could be elongated to 22:1 and subsequently to 24:1 (tetracosenoic acid). The efficiency of these reactions would likely differ based on the isomer.

Desaturation: Fatty acid desaturases introduce double bonds at specific positions. Key desaturases in human metabolism include Δ5 and Δ6 desaturases.[4] Δ6-desaturase typically acts on C18 fatty acids, and its activity on C20 substrates is less characterized.[5] Δ5-desaturase acts on C20 fatty acids, introducing a double bond at the Δ5 position.

  • (11Z)-icosenoyl-CoA (20:1n-9) could potentially be desaturated by Δ5-desaturase to form 5,11-eicosadienoyl-CoA (20:2n-9), a precursor to Mead acid (20:3n-9).

  • This compound (20:1n-7) , upon desaturation by Δ5-desaturase, would yield 5,13-eicosadienoyl-CoA (20:2n-7).

The subsequent metabolic pathways of these di-unsaturated products would further diverge.

anabolic_pathways

Summary of Predicted Metabolic Differences

Metabolic ProcessThis compound (Omega-7)(11Z)-Icosenoyl-CoA (Omega-9)Basis of Prediction
Beta-Oxidation Requires cis-Δ³,Δ²-enoyl-CoA isomerase after 5 cycles.Requires Δ³,Δ²-enoyl-CoA isomerase after 3 cycles.Known pathways for unsaturated fatty acid oxidation.[6][7]
Elongation Substrate for ELOVL enzymes to form 22:1n-7 and 24:1n-7.Substrate for ELOVL enzymes to form 22:1n-9 and 24:1n-9.General substrate specificity of ELOVL elongases.[3]
Desaturation Potential substrate for Δ5-desaturase to form 20:2n-7.Potential substrate for Δ5-desaturase to form 20:2n-9 (precursor to Mead acid).Known substrate specificities of Δ5-desaturase for C20 fatty acids.[4]

Experimental Protocols for Elucidating Metabolic Differences

Direct experimental validation is necessary to confirm the inferred metabolic differences between this compound and (11Z)-icosenoyl-CoA. The following are general methodologies that can be employed for this purpose.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters (Km and Vmax) of key metabolic enzymes (e.g., acyl-CoA dehydrogenases, enoyl-CoA isomerases, elongases, desaturases) for each isomer.

General Protocol:

  • Enzyme Preparation: Recombinantly express and purify the enzyme of interest.

  • Substrate Preparation: Synthesize high-purity this compound and (11Z)-icosenoyl-CoA. Radiolabeled or fluorescently tagged substrates can be used for ease of detection.

  • Reaction Setup: Incubate the purified enzyme with varying concentrations of the acyl-CoA substrate in a suitable buffer system with necessary co-factors (e.g., FAD for dehydrogenases, NADPH for reductases, malonyl-CoA for elongases).

  • Product Detection and Quantification: Monitor the formation of the product over time using methods such as spectrophotometry (for dehydrogenases, following the reduction of an electron acceptor), HPLC, or mass spectrometry. For radiolabeled substrates, scintillation counting of the separated product can be used.

  • Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Metabolic Fate Analysis

Objective: To trace the metabolic fate of each isomer within a cellular context.

General Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) in appropriate media.

  • Substrate Incubation: Supplement the culture media with stable isotope-labeled (e.g., ¹³C) paullinic acid or gondoic acid.

  • Metabolite Extraction: After a set incubation period, harvest the cells and extract total lipids and polar metabolites.

  • Metabolomic Analysis: Analyze the extracts using high-resolution mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the labeled downstream metabolites (e.g., chain-shortened, elongated, or desaturated fatty acids incorporated into various lipid classes).

  • Pathway Reconstruction: Use the identified labeled metabolites to reconstruct the metabolic pathways and determine the relative flux through different routes for each isomer.

experimental_workflow

Conclusion

The metabolic pathways of this compound and (11Z)-icosenoyl-CoA, while sharing the fundamental processes of fatty acid metabolism, are predicted to exhibit significant differences due to the positional isomerism of their double bonds. These differences are most pronounced in their beta-oxidation, where distinct isomerases are required, and in their potential for desaturation, which could lead to the formation of different series of polyunsaturated fatty acids. While the inferences made in this guide are based on well-established enzymatic principles, they underscore the need for direct experimental investigation to fully elucidate the unique metabolic roles of these two important fatty acyl-CoA molecules. Such studies will be invaluable for understanding their contributions to health and disease and for the development of targeted therapeutic strategies.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS Methods for (13Z)-Icosenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of (13Z)-icosenoyl-CoA, a long-chain acyl-CoA ester, is crucial for understanding its role in various metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity. This guide provides an objective comparison of different LC-MS/MS methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods.

Data Presentation: Comparison of LC-MS/MS Methodologies

The following table summarizes the key performance characteristics of two representative LC-MS/MS methods adapted from published literature for the analysis of long-chain fatty acyl-CoAs. These methods, designated here as Method A and Method B, offer different approaches to sample preparation and chromatography, which can influence throughput, sensitivity, and selectivity.

ParameterMethod A: On-line SPE-LC-MS/MSMethod B: Protein Precipitation-UPLC-MS/MS
Sample Preparation Fast Solid-Phase Extraction (SPE)Protein Precipitation
Chromatography C18 reversed-phase, high pH (10.5)UPLC BEH C18 reversed-phase
Mobile Phase Ammonium hydroxide (B78521) and acetonitrile (B52724) gradientAmmonium hydroxide in water and acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Accuracy 94.8% to 110.8%[1][2][3]Not explicitly stated, but reproducibility is high
Inter-run Precision 2.6% to 12.2%[1][2][3]Good sample-to-sample and day-to-day reproducibility reported[4]
Intra-run Precision 1.2% to 4.4%[1][2][3]Not explicitly stated
Linearity (r²) ≥ 0.995[3]Linear detection across a wide concentration range demonstrated[5]
Lower Limit of Quantification (LLOQ) In the femtomole range[6]Not explicitly stated, but high sensitivity is a feature of the method

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for long-chain acyl-CoA quantification.[1][2][4]

Method A: On-line SPE-LC-MS/MS

  • Sample Preparation (Fast SPE):

    • Homogenize tissue samples in a suitable buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Load the supernatant onto an on-line SPE cartridge for automated sample cleanup and concentration.

    • Wash the SPE cartridge to remove interfering substances.

    • Elute the acyl-CoAs directly onto the analytical column.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ammonium hydroxide in water (pH 10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: Appropriate for the column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A neutral loss scan of 507 Da can also be used for profiling complex acyl-CoA mixtures.[1][2][3][6]

Method B: Protein Precipitation-UPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Homogenize tissue or cell samples in a cold solvent mixture (e.g., methanol/acetonitrile).

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for UPLC-MS/MS analysis.

  • Ultra-Performance Liquid Chromatography (UPLC):

    • Column: UPLC BEH C18 column.

    • Mobile Phase A: Ammonium hydroxide in water.

    • Mobile Phase B: Ammonium hydroxide in acetonitrile.

    • Gradient: A rapid gradient optimized for the separation of long-chain acyl-CoAs.

    • Flow Rate: Suitable for UPLC analysis.

    • Column Temperature: Controlled for reproducible retention times.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).[4]

    • SRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup (SPE or PP) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

cross_validation cluster_method1 Method 1 (e.g., in Lab A) cluster_method2 Method 2 (e.g., in Lab B) M1_Cal Calibration Standards & QCs M1_Analysis LC-MS/MS Analysis M1_Cal->M1_Analysis M1_Results Results 1 M1_Analysis->M1_Results Comparison Comparison of Results M1_Results->Comparison M2_Cal Calibration Standards & QCs M2_Analysis LC-MS/MS Analysis M2_Cal->M2_Analysis M2_Results Results 2 M2_Analysis->M2_Results M2_Results->Comparison Conclusion Equivalence Demonstrated Comparison->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Confirming the Enzymatic Product of an Acyl-CoA Synthetase as (13Z)-Icosenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic and alternative methods for the synthesis of (13Z)-icosenoyl-CoA, a long-chain monounsaturated fatty acyl-CoA. The content is designed to assist researchers in confirming the product of acyl-CoA synthetase reactions and in choosing the most suitable synthesis method for their specific research needs. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.

Performance Comparison: Enzymatic vs. Chemical Synthesis of this compound

The selection of a synthesis method for this compound depends on several factors, including the desired yield, purity, stereospecificity, and the scale of production. Below is a comparative summary of the enzymatic synthesis using a putative acyl-CoA synthetase and a common chemical synthesis approach.

FeatureEnzymatic Synthesis (Acyl-CoA Synthetase)Chemical Synthesis (e.g., Carbodiimide-mediated)
Specificity High substrate and stereospecificity. The enzyme specifically activates the carboxylic acid of (13Z)-icosenoic acid, preserving the cis configuration of the double bond.Low to moderate. Potential for side reactions and isomerization of the double bond, requiring careful purification.
Yield Variable, dependent on enzyme activity, substrate concentration, and reaction conditions. Typically ranges from moderate to high for efficient enzymes.Generally high, but can be reduced by purification steps.
Purity High, with the primary product being this compound. Byproducts are typically limited to unreacted substrates.Lower initial purity due to side products and unreacted reagents, necessitating extensive purification.
Reaction Conditions Mild, aqueous buffer systems at physiological pH and temperature.Often requires anhydrous organic solvents, and potentially harsh reagents and temperatures.
Scalability Can be challenging to scale up due to enzyme cost and stability.More readily scalable for larger quantity production.
Cost-effectiveness Can be expensive for large-scale synthesis due to the cost of the enzyme and cofactors (ATP, Coenzyme A).Potentially more cost-effective for large-scale synthesis, though purification costs can be significant.

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound using a hypothetical long-chain acyl-CoA synthetase (LACS) with activity towards C20:1 fatty acids. Mammalian long-chain acyl-CoA synthetases (ACSLs) are known to activate fatty acids with chain lengths from 12 to 20 carbons, and some isoforms exhibit broad substrate specificity, making them candidates for this reaction.

Materials:

  • (13Z)-Icosenoic acid

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • Purified long-chain acyl-CoA synthetase (e.g., a recombinant ACSL isoform)

  • Dithiothreitol (DTT)

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Substrate Preparation: Prepare a stock solution of (13Z)-icosenoic acid in a suitable organic solvent (e.g., ethanol) and evaporate the solvent to create a thin film. Resuspend the fatty acid in HEPES buffer containing Triton X-100 by sonication to form micelles.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine HEPES buffer, MgCl₂, ATP, CoA, DTT, and the (13Z)-icosenoic acid substrate solution.

  • Enzyme Addition: Initiate the reaction by adding the purified long-chain acyl-CoA synthetase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), optimized for maximal product formation.

  • Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane/water or by acidification.

  • Product Extraction and Purification: The this compound can be purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

II. Confirmation of this compound Product

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of acyl-CoA species.

Instrumentation:

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

Procedure:

  • Chromatographic Separation: Separate the purified product from unreacted substrates and byproducts using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry Analysis: Operate the mass spectrometer in positive ion mode.

    • Full Scan MS: Identify the protonated molecular ion of this compound.

    • Tandem MS (MS/MS): Select the molecular ion as the precursor and fragment it. The characteristic fragmentation pattern for acyl-CoAs includes a neutral loss of the phosphopantetheine group and the generation of a fragment ion corresponding to the acyl group.

  • Quantification: Use a stable isotope-labeled internal standard or an external calibration curve with a commercially available this compound standard for accurate quantification.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information to confirm the identity and stereochemistry of the synthesized product.

Procedure:

  • Sample Preparation: Lyophilize the purified this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons of the cis-double bond, the methylene (B1212753) groups adjacent to the double bond and the thioester linkage, and the protons of the CoA moiety.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the thioester, the olefinic carbons of the double bond, and the various methylene carbons of the fatty acyl chain.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Product Confirmation start Prepare Substrates ((13Z)-Icosenoic Acid, CoA, ATP) reaction Incubate with Acyl-CoA Synthetase start->reaction stop Terminate Reaction reaction->stop purify Purify Product (SPE or HPLC) stop->purify lcms LC-MS/MS Analysis (Identification & Quantification) purify->lcms nmr NMR Spectroscopy (Structural Confirmation) purify->nmr end Final Product lcms->end Confirmed this compound nmr->end Confirmed Structure

Caption: Experimental workflow for the enzymatic synthesis and confirmation of this compound.

signaling_pathway cluster_inputs Inputs cluster_outputs Outputs cluster_downstream Downstream Metabolic Fates FA (13Z)-Icosenoic Acid ACSL Long-Chain Acyl-CoA Synthetase FA->ACSL AcylCoA This compound ACSL->AcylCoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi beta_ox β-Oxidation AcylCoA->beta_ox lipid_syn Complex Lipid Synthesis AcylCoA->lipid_syn CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL

Caption: Enzymatic activation of (13Z)-icosenoic acid and its potential metabolic fates.

A Comparative Analysis of (13Z)-Icosenoyl-CoA and Other Long-Chain Acyl-CoAs on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the enzymatic processing of very-long-chain monounsaturated fatty acyl-CoAs reveals distinct kinetic profiles when compared to their saturated and polyunsaturated counterparts. This guide provides a comparative analysis of the effects of (13Z)-icosenoyl-CoA and other long-chain acyl-CoAs on the kinetics of key enzymes in fatty acid metabolism, offering valuable insights for researchers in drug development and metabolic research.

Long-chain acyl-CoAs are pivotal molecules in cellular metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and regulators of various enzymatic activities. The subtle differences in their chemical structure, such as chain length and the presence and position of double bonds, can significantly influence their interaction with enzymes, leading to varied metabolic fates. This guide focuses on this compound, a 20-carbon monounsaturated acyl-CoA, and compares its enzymatic kinetics with other long-chain acyl-CoAs to highlight the structure-function relationships that govern their metabolic roles.

Comparative Enzyme Kinetics

The following tables summarize the available quantitative data on the effects of various long-chain acyl-CoAs on the kinetics of several key enzymes involved in fatty acid metabolism.

Table 1: Inhibition of Icosanoyl-CoA (20:0-CoA) Condensation by Icosenoyl-CoA (20:1-CoA) in Swine Cerebral Microsomes

SubstrateInhibitorEnzyme SystemInhibition Type
Icosanoyl-CoA (20:0-CoA)Icosenoyl-CoA (20:1-CoA)Swine Cerebral MicrosomesNon-competitive

This table illustrates the inhibitory effect of a monounsaturated very-long-chain acyl-CoA on the elongation of its saturated counterpart, suggesting distinct binding sites or allosteric regulation.

Table 2: Inhibitory Effects (IC50) of C16 and C18 Acyl-CoAs on Human Lipoxygenase (LOX) Isozymes

Acyl-CoAh5-LOX IC50 (µM)h12-LOX IC50 (µM)h15-LOX-1 IC50 (µM)h15-LOX-2 IC50 (µM)
Palmitoleoyl-CoA (16:1)2.0>200>200-
Stearoyl-CoA (18:0)--4.2-
Oleoyl-CoA (18:1)-32-0.62
Linoleoyl-CoA (18:2)WeakWeakWeak-

Data from this table highlights the differential inhibitory potency of various long-chain acyl-CoAs on different lipoxygenase isozymes, indicating a high degree of specificity.

Table 3: Kinetic Parameters of Linoleoyl-CoA (18:2) as a Substrate for Human 15-Lipoxygenase-1 (h15-LOX-1)

SubstrateEnzymekcat (s⁻¹)kcat/KM (µM⁻¹s⁻¹)
Linoleoyl-CoA (18:2)h15-LOX-17.5 ± 0.40.62 ± 0.1

This table provides specific kinetic constants for an unsaturated long-chain acyl-CoA as a substrate for a lipoxygenase, demonstrating its role beyond just inhibition.

Experimental Protocols

A detailed understanding of the methodologies used to generate the kinetic data is crucial for interpretation and replication.

Determination of IC50 Values for Lipoxygenase Inhibition

The inhibitory effects of various acyl-CoAs on human lipoxygenase (LOX) isozymes were determined by measuring the enzymatic rate at multiple inhibitor concentrations. The initial velocities were plotted against the inhibitor concentration, and the data were fitted to a hyperbolic saturation curve to obtain the IC50 values. These experiments were typically performed in duplicate or triplicate to ensure data quality. It was also confirmed that the acyl-CoAs remained stable and did not undergo significant hydrolysis during the short timeframe of the kinetic measurements (approximately one minute).

Kinetic Analysis of Linoleoyl-CoA with h15-LOX-1

The kinetic parameters (kcat and kcat/KM) for linoleoyl-CoA as a substrate for h15-LOX-1 were determined by measuring the initial reaction rates at various substrate concentrations. The data were then fitted to the Michaelis-Menten equation to calculate the kinetic constants. These experiments provide a quantitative measure of the enzyme's efficiency in utilizing linoleoyl-CoA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to the study of long-chain acyl-CoA kinetics.

FattyAcidElongation cluster_elongase Fatty Acid Elongase System Acyl-CoA (Cn) Acyl-CoA (Cn) Condensation Condensation Acyl-CoA (Cn)->Condensation 3-Ketoacyl-CoA 3-Ketoacyl-CoA Condensation->3-Ketoacyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Reduction Reduction 3-Ketoacyl-CoA->Reduction NADPH 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Reduction->3-Hydroxyacyl-CoA Dehydration Dehydration 3-Hydroxyacyl-CoA->Dehydration trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydration->trans-2-Enoyl-CoA Reduction_2 Reduction_2 trans-2-Enoyl-CoA->Reduction_2 NADPH Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Reduction_2->Acyl-CoA (Cn+2)

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

LipoxygenasePathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX 12-LOX 12-LOX Arachidonic Acid->12-LOX 15-LOX 15-LOX Arachidonic Acid->15-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes HETEs HETEs 12-LOX->HETEs Lipoxins Lipoxins 15-LOX->Lipoxins

Caption: Simplified overview of the lipoxygenase signaling pathway.

KineticAssayWorkflow prep Prepare reaction mixture (Buffer, Enzyme, Cofactors) add_substrate Add varying concentrations of Acyl-CoA substrate prep->add_substrate measure Monitor reaction progress over time (e.g., spectrophotometrically) add_substrate->measure calculate Calculate initial reaction velocities (v₀) measure->calculate plot Plot v₀ vs. [Substrate] calculate->plot fit Fit data to Michaelis-Menten or inhibition models plot->fit determine Determine kinetic parameters (Km, Vmax, Ki, IC50) fit->determine

Caption: General experimental workflow for determining enzyme kinetic parameters.

Conclusion

The presented data, though not exhaustive for this compound, clearly indicates that long-chain acyl-CoAs exhibit a high degree of specificity in their interactions with enzymes. The non-competitive inhibition of icosanoyl-CoA elongation by icosenoyl-CoA suggests a regulatory role for monounsaturated very-long-chain fatty acids in fatty acid elongation pathways. Furthermore, the varied inhibitory profiles of C16 and C18 acyl-CoAs against different lipoxygenase isozymes underscore the potential for developing selective inhibitors targeting specific inflammatory pathways. The ability of linoleoyl-CoA to act as a substrate for h15-LOX-1 further highlights the dual role these molecules can play as both regulators and precursors in metabolic pathways.

Further research is warranted to elucidate the specific kinetic parameters of this compound with a broader range of enzymes. Such studies will be instrumental in understanding its precise metabolic fate and its potential as a modulator of enzymatic activity, which could have significant implications for the development of novel therapeutic strategies for metabolic and inflammatory diseases.

A Comparative Guide to the Quantification of (13Z)-Icosenoyl-CoA: Assessing Reproducibility and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(13Z)-Icosenoyl-CoA is a very-long-chain monounsaturated acyl-coenzyme A that plays an intermediate role in fatty acid metabolism. Accurate and reproducible quantification of this and related lipid molecules is crucial for understanding their physiological and pathological roles. This guide provides an objective comparison of modern analytical methods for the quantification of very-long-chain acyl-CoAs, with a focus on providing supporting data and detailed experimental protocols for researchers in the field.

Comparison of Quantification Methods

The quantification of very-long-chain acyl-CoAs like this compound is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for distinguishing and quantifying these low-abundance molecules within complex biological matrices. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for analyzing fatty acids, they are not suitable for the direct analysis of intact acyl-CoAs due to the non-volatile nature of the coenzyme A moiety. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can be used for some acyl-CoAs, but generally lacks the sensitivity and specificity of LC-MS/MS for very-long-chain species.

The following table summarizes key performance metrics for LC-MS/MS-based quantification of long-chain and very-long-chain acyl-CoAs, providing a benchmark for what can be expected for this compound analysis.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2LC-MS/MS Method 3
Instrumentation Triple Quadrupole MSTriple Quadrupole MSUHPLC coupled to Triple Quadrupole MS
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Limit of Detection (LOD) ~0.1 - 0.5 pmol[1]1 - 5 fmol[2]Not explicitly stated, but high sensitivity reported[3]
Limit of Quantification (LOQ) ~0.5 - 1 pmol[1]4.2 nM for very-long-chain acyl-CoAs[4]Not explicitly stated, but suitable for biological concentrations[3]
**Linearity (R²) **>0.99[1]>0.98[5]Not explicitly stated, but linear range of 1.56 - 100 ng reported[3]
Accuracy (Recovery) Not explicitly stated90 - 111%[2]94.8 - 110.8%[6]
Precision (CV%) Inter-assay: 5-6%, Intra-assay: 5-10%[3]Not explicitly statedInter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[6]

Metabolic Fate of this compound

This compound is formed from (13Z)-icosenoic acid through the action of an acyl-CoA synthetase. Once formed, it can enter several metabolic pathways. The following diagram illustrates the central role of this compound in lipid metabolism.

G cluster_activation Fatty Acid Activation cluster_fates Metabolic Fates 13Z_Icosenoic_Acid (13Z)-Icosenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 13Z_Icosenoic_Acid->Acyl_CoA_Synthetase 13Z_Icosenoyl_CoA This compound Acyl_CoA_Synthetase->13Z_Icosenoyl_CoA Beta_Oxidation β-Oxidation 13Z_Icosenoyl_CoA->Beta_Oxidation Energy Production Elongation Elongation 13Z_Icosenoyl_CoA->Elongation Synthesis of longer fatty acids Desaturation Desaturation 13Z_Icosenoyl_CoA->Desaturation Introduction of double bonds Complex_Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) 13Z_Icosenoyl_CoA->Complex_Lipid_Synthesis Storage and Membrane Formation

Caption: Metabolic activation and subsequent fates of this compound.

Experimental Protocols

The following are generalized protocols for the extraction and LC-MS/MS analysis of very-long-chain acyl-CoAs from biological samples, based on established methods.[1][3][5]

Sample Preparation and Extraction

This protocol outlines a common method for extracting acyl-CoAs from cultured cells or tissues.

G start Start: Cell/Tissue Homogenate extraction Add Extraction Solvent (e.g., Acetonitrile (B52724)/Isopropanol/Water) + Internal Standards start->extraction vortex Vortex and Incubate extraction->vortex centrifuge1 Centrifuge to Pellet Debris vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Supernatant (e.g., under Nitrogen) supernatant->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for the extraction of acyl-CoAs from biological samples.

Detailed Steps:

  • Homogenization: Homogenize cell pellets or pulverized tissue in a suitable buffer on ice.

  • Extraction: Add a cold extraction solvent (e.g., a mixture of acetonitrile, isopropanol, and water) containing a suite of odd-chain or stable-isotope labeled acyl-CoA internal standards.[1]

  • Vortexing and Incubation: Vortex the mixture vigorously and incubate at a low temperature to ensure thorough extraction and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Drying: Dry the supernatant, typically under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., 50% methanol).

LC-MS/MS Analysis

This protocol describes a typical setup for the chromatographic separation and mass spectrometric detection of very-long-chain acyl-CoAs.

Instrumentation:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) to improve peak shape.[1]

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic very-long-chain acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • Precursor Ion: The protonated molecular ion [M+H]⁺ of the specific acyl-CoA.

    • Product Ion: A common fragment ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (a loss of 507 Da) is often used for quantification.[7]

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve the best signal for the analytes of interest.

Data Analysis:

  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve constructed using known concentrations of the analyte.

References

(13Z)-Icosenoyl-CoA and its Relevance as a Biomarker for Metabolic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While (13Z)-icosenoyl-CoA itself is an intracellular metabolite and not directly measured as a clinical biomarker, its corresponding acylcarnitine, (13Z)-icosenoyl-carnitine (C20:1-acylcarnitine), serves as a potential secondary biomarker for specific inherited metabolic disorders. This guide provides a comprehensive comparison of C20:1-acylcarnitine with established biomarkers for the primary associated condition, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction to this compound and its Metabolic Role

This compound is a monounsaturated very long-chain fatty acyl-CoA (VLCFA-CoA) involved in fatty acid metabolism. In healthy individuals, VLCFA-CoAs undergo β-oxidation within the mitochondria to produce energy. The initial and rate-limiting step of this process is catalyzed by a family of acyl-CoA dehydrogenases with specificity for different chain lengths. Very long-chain acyl-CoA dehydrogenase (VLCAD) is responsible for the dehydrogenation of fatty acyl-CoAs with chain lengths of 14 to 20 carbons.

In certain metabolic conditions, defects in this pathway can lead to the accumulation of specific acyl-CoA species. These acyl-CoAs are then converted to their corresponding acylcarnitines by carnitine acyltransferases, allowing for their transport out of the mitochondria and subsequent detection in bodily fluids such as blood and urine. Therefore, the measurement of specific acylcarnitine profiles is a cornerstone in the diagnosis of fatty acid oxidation disorders.

(13Z)-Icosenoyl-Carnitine as a Biomarker for VLCAD Deficiency

The primary metabolic condition associated with elevated levels of long-chain acylcarnitines, including C20:1-acylcarnitine, is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency . This autosomal recessive inherited disorder impairs the breakdown of very long-chain fatty acids, leading to their accumulation and a subsequent energy deficit, particularly during periods of fasting or metabolic stress.

While not the primary diagnostic marker, elevated C20:1-acylcarnitine can be part of the characteristic acylcarnitine profile observed in individuals with VLCAD deficiency. However, its clinical utility is best understood in the context of a comprehensive acylcarnitine analysis.

Comparison with Primary Biomarkers for VLCAD Deficiency

The diagnosis of VLCAD deficiency primarily relies on the quantification of a panel of long-chain acylcarnitines in dried blood spots (DBS) or plasma, typically as part of newborn screening programs. The most prominent and established biomarker is tetradecenoyl-carnitine (C14:1-acylcarnitine) .

Below is a comparative table summarizing the performance of C20:1-acylcarnitine against the primary and other significant acylcarnitine biomarkers for VLCAD deficiency.

BiomarkerRole in DiagnosisTypical Findings in VLCAD DeficiencyReported Diagnostic Performance (Illustrative)
C14:1-Acylcarnitine Primary Markedly elevatedHigh sensitivity and specificity. Often used as the primary screening marker. Cutoff values for newborn screening can be in the range of >0.5-1.0 µmol/L, with confirmed cases showing significantly higher levels.[1]
C14-Acylcarnitine SecondaryOften elevatedSupports the diagnosis, often elevated in conjunction with C14:1.
C14:2-Acylcarnitine SecondaryCan be elevatedPart of the characteristic profile, though typically less prominent than C14:1.
C16-Acylcarnitine SecondaryMay be elevatedContributes to the overall picture of impaired long-chain fatty acid oxidation.
C18:1-Acylcarnitine SecondaryMay be elevatedFurther evidence of a block in the VLCAD enzyme.
C20:1-Acylcarnitine Potential Secondary May be elevated Data on specific elevation and diagnostic accuracy is limited. It is considered as part of the general increase in long-chain acylcarnitines.
Ratios (e.g., C14:1/C2, C14:1/C16) SupportiveElevatedRatios can improve the specificity of the screening by normalizing for other metabolic variations.[1][2]

Quantitative Data from a Newborn Screening Study for VLCAD Deficiency

The following table presents illustrative quantitative data on acylcarnitine levels from a study comparing newborns with confirmed VLCAD deficiency to healthy controls. This data highlights the significant elevation of the primary biomarker, C14:1-acylcarnitine. While specific data for C20:1-acylcarnitine is not always reported in routine screening panels, its elevation would contribute to the overall increase in long-chain species.

AnalyteVLCAD Deficiency Patients (µmol/L) (Mean ± SD)Healthy Controls (µmol/L) (Mean ± SD)p-value
C14:1-Acylcarnitine 2.30 ± 0.51 Significantly lower (typically <0.5) < 0.001 [3]
C14-AcylcarnitineElevatedBaseline< 0.05
C16-AcylcarnitineElevatedBaseline< 0.05
C18:1-AcylcarnitineElevatedBaseline< 0.05

Experimental Protocols

The standard method for the quantitative analysis of acylcarnitines in biological samples is Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS) or used with flow injection analysis (FIA-MS/MS). The following is a generalized protocol for the analysis of acylcarnitines from dried blood spots (DBS).

Protocol: Acylcarnitine Analysis from Dried Blood Spots by FIA-MS/MS

1. Sample Preparation:

  • A 3 mm disc is punched from the dried blood spot on a Guthrie card.
  • The disc is placed into a well of a 96-well microtiter plate.

2. Extraction and Derivatization:

  • An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines in methanol (B129727) is added to each well.
  • The plate is sealed and agitated for a specific time (e.g., 30 minutes) to allow for the extraction of acylcarnitines from the blood spot.
  • The acylcarnitines are often derivatized to their butyl esters by adding acetyl chloride and butanol and incubating at a controlled temperature (e.g., 65°C for 20 minutes). This step enhances their ionization efficiency in the mass spectrometer.
  • The solvent is then evaporated under a stream of nitrogen.

3. Reconstitution:

  • The dried residue is reconstituted in a mobile phase solution suitable for injection into the mass spectrometer.

4. FIA-MS/MS Analysis:

  • The reconstituted sample is injected into the mass spectrometer.
  • The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.
  • A precursor ion scan of m/z 85 is typically used to detect all acylcarnitine species, as they all produce a characteristic fragment ion at this mass-to-charge ratio upon collision-induced dissociation.
  • Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow for the diagnosis of VLCAD deficiency.

Fatty_Acid_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Transport Transport VLCFA_CoA This compound (and other VLCFA-CoAs) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA VLCAD Accumulated_VLCFA_CoA Accumulated This compound Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle VLCAD_Deficiency VLCAD Deficiency (Metabolic Block) VLCAD_Deficiency->VLCFA_CoA Acylcarnitine (13Z)-Icosenoyl-carnitine (C20:1-Acylcarnitine) Accumulated_VLCFA_CoA->Acylcarnitine CPT II Bloodstream Bloodstream Acylcarnitine->Bloodstream

Fatty Acid β-Oxidation Pathway and the Impact of VLCAD Deficiency.

Diagnostic_Workflow start Newborn Screening (Dried Blood Spot) extraction Sample Punch, Extraction & Derivatization start->extraction ms_analysis FIA-MS/MS Analysis (Acylcarnitine Profiling) extraction->ms_analysis data_analysis Data Analysis: Quantification of Acylcarnitines ms_analysis->data_analysis result Elevated Long-Chain Acylcarnitines? (e.g., C14:1, C20:1) data_analysis->result normal Normal Result result->normal No abnormal Abnormal Result: Suspected VLCAD Deficiency result->abnormal Yes confirmatory Confirmatory Testing: - Repeat Acylcarnitine Profile - Genetic Testing (ACADVL gene) - Enzyme Activity Assay abnormal->confirmatory diagnosis Confirmed Diagnosis of VLCAD Deficiency confirmatory->diagnosis

Experimental Workflow for the Diagnosis of VLCAD Deficiency.

Conclusion

References

The Impact of Dietary Fatty Acids on (13Z)-Icosenoyl-CoA Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Influence of Dietary Fatty Acid Composition on Acyl-CoA Profiles

The composition of dietary fats, particularly the balance between saturated, monounsaturated, and polyunsaturated fatty acids (SFAs, MUFAs, and PUFAs), significantly influences the intracellular pool of acyl-CoAs. These molecules are critical intermediates in a multitude of metabolic processes, including energy production, lipid synthesis, and cellular signaling.

Studies in animal models have demonstrated that high-fat diets can lead to substantial alterations in the acyl-CoA profiles within key metabolic tissues such as the liver and adipose tissue. For instance, consumption of a high-fat diet has been shown to reduce the levels of acetyl-CoA and other short-chain acyl-CoAs in the liver[1][2][3][4]. While specific data for (13Z)-icosenoyl-CoA is lacking, it is plausible that its levels are also modulated by dietary fat intake, given that it is a substrate for further elongation and desaturation in the fatty acid metabolic pathway.

Comparative studies on different types of unsaturated fats have revealed distinct effects on liver lipid metabolism. Diets enriched with MUFAs, such as those found in olive oil, have been shown to ameliorate some of the adverse effects of high-fat feeding on the liver, whereas diets rich in PUFAs, like those in fish oil, may have different impacts on hepatic lipid composition and oxidative stress[5]. The precise consequences of these dietary patterns on the this compound pool are yet to be elucidated.

Experimental Protocols

While specific protocols for the quantification of this compound in response to dietary interventions are not available, the following methodologies are commonly employed for the analysis of acyl-CoAs in biological samples and would be applicable to such a study.

Acyl-CoA Extraction and Quantification

Objective: To extract and measure the levels of various acyl-CoA species, including this compound, from tissue samples.

Methodology:

  • Tissue Homogenization: Snap-frozen tissue samples (e.g., liver, adipose tissue) are homogenized in a suitable buffer, often containing antioxidants and protease inhibitors to preserve the integrity of the acyl-CoAs.

  • Solid-Phase Extraction: The homogenate is then subjected to solid-phase extraction (SPE) to isolate the acyl-CoA fraction from other cellular components. C18 SPE cartridges are commonly used for this purpose.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted acyl-CoAs are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) and subsequently detected and quantified by tandem mass spectrometry (MS/MS). This technique allows for the sensitive and specific measurement of individual acyl-CoA species based on their mass-to-charge ratio.

Metabolic Pathways and Visualization

The metabolism of dietary fatty acids and their subsequent conversion to various acyl-CoA species is a complex process involving multiple enzymatic steps and cellular compartments. The diagram below illustrates a generalized pathway for the synthesis and elongation of fatty acyl-CoAs, which would include the formation of this compound.

Fatty_Acid_Metabolism cluster_synthesis Hypothetical Synthesis Dietary_Fatty_Acids Dietary Fatty Acids (SFA, MUFA, PUFA) Fatty_Acyl_CoA_Synthetase Fatty Acyl-CoA Synthetase Dietary_Fatty_Acids->Fatty_Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Pool Fatty_Acyl_CoA_Synthetase->Fatty_Acyl_CoA Elongase Elongase (ELOVL) Fatty_Acyl_CoA->Elongase Desaturase Desaturase (SCD, FADS) Fatty_Acyl_CoA->Desaturase Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipids (e.g., TAG, PL) Fatty_Acyl_CoA->Complex_Lipids C20_1_CoA (11Z)-Eicosenoyl-CoA (20:1n-9)-CoA Elongase->C20_1_CoA Icosenoyl_CoA This compound (20:1n-7)-CoA Elongase->Icosenoyl_CoA cis-Vaccenoyl-CoA\n(18:1n-7)-CoA cis-Vaccenoyl-CoA (18:1n-7)-CoA Elongase->cis-Vaccenoyl-CoA\n(18:1n-7)-CoA C18_1_CoA Oleoyl-CoA (18:1n-9)-CoA C18_1_CoA->Elongase Palmitoleoyl-CoA\n(16:1n-7)-CoA Palmitoleoyl-CoA (16:1n-7)-CoA Palmitoleoyl-CoA\n(16:1n-7)-CoA->Elongase cis-Vaccenoyl-CoA\n(18:1n-7)-CoA->Elongase

Caption: Generalized pathway of fatty acid activation and elongation.

Conclusion

While direct experimental evidence remains elusive, the intricate network of fatty acid metabolism strongly suggests that dietary fat composition plays a crucial role in modulating the intracellular concentration of this compound. Further research employing advanced analytical techniques such as metabolomics and lipidomics is necessary to precisely quantify these changes and to understand their physiological implications. Such studies will be instrumental for researchers, scientists, and drug development professionals in elucidating the role of specific acyl-CoAs in health and disease, and in designing targeted nutritional and therapeutic interventions.

References

Comparative Lipidomics of Cell Lines with Altered (13Z)-Icosenoyl-CoA Metabolism: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to conduct a comparative lipidomics study on cell lines with altered (13Z)-icosenoyl-CoA metabolism. As direct experimental data on this specific lipid are limited in publicly available literature, this document outlines a robust framework based on studies of analogous very-long-chain fatty acids (VLCFAs) and the enzymes responsible for their synthesis. The provided protocols and data presentation formats can be adapted to investigate the lipidomic consequences of modifying this compound levels in a cellular context.

Introduction

This compound is a monounsaturated very-long-chain fatty acyl-CoA. Its metabolism is intrinsically linked to the fatty acid elongation pathway, which is crucial for the synthesis of a diverse array of lipids essential for cellular structure and function. The enzymes responsible for the elongation of very-long-chain fatty acids are the ELOVL family of proteins.[1][2] Alterations in the expression or activity of these enzymes can lead to significant changes in the cellular lipidome, impacting membrane fluidity, signaling pathways, and energy storage. Understanding these changes is critical for elucidating the biological roles of specific fatty acyl-CoAs and for the development of therapeutic strategies targeting lipid metabolism.

This guide will detail the experimental workflow for a comparative lipidomics study, from cell line selection and modification to data acquisition and analysis. It will also provide a putative signaling pathway for this compound metabolism and present example data from studies on related VLCFAs to illustrate how to structure and interpret lipidomics results.

Data Presentation: A Template for Comparative Lipidomics

Quantitative lipidomics data should be presented in a clear and organized manner to facilitate comparison between control and experimental cell lines. Below is a template table demonstrating how to present relative abundance data for different lipid classes, as would be obtained from a mass spectrometry-based lipidomics experiment. This example is based on expected changes following the inhibition of a fatty acid elongase.

Table 1: Comparative Lipid Profile of Control vs. ELOVL-Modified Cell Lines (Illustrative Data)

Lipid ClassSubclassControl (Relative Abundance, Mean ± SD)ELOVL-Modified (Relative Abundance, Mean ± SD)Fold Changep-value
GlycerophospholipidsPhosphatidylcholine (PC)100 ± 5.295 ± 4.80.950.045
Phosphatidylethanolamine (PE)100 ± 6.1110 ± 7.31.100.021
Phosphatidylserine (PS)100 ± 4.598 ± 5.10.980.310
Phosphatidylinositol (PI)100 ± 7.8105 ± 8.21.050.150
SphingolipidsCeramides (Cer)100 ± 9.375 ± 6.90.750.002
Sphingomyelin (SM)100 ± 8.580 ± 7.10.800.005
GlycerolipidsDiacylglycerols (DAG)100 ± 12.1115 ± 10.51.150.033
Triacylglycerols (TAG)100 ± 15.4125 ± 13.91.250.010
Sterol LipidsCholesterol Esters (CE)100 ± 11.290 ± 9.80.900.048

This table is for illustrative purposes only and does not represent actual experimental data for this compound metabolism.

Experimental Protocols

A detailed and standardized methodology is crucial for reproducible lipidomics research. The following protocols provide a general framework that can be adapted to specific cell lines and experimental conditions.

Cell Culture and Modification
  • Cell Line Selection: Choose a cell line relevant to the biological question. For example, hepatocytes (e.g., HepG2) are suitable for studying lipid metabolism, while neuronal cells (e.g., SH-SY5Y) might be used to investigate the role of VLCFAs in neurological processes.

  • Genetic Modification (ELOVL Knockdown/Knockout):

    • siRNA-mediated knockdown: For transient silencing of the target ELOVL gene, transfect cells with specific small interfering RNAs (siRNAs). Use a non-targeting siRNA as a negative control.[3]

    • CRISPR/Cas9-mediated knockout: For stable knockout of the target ELOVL gene, use CRISPR/Cas9 technology to introduce a frameshift mutation.[4] Select and validate knockout clones by sequencing and Western blotting.

  • Pharmacological Inhibition: Treat cells with a specific inhibitor of the target ELOVL enzyme. A vehicle-treated group (e.g., DMSO) should be used as a control.

  • Culture Conditions: Maintain cells in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2). Ensure that all experimental groups are treated identically, with the exception of the genetic or pharmacological intervention.

Lipid Extraction

The Folch or Bligh-Dyer methods are commonly used for lipid extraction from cultured cells.[5]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into a new tube and centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until extraction.

  • Extraction Procedure (Folch Method):

    • Resuspend the cell pellet in 1 mL of ice-cold methanol.

    • Add 2 mL of ice-cold chloroform.

    • Vortex the mixture for 1 minute and incubate on ice for 15 minutes.

    • Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipids in an appropriate solvent (e.g., methanol/chloroform 1:1) for mass spectrometry analysis.

Mass Spectrometry-Based Lipidomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of a wide range of lipid species.[6]

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for the separation of lipid classes.

    • Employ a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: acetonitrile/water with formic acid and ammonium (B1175870) formate; Solvent B: isopropanol/acetonitrile with formic acid and ammonium formate).

  • Mass Spectrometry:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Acquire data in both positive and negative ionization modes to cover a broader range of lipid classes.

    • Perform data-dependent or data-independent acquisition to obtain fragmentation spectra for lipid identification.

  • Data Analysis:

    • Use specialized software (e.g., LipidSearch, MS-DIAL, or XCMS) for peak picking, lipid identification, and quantification.

    • Lipid identification is based on accurate mass, retention time, and fragmentation pattern matching against lipid databases (e.g., LIPID MAPS).

    • Normalize the data to an internal standard and the total protein or cell number.

    • Perform statistical analysis (e.g., t-test or ANOVA) to identify significantly altered lipids between experimental groups.

Mandatory Visualizations

Putative Metabolic Pathway of this compound

The following diagram illustrates the likely metabolic pathway for the synthesis and subsequent utilization of this compound. The synthesis is initiated from oleoyl-CoA and involves an elongation step catalyzed by an ELOVL enzyme. The resulting this compound can then be incorporated into various complex lipids or undergo further metabolism.

G Putative Metabolic Pathway of this compound Oleoyl_CoA Oleoyl-CoA (18:1n-9) ELOVL ELOVL Enzyme Oleoyl_CoA->ELOVL + Malonyl-CoA Icosenoyl_CoA This compound (20:1n-7) ELOVL->Icosenoyl_CoA Complex_Lipids Incorporation into Complex Lipids (e.g., PC, PE, TAG) Icosenoyl_CoA->Complex_Lipids Beta_Oxidation Beta-Oxidation Icosenoyl_CoA->Beta_Oxidation Acyl_CoA_Thioesterase Acyl-CoA Thioesterase Icosenoyl_CoA->Acyl_CoA_Thioesterase Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Gondoic_Acid Gondoic Acid (20:1n-7) Acyl_CoA_Thioesterase->Gondoic_Acid + H2O

Caption: Putative synthesis and metabolic fate of this compound.

Experimental Workflow for Comparative Lipidomics

This diagram outlines the key steps in a comparative lipidomics experiment, from the initial cell culture to the final data analysis and interpretation.

G Experimental Workflow for Comparative Lipidomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture (Control vs. Altered Metabolism) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Cell_Culture->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Lipid_ID Lipid Identification & Quantification Data_Processing->Lipid_ID Stats Statistical Analysis Lipid_ID->Stats Bio_Interpretation Biological Interpretation Stats->Bio_Interpretation

Caption: A generalized workflow for a comparative lipidomics study.

References

A Researcher's Guide to Validating Anti-Acyl-CoA Binding Protein (ACBP) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating reproducible and accurate experimental data. This guide provides a comprehensive comparison of methodologies for validating antibodies targeting Acyl-CoA Binding Proteins (ACBPs), crucial players in fatty acid metabolism and cellular signaling. We present supporting experimental data from various sources, detailed protocols for key validation techniques, and visual representations of experimental workflows and associated signaling pathways.

Acyl-CoA binding proteins (ACBPs), also known as diazepam-binding inhibitors (DBI), are highly conserved proteins that play a vital role in the intracellular transport and pool maintenance of acyl-CoA esters.[1][2][3][4] Their involvement in lipid metabolism, gene regulation, and various cellular signaling pathways makes them an important target for research in metabolic disorders, cancer, and neurological diseases.[5][6][7] Therefore, the use of highly specific and validated antibodies against ACBPs is critical for the integrity of experimental outcomes.

Core Principles of Antibody Validation

The validation of an antibody confirms its specificity to the target antigen and its performance in a given application. Key validation strategies include:

  • Genetic Strategies: Utilizing knockout (KO) or knockdown (KD) models to demonstrate a loss of signal, confirming the antibody's specificity for the target protein.

  • Orthogonal Strategies: Correlating the results from the antibody-based method with a non-antibody-based technique, such as mass spectrometry.

  • Independent Antibody Strategies: Using two or more antibodies that recognize different epitopes on the same target protein to verify consistent detection patterns.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): A powerful technique that identifies the protein and its binding partners that are specifically immunoprecipitated by the antibody.[8][9][10]

Comparison of Anti-ACBP Antibody Performance

Antibody/VendorValidation Method(s)Species ReactivityApplicationsKey Findings & References
Proteintech anti-ACBP/DBI (32990-1-AP) Western Blot (WB)Human, Mouse, RatWB, IHC, IF, ELISADemonstrates a single band at the expected molecular weight in various cell lysates.
Cell Signaling Technology ACBP/DBI (E4V8V) Rabbit mAb #40487 Western Blot (WB)Human, Mouse, RatWB, IHCShows specific detection of ACBP/DBI in various cell lines with lower expression in KYSE-70 cells consistent with predictions.[11]
Boster Bio Anti-ACBP DBI Antibody (A01267-1) Western Blot (WB)Human, MouseWB, ELISADetects ACBP in MCF7, U251, mouse liver, and mouse kidney cell lysates.[8]
Boster Bio Anti-ACBP DBI Antibody (A01267-2) Western Blot (WB), IHC, IFHumanWB, IHC, IF, ELISAValidated in various applications with human samples.[12]
Monoclonal Antibody against ACBP/DBI (in-house) Neutralization Assay, Western BlotMouseIn vivo studies, WBSuccessfully used to neutralize ACBP/DBI in mice, leading to anorexigenic and lipolytic effects.[13][14][15][16][17]

Note: This table is not exhaustive and represents a summary of available data. Performance may vary depending on the specific experimental conditions.

Experimental Protocols for Antibody Validation

Western Blotting for ACBP Specificity

Western blotting is a fundamental technique to assess antibody specificity by detecting a single band at the expected molecular weight of the target protein.

a. Lysate Preparation:

  • Culture cells to 80-90% confluency.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Electrotransfer:

  • Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a 12-15% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.

c. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ACBP antibody at the recommended dilution overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Immunoprecipitation (IP) for ACBP

Immunoprecipitation is used to isolate ACBP and its interacting proteins from a complex mixture, further confirming antibody specificity.

a. Antibody-Bead Conjugation:

  • Add 2-5 µg of anti-ACBP antibody to 20-30 µL of Protein A/G magnetic beads.

  • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Wash the beads three times with IP lysis buffer to remove unbound antibody.

b. Immunoprecipitation:

  • Pre-clear 500-1000 µg of protein lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Add the pre-cleared lysate to the antibody-conjugated beads.

  • Incubate overnight at 4°C with gentle rotation.

  • Wash the beads three times with IP lysis buffer.

  • Elute the immunoprecipitated proteins by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

c. Analysis:

  • Analyze the eluted proteins by Western blotting using the same anti-ACBP antibody or an antibody against a known interacting partner.

  • For a more comprehensive analysis, the eluted proteins can be subjected to mass spectrometry (IP-MS) to identify ACBP and its binding partners.[8][9][10]

Knockout (KO) / Knockdown (KD) Validation

The use of KO or KD cell lines or tissues provides the most definitive evidence of antibody specificity.

  • Obtain or generate a cell line or animal model where the gene encoding ACBP has been knocked out or its expression has been knocked down using techniques like CRISPR-Cas9 or shRNA.

  • Prepare protein lysates from both the wild-type (WT) and KO/KD samples.

  • Perform Western blotting as described above.

  • A specific antibody should show a strong band in the WT lysate and a significantly reduced or absent band in the KO/KD lysate.

Visualizing ACBP in Cellular Pathways

To understand the context in which anti-ACBP antibodies are used, it is essential to visualize the signaling pathways where ACBP plays a role.

ACBP_Validation_Workflow cluster_sample Sample Preparation cluster_methods Validation Methods cluster_analysis Data Analysis Cell/Tissue Lysate Cell/Tissue Lysate WB Western Blotting Cell/Tissue Lysate->WB IP Immunoprecipitation Cell/Tissue Lysate->IP KO/KD Model KO/KD Model KO/KD Model->WB Specificity Specificity Confirmed WB->Specificity Single band at correct MW Signal absent in KO/KD NonSpecificity Non-Specific Binding WB->NonSpecificity Multiple bands or incorrect MW IP->WB IP_MS IP-Mass Spectrometry IP->IP_MS IP_MS->Specificity ACBP identified as major hit

Caption: Workflow for validating the specificity of anti-ACBP antibodies.

The following diagrams illustrate the central role of ACBP in fatty acid metabolism and its involvement in a representative signaling cascade.

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_organelles Organelles FA Fatty Acids ACSL Acyl-CoA Synthetase FA->ACSL Acyl_CoA Acyl-CoA Esters ACSL->Acyl_CoA ACBP ACBP Acyl_CoA->ACBP Binding & Transport Mitochondria Mitochondria (β-oxidation) ACBP->Mitochondria ER Endoplasmic Reticulum (Lipid Synthesis) ACBP->ER Peroxisome Peroxisome (VLCFA Oxidation) ACBP->Peroxisome

Caption: ACBP's role in intracellular acyl-CoA transport and metabolism.

ACBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stress Metabolic Stress (e.g., Starvation) ACBP_intracellular Intracellular ACBP Stress->ACBP_intracellular induces secretion ACBP_secreted Secreted ACBP GABA_R GABAA Receptor ACBP_secreted->GABA_R binds Autophagy_Inhibition Inhibition of Autophagy GABA_R->Autophagy_Inhibition Gene_Regulation Gene Regulation (Lipid Metabolism) ACBP_intracellular->ACBP_secreted Acyl_CoA_pool Acyl-CoA Pool ACBP_intracellular->Acyl_CoA_pool maintains Acyl_CoA_pool->Gene_Regulation

Caption: A simplified model of ACBP-mediated signaling.

Conclusion

The validation of antibodies for acyl-CoA binding proteins is a critical step in ensuring the reliability of research findings. This guide provides a framework for comparing and validating anti-ACBP antibodies using established techniques such as Western blotting, immunoprecipitation, and genetic strategies. By adhering to these rigorous validation principles and utilizing the provided protocols and pathway diagrams, researchers can confidently select and employ antibodies that meet the high standards required for cutting-edge scientific investigation.

References

Quantitative comparison of acyl-CoA profiles between different organisms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of acyl-CoA profiles across different organisms, offering insights into the varying metabolic states and enzymatic activities that govern lipid metabolism. The data presented herein is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and fundamental biology, facilitating a deeper understanding of the roles of these crucial metabolites.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of biochemical processes.[1] They are thioesters formed from a fatty acid and coenzyme A, a reaction that "activates" the fatty acid for subsequent metabolic transformations.[1] These transformations are fundamental to life, encompassing energy production through β-oxidation, energy storage via fatty acid and complex lipid synthesis, and the regulation of various cellular signaling pathways.[2][3] Given their pivotal role, the composition and concentration of the cellular acyl-CoA pool can provide a detailed snapshot of an organism's metabolic phenotype.

Quantitative Comparison of Acyl-CoA Profiles

The following tables summarize the quantitative data on acyl-CoA concentrations in various organisms. It is important to note that these values can vary significantly based on growth conditions, developmental stage, and the specific tissue or cell type analyzed. The data presented here are derived from studies on wild-type or standard laboratory strains under defined conditions to provide a baseline for comparison.

Table 1: Short-Chain Acyl-CoA Concentrations

Acyl-CoA SpeciesEscherichia coli (nmol/mg dry wt)Saccharomyces cerevisiae (nmol/g wet wt)Human HepG2 Cells (pmol/10^6 cells)[4]Mouse Liver (pmol/mg protein)
Acetyl-CoA0.05 - 1.5[5]~0.5 - 5.010.64[4]286
Malonyl-CoA0.01 - 0.23[5]~0.02 - 0.2-1.8
Propionyl-CoA--3.53[4]0.5
Butyryl-CoA--1.01[4]0.4
Succinyl-CoA--25.47[4]1.0

Note: Data for Saccharomyces cerevisiae is estimated based on various studies and may not represent a definitive value. The provided range reflects potential variations under different growth conditions.

Table 2: Long-Chain Acyl-CoA Concentrations

Acyl-CoA SpeciesArabidopsis thaliana (relative abundance)Mouse Liver (pmol/mg protein)Human Muscle (LHCNM2) Cells (pmol/mg protein)
Palmitoyl-CoA (C16:0)+++4.865
Stearoyl-CoA (C18:0)++2.020
Oleoyl-CoA (C18:1)++++3.545
Linoleoyl-CoA (C18:2)+++1.515

Note: Data for Arabidopsis thaliana is presented as relative abundance due to the limited availability of absolute quantitative data for wild-type plants. The '+' symbols indicate the general prevalence of these acyl-CoAs in plant tissues.

Key Metabolic Pathways Involving Acyl-CoAs

Acyl-CoAs are integral to several core metabolic pathways. The diagrams below, generated using Graphviz, illustrate the central role of these molecules in fatty acid synthesis, degradation (β-oxidation), and energy production via the citric acid cycle.

Fatty_Acid_Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) Fatty Acid Synthase Complex Fatty Acid Synthase Complex Acetyl-CoA->Fatty Acid Synthase Complex Malonyl-CoA->Fatty Acid Synthase Complex Growing Acyl Chain Growing Acyl Chain Fatty Acid Synthase Complex->Growing Acyl Chain Condensation, Reduction, Dehydration, Reduction NADP+ NADP+ Fatty Acid Synthase Complex->NADP+ Growing Acyl Chain->Fatty Acid Synthase Complex NADPH NADPH NADPH->Fatty Acid Synthase Complex

Fatty Acid Synthesis Pathway

Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase FADH2 FADH2 Enoyl-CoA->FADH2 Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase Ketoacyl-CoA->Fatty Acyl-CoA (shortened by 2 carbons) Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase NADH NADH Ketoacyl-CoA->NADH FAD FAD FAD->Enoyl-CoA NAD+ NAD+ NAD+->Ketoacyl-CoA

Fatty Acid β-Oxidation Pathway

Citric_Acid_Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate -> CO2, NADH Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA -> CO2, NADH Succinate Succinate Succinyl-CoA->Succinate -> GTP Fumarate Fumarate Succinate->Fumarate -> FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate -> NADH Oxaloacetate->Citrate

Citric Acid Cycle

Experimental Protocols

The accurate quantification of acyl-CoAs is challenging due to their low abundance and chemical instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for sensitive and specific acyl-CoA profiling.

General Workflow for Acyl-CoA Profiling

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching Quenching Cell_Lysis Cell_Lysis Quenching->Cell_Lysis Extraction Extraction Cell_Lysis->Extraction Chromatographic_Separation Chromatographic_Separation Extraction->Chromatographic_Separation Mass_Spectrometry Mass_Spectrometry Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak_Integration Mass_Spectrometry->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Experimental Workflow for Acyl-CoA Profiling
Key Methodological Steps:

  • Sample Quenching and Extraction: Rapid quenching of metabolic activity is critical to prevent acyl-CoA degradation. This is typically achieved by flash-freezing samples in liquid nitrogen. Extraction is commonly performed using a cold solvent mixture, such as acetonitrile (B52724)/methanol/water, to precipitate proteins and solubilize the acyl-CoAs.

  • Chromatographic Separation: Reversed-phase liquid chromatography is the most common method for separating different acyl-CoA species. A C18 column is often used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detecting and quantifying acyl-CoAs. Multiple reaction monitoring (MRM) is a frequently used scan mode where specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored.

  • Quantification: Absolute quantification is achieved by generating a standard curve with known concentrations of authentic acyl-CoA standards. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Conclusion

This guide provides a comparative overview of acyl-CoA profiles in different organisms, highlighting the metabolic diversity that exists across kingdoms. The provided data tables, pathway diagrams, and experimental protocols offer a valuable starting point for researchers interested in exploring the multifaceted roles of acyl-CoAs. As analytical technologies continue to advance, we can anticipate even more comprehensive and precise quantifications of these vital metabolites, further unraveling their complex contributions to cellular function in health and disease.

References

A Researcher's Guide to Assessing the Purity of Synthetic (13Z)-Icosenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic acyl-CoA standards is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of methods and considerations for assessing the purity of synthetic (13Z)-icosenoyl-CoA, a key substrate in various metabolic pathways. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and quality control of these critical reagents.

Introduction to this compound and the Importance of Purity

This compound, also known as gadoleoyl-CoA, is a monounsaturated long-chain acyl-coenzyme A that plays a role in fatty acid metabolism and cellular signaling. The accuracy of studies investigating enzyme kinetics, lipid metabolism, and drug interactions involving this molecule is directly dependent on the purity of the standard used. Impurities can lead to inaccurate quantification, inhibition or activation of enzymatic reactions, and misinterpretation of experimental results. Therefore, rigorous purity assessment is a critical step in ensuring the validity of research findings.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of synthetic this compound. The choice of method depends on the desired level of detail, available instrumentation, and the nature of potential impurities. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, detection by UV absorbance of the adenine (B156593) ring.Separation by polarity, detection by mass-to-charge ratio of parent and fragment ions.Detection of specific atomic nuclei based on their magnetic properties.
Primary Use Quantification of the main compound and detection of UV-active impurities.Highly sensitive quantification and identification of the target compound and impurities.Structural elucidation and quantification of the primary compound and major impurities.
Advantages Widely available, robust, good for routine purity checks.High sensitivity and specificity, allows for identification of unknown impurities.Provides detailed structural information, non-destructive, can quantify without a specific standard for the impurity.
Disadvantages Lower sensitivity than MS, may not detect non-UV active impurities.More complex instrumentation, potential for matrix effects.Lower sensitivity than MS, requires higher sample concentration, complex spectra for mixtures.
Typical Purity Determination Peak area percentage of the main component.Selected reaction monitoring (SRM) for quantification, full scan for impurity identification.Integration of specific proton or carbon signals relative to a reference standard.

Common Impurities in Synthetic this compound

The synthesis of long-chain unsaturated acyl-CoAs can introduce several types of impurities. Understanding the potential side-products of the synthetic route is crucial for developing appropriate analytical methods for their detection. Common synthetic strategies include the mixed anhydride (B1165640) and carbodiimide-mediated coupling methods.

Potential impurities include:

  • Unreacted Starting Materials: Free (13Z)-icosenoic acid and Coenzyme A.

  • Synthesis Byproducts:

    • Symmetrical Anhydrides: Formed from the reaction of two molecules of the fatty acid.

    • N-acylurea: A common byproduct in carbodiimide-based syntheses.

  • Degradation Products: Hydrolysis of the thioester bond, leading to free fatty acid and CoA. Oxidation of the double bond in the fatty acyl chain can also occur.

  • Isomeric Impurities: Contamination with other positional isomers (e.g., (11Z)-icosenoyl-CoA) or geometric isomers (trans) of the fatty acyl chain.

Comparison of Commercial this compound Standards

Several vendors supply synthetic this compound. While obtaining exact lot-specific purity data without purchasing the product is often difficult, researchers can typically request a Certificate of Analysis (CoA) from the supplier. The CoA should provide information on the purity as determined by a specified method (e.g., >98% by HPLC).

Table 2: Representative Comparison of Commercial this compound Standards

SupplierProduct NumberStated PurityAnalytical Method on CoA
Supplier A (Representative)>98%HPLC
Supplier B (Representative)>99%HPLC

Note: This table is for illustrative purposes. Researchers should always consult the supplier's technical documentation for the most accurate and up-to-date information.

Alternative Long-Chain Acyl-CoA Standards

In some experimental contexts, other long-chain monounsaturated acyl-CoA standards can be used as alternatives or for comparative studies.

Table 3: Comparison of this compound and Alternative Standards

Acyl-CoA StandardStructureKey Considerations
This compound 20:1, n-7Important in specific metabolic pathways. Availability may be more limited than C18 alternatives.
Oleoyl-CoA 18:1, n-9Widely used and commercially available. A common product of stearoyl-CoA desaturase-1.
Gadoleoyl-CoA 20:1, n-11A positional isomer of this compound. May have different enzyme specificities.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for the analysis of this compound purity using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • This compound standard

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffered solution) at a concentration of 1 mg/mL.

  • Set the UV detector to 260 nm.

  • Equilibrate the C18 column with 80% Mobile Phase A and 20% Mobile Phase B.

  • Inject 10-20 µL of the sample solution.

  • Elute with a linear gradient from 20% to 100% Mobile Phase B over 30 minutes.

  • Hold at 100% Mobile Phase B for 5 minutes.

  • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Analyze the chromatogram to determine the peak area of this compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Purity and Impurity Identification by LC-MS/MS

This protocol describes a more sensitive method for both quantifying the purity of this compound and identifying potential impurities.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound standard

Procedure:

  • Prepare a dilute solution of the this compound standard (e.g., 1 µg/mL) in Mobile Phase A.

  • Set up the mass spectrometer for positive electrospray ionization (ESI+).

  • For quantification, use Selected Reaction Monitoring (SRM). The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety) should be monitored.

  • For impurity identification, perform a full scan analysis to detect the masses of other components in the sample.

  • Use a similar gradient elution profile as described in the HPLC protocol, adjusting the flow rate for the smaller column diameter.

  • Analyze the data to quantify the purity based on the SRM peak area and to tentatively identify impurities based on their mass-to-charge ratios in the full scan data.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the context of this compound's function, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Standard Synthetic this compound Standard Dissolution Dissolve in appropriate solvent Standard->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Inject LCMS LC-MS/MS Analysis Dissolution->LCMS Inject NMR NMR Spectroscopy Dissolution->NMR Analyze Purity Purity Calculation (%) HPLC->Purity LCMS->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID NMR->Purity Structure Structural Verification NMR->Structure

Figure 1. A generalized workflow for the purity assessment of synthetic this compound standards.

Fatty_Acid_Beta_Oxidation IcosenoylCoA This compound (C20:1) AcylCoADehydrogenase Acyl-CoA Dehydrogenase IcosenoylCoA->AcylCoADehydrogenase EnoylCoA_Hydratase Enoyl-CoA Hydratase AcylCoADehydrogenase->EnoylCoA_Hydratase HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase EnoylCoA_Hydratase->HydroxyacylCoADehydrogenase Thiolase Thiolase HydroxyacylCoADehydrogenase->Thiolase AcetylCoA Acetyl-CoA (to Krebs Cycle) Thiolase->AcetylCoA ShorterAcylCoA Octadecenoyl-CoA (C18:1) Thiolase->ShorterAcylCoA Repeats cycle

Figure 2. Simplified schematic of the role of this compound in the fatty acid beta-oxidation pathway.

Conclusion

The purity of synthetic this compound standards is a critical factor for obtaining reliable data in metabolic research. This guide has provided an overview of the key analytical methods—HPLC, LC-MS/MS, and NMR—for assessing purity, along with a discussion of potential impurities and alternative standards. By implementing rigorous quality control measures using the detailed protocols provided, researchers can ensure the integrity of their experimental results and contribute to the advancement of our understanding of lipid metabolism and related diseases.

Correlating (13Z)-Icosenoyl-CoA Abundance with Gene Expression of Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to correlate the abundance of (13Z)-icosenoyl-CoA, a monounsaturated long-chain acyl-CoA, with the gene expression of key metabolic enzymes. Understanding this relationship is crucial for elucidating the regulation of lipid metabolism and identifying potential therapeutic targets in various diseases. This document outlines experimental protocols, presents data in a structured format, and visualizes complex biological and experimental workflows.

Introduction to this compound and its Metabolic Significance

This compound, also known as gondolectyl-CoA, is the activated form of gondoic acid (20:1n-7), a monounsaturated omega-7 fatty acid. Acyl-CoAs are central intermediates in metabolism, serving as substrates for energy production through beta-oxidation, building blocks for complex lipids, and signaling molecules.[1] The abundance of specific acyl-CoA species like this compound can reflect the activity of metabolic pathways and influence cellular processes. Correlating its levels with the expression of genes encoding metabolic enzymes offers a powerful approach to understanding the regulation of its synthesis and degradation.

Comparative Analysis of Methodologies

The correlation of this compound abundance with gene expression typically involves a multi-omics approach, integrating lipidomics and transcriptomics data.[2][3] The two primary experimental strategies are a targeted approach, focusing on specific genes and metabolites, and a global approach, which provides a broader, unbiased view.

Approach Description Advantages Disadvantages Typical Throughput
Targeted Analysis Quantifies a predefined set of metabolites (e.g., this compound) and the expression of specific genes known to be involved in its metabolism.High sensitivity and specificity. Lower cost and simpler data analysis.May miss novel or unexpected regulatory pathways. Requires prior knowledge of the metabolic pathway.Low to medium
Global (Omics) Analysis Comprehensive profiling of the lipidome (lipidomics) and the transcriptome (RNA-sequencing) to identify correlations between all detected lipids and genes.Unbiased discovery of novel correlations and pathways. Provides a systems-level view of metabolic regulation.Higher cost, more complex data analysis and interpretation. May require validation with targeted methods.High

Experimental Protocols

Detailed protocols for the key experimental stages are provided below. These represent standard methodologies that can be adapted to specific research questions and sample types.

Quantification of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a targeted method for the sensitive and specific quantification of acyl-CoAs.[4][5][6]

a. Sample Preparation:

  • Homogenize frozen tissue or cell pellets in a suitable extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a C18 reversed-phase column to separate the acyl-CoA species. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) is often used to improve peak shape and retention.

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Parent Ion (Q1): The m/z of the intact this compound molecule.

    • Fragment Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (e.g., the Coenzyme A moiety).

  • Quantification: Generate a standard curve using a synthetic this compound standard of known concentrations to enable absolute quantification in the biological samples.

Gene Expression Analysis of Metabolic Enzymes

a. Targeted Gene Expression using Real-Time Quantitative PCR (RT-qPCR): [7]

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using primers specific for the target genes (e.g., fatty acid elongases, desaturases, and enzymes of the beta-oxidation pathway). Use housekeeping genes for normalization.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.

b. Global Transcriptome Analysis using RNA-Sequencing (RNA-Seq): [8]

  • RNA Extraction and Quality Control: Isolate high-quality total RNA and assess its integrity.

  • Library Preparation: Construct a sequencing library from the RNA, which includes fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between experimental conditions.

Data Presentation and Correlation Analysis

The quantitative data obtained from lipidomics and transcriptomics should be organized into tables to facilitate comparison and correlation analysis.

Table 1: Abundance of this compound and Expression of Related Metabolic Genes

Sample Group This compound (pmol/mg protein) ELOVL5 mRNA (Relative Expression) SCD1 mRNA (Relative Expression) CPT1A mRNA (Relative Expression)
Control GroupMean ± SDMean ± SDMean ± SDMean ± SD
Treatment GroupMean ± SDMean ± SDMean ± SDMean ± SD
p-valuep-valuep-valuep-valuep-value

Data Correlation: Statistical methods such as Pearson or Spearman correlation are used to determine the strength and significance of the relationship between the abundance of this compound and the expression levels of the metabolic enzyme genes.[9]

Visualizing Pathways and Workflows

Graphical representations are essential for illustrating the complex relationships in metabolic pathways and experimental designs.

metabolic_pathway cluster_synthesis Synthesis of this compound cluster_degradation Degradation cluster_storage Storage Saturated_Fatty_Acyl_CoA Saturated Fatty Acyl-CoA (e.g., 18:0-CoA) Elongation Fatty Acid Elongation (ELOVL family) Saturated_Fatty_Acyl_CoA->Elongation Monounsaturated_Fatty_Acyl_CoA Monounsaturated Fatty Acyl-CoA (e.g., 20:0-CoA) Elongation->Monounsaturated_Fatty_Acyl_CoA Desaturation Stearoyl-CoA Desaturase (SCD) family Monounsaturated_Fatty_Acyl_CoA->Desaturation 13Z_Icosenoyl_CoA This compound Desaturation->13Z_Icosenoyl_CoA Beta_Oxidation Beta-Oxidation (e.g., CPT1, ACADVL) 13Z_Icosenoyl_CoA->Beta_Oxidation Acyltransferases Acyltransferases 13Z_Icosenoyl_CoA->Acyltransferases Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Complex_Lipids Complex Lipids (e.g., Triglycerides, Phospholipids) Acyltransferases->Complex_Lipids

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_omics Multi-Omics Data Generation cluster_analysis Data Analysis and Integration Biological_Sample Biological Sample (Cells or Tissues) Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction RNA_Extraction RNA Extraction Biological_Sample->RNA_Extraction LC_MS LC-MS/MS Analysis (Lipidomics) Lipid_Extraction->LC_MS RNA_Seq RNA-Sequencing (Transcriptomics) RNA_Extraction->RNA_Seq Lipid_Quantification Lipid Quantification (this compound) LC_MS->Lipid_Quantification Gene_Expression Gene Expression Quantification RNA_Seq->Gene_Expression Correlation_Analysis Correlation Analysis Lipid_Quantification->Correlation_Analysis Gene_Expression->Correlation_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Correlation_Analysis->Biological_Interpretation

Caption: Experimental workflow for correlating lipidomics and transcriptomics.

logical_relationship Gene_Expression Gene Expression of Metabolic Enzymes Enzyme_Abundance Metabolic Enzyme Abundance & Activity Gene_Expression->Enzyme_Abundance Transcription & Translation Metabolite_Abundance This compound Abundance Enzyme_Abundance->Metabolite_Abundance Enzymatic Reaction Cellular_Phenotype Cellular Phenotype / Disease State Metabolite_Abundance->Cellular_Phenotype Biological Effect Cellular_Phenotype->Gene_Expression Feedback Regulation

Caption: Logical relationship between gene expression and metabolite abundance.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for (13Z)-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like (13Z)-icosenoyl-CoA are paramount for laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides a comprehensive guide to its safe management based on the general principles for handling long-chain unsaturated fatty acyl-CoA thioesters.

Core Safety and Handling Procedures

This compound is an unsaturated fatty acyl-CoA, a class of compounds that are key metabolites in numerous biological pathways.[1][2] Due to their chemical nature as thioesters, they can be reactive intermediates.[3] Therefore, appropriate safety measures are essential.

Personal Protective Equipment (PPE) and General Handling:

When working with this compound, it is crucial to use standard laboratory PPE to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.[4][6]

  • Protective Clothing: A lab coat or other protective clothing should be worn.[5][7]

  • Work Area: All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols.[8]

First Aid Measures:

In the event of accidental exposure, the following first aid procedures should be followed:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[6][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[6][7]

Quantitative Data Summary

As no specific SDS for this compound is available, a detailed quantitative data table on physical and chemical properties cannot be provided. However, the following table summarizes the key procedural information for safe handling and disposal.

Procedure Recommendation Primary Hazard Addressed Citation
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.Skin and eye contact.[4][5][6][7]
Handling Area Well-ventilated area or fume hood.Inhalation of aerosols.[8]
Storage Store in a cool, dry place away from incompatible materials.Chemical degradation and reaction.
Spill Cleanup Absorb with inert material and place in a suitable container for disposal.Contamination and exposure.[8]
Disposal Dispose of as chemical waste in accordance with local, state, and federal regulations.Environmental contamination.[5][7]

Experimental Protocols: Disposal Workflow

The proper disposal of this compound should follow a structured protocol to ensure safety and compliance.

Step 1: Decontamination (Optional but Recommended)

For small quantities, chemical deactivation can be considered. Thioester bonds can be hydrolyzed under basic conditions. A common laboratory practice for deactivating reactive thioesters involves treatment with a solution of sodium hydroxide (B78521) or another suitable base to hydrolyze the thioester linkage. This should be done with caution, in a fume hood, and with appropriate PPE.

Step 2: Collection and Segregation

  • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials.

  • Segregate this waste into a clearly labeled, sealed, and chemically compatible waste container. The label should include the chemical name and associated hazards.

Step 3: Waste Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the disposal of the chemical waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in regular trash.[5][7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Unused this compound B->C D Contaminated Materials (e.g., tubes, tips) B->D E Collect Waste in a Labeled, Sealed Container C->E D->E F Store in a Designated Waste Area E->F H Do NOT Dispose in Sink or Regular Trash E->H G Arrange for Professional Chemical Waste Disposal F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (13Z)-icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling (13Z)-icosenoyl-CoA in a laboratory setting. Given that the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with the utmost caution, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.[1][2][3] This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a long-chain unsaturated fatty acyl-CoA. While specific toxicity data is unavailable, compounds of this nature should be considered potentially hazardous. The primary risks are associated with inhalation, skin contact, and eye contact.[1][2] Long-chain fatty acyl-CoAs are integral to cellular metabolism, and exposure could potentially interfere with biological processes.[4]

Assumed Hazards:

  • May cause skin and eye irritation upon contact.

  • May be harmful if inhaled or ingested.

  • The toxicological properties have not been fully elucidated.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and disposed of after use or contamination.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols.To minimize inhalation of the substance.

Operational and Handling Plan

Proper handling procedures are critical to minimize the risk of exposure and maintain the integrity of the compound.

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.[2]

  • Recommended storage temperature is -20°C for long-term stability.[5]

  • Unsaturated lipids like this compound are susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: If working with a solid form, conduct these operations in a chemical fume hood to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare clean workspace in a fume hood prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh Proceed when ready handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_experiment Perform experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate work surfaces handle_experiment->cleanup_decontaminate Upon completion cleanup_dispose Dispose of waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A typical workflow for safely handling this compound in a laboratory setting.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, follow institutional emergency procedures.

In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the medical personnel. [6]

Emergency Response Decision Tree

G start Exposure or Spill Occurs exposure_type What is the nature of the incident? start->exposure_type spill_size How large is the spill? exposure_type->spill_size Spill skin_contact Skin Contact: - Wash with soap and water - Remove contaminated clothing exposure_type->skin_contact Skin Contact eye_contact Eye Contact: - Rinse with water for 15 mins - Remove contact lenses exposure_type->eye_contact Eye Contact inhalation Inhalation: - Move to fresh air - Give artificial respiration if needed exposure_type->inhalation Inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water exposure_type->ingestion Ingestion small_spill Small Spill: - Absorb with inert material - Place in a sealed container for disposal spill_size->small_spill Small large_spill Large Spill: - Evacuate the area - Follow institutional emergency protocols spill_size->large_spill Large seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: A decision tree for immediate actions in case of an emergency involving this compound.

Disposal Plan

All waste containing this compound, including contaminated consumables and unused material, must be treated as chemical waste.

Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed waste container.

  • Collect all liquid waste (e.g., unused solutions) in a separate, clearly labeled, and sealed waste container.

Disposal Procedure:

  • Segregation: Do not mix with other types of waste unless permitted by your institution's waste management guidelines.

  • Labeling: Clearly label the waste containers with the name of the chemical and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these guidelines, researchers can safely handle this compound and contribute to a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for any chemical you are working with.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.